molecular formula C13H10BrClO B1443016 4-(5-Bromo-2-chlorobenzyl)phenol CAS No. 864070-18-8

4-(5-Bromo-2-chlorobenzyl)phenol

Cat. No.: B1443016
CAS No.: 864070-18-8
M. Wt: 297.57 g/mol
InChI Key: CSQCYSDEAYXXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-chlorobenzyl)phenol is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(5-bromo-2-chlorophenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQCYSDEAYXXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726338
Record name 4-[(5-Bromo-2-chlorophenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-18-8
Record name 4-[(5-Bromo-2-chlorophenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(5-Bromo-2-chlorobenzyl)phenol

This compound is a halogenated phenolic compound with a diarylmethane scaffold.[1][2] Its molecular structure makes it a crucial intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[3] Most notably, this compound serves as a key building block in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[2][3] The precise arrangement of its chloro, bromo, and hydroxyl functional groups allows for targeted subsequent reactions, making a reliable and efficient synthesis paramount for drug development and manufacturing.

This guide provides a detailed exploration of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, step-by-step protocols, and a critical analysis of alternative methodologies.

Primary Synthetic Pathway: A Multi-Stage Approach from Acylation to Reduction and Deprotection

The most robust and frequently documented synthesis of this compound is a multi-step process that builds the diarylmethane core through a Friedel-Crafts acylation, followed by reduction of the resulting ketone and a final deprotection step. This strategy offers excellent control over regioselectivity and generally provides high yields.

Logical Workflow for the Primary Synthetic Pathway

cluster_0 Stage 1: Benzophenone Synthesis cluster_1 Stage 2: Reduction & Deprotection A 5-Bromo-2-chlorobenzoic Acid B 5-Bromo-2-chlorobenzoyl Chloride A->B  Acyl Chloride Formation  (e.g., SOCl₂, Oxalyl Chloride) D 5-Bromo-2-chloro-4'-ethoxybenzophenone B->D  Friedel-Crafts Acylation  (Lewis Acid, e.g., AlCl₃) C Phenetole (4-Ethoxybenzene) C->D E 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene D->E  Carbonyl Reduction  (e.g., Clemmensen, Wolff-Kishner) F This compound (Target Molecule) E->F  Ether Cleavage / Deprotection  (e.g., BBr₃, BCl₃)

Caption: Overview of the primary synthetic route to this compound.

Stage 1: Synthesis of the Benzophenone Intermediate

The initial stage involves constructing a diaryl ketone (benzophenone) scaffold. This is achieved through a classic Friedel-Crafts acylation, which requires the preparation of an acyl chloride from the corresponding carboxylic acid.

Part A: Preparation of 5-Bromo-2-chlorobenzoyl Chloride

The synthesis begins with the conversion of commercially available 5-bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative. This transformation is essential for the subsequent Friedel-Crafts reaction.

  • Causality of Experimental Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are the reagents of choice for this conversion.[3][4] They react with the carboxylic acid to form the acyl chloride, with byproducts that are gaseous (SO₂, HCl, CO, CO₂) and thus easily removed, simplifying the purification process. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride to facilitate the reaction via the formation of a Vilsmeier intermediate.[4]

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride [4]

  • To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF, ~0.05 equivalents).

  • Under an inert atmosphere (e.g., nitrogen), slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at ambient temperature. Monitor the reaction for the cessation of gas evolution.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess reagent.

  • The resulting oily residue of 5-bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation

With the acyl chloride in hand, the next step is to attach it to a second aromatic ring. A protected phenol, such as phenetole (ethoxybenzene), is used instead of phenol itself.

  • Expertise & Experience: Direct Friedel-Crafts acylation on phenol is problematic. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring towards electrophilic substitution.[5][6] Furthermore, there is a competition between C-acylation (on the ring, desired) and O-acylation (on the oxygen, undesired).[5] Using an ether-protected phenol like phenetole circumvents these issues, directing the acylation exclusively to the aromatic ring, primarily at the para position due to steric hindrance and the directing effect of the ethoxy group. The resulting ketone can then be reduced and the ether cleaved in subsequent steps.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone [4]

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, add phenetole (1 equivalent) to a suspension of anhydrous aluminum trichloride (AlCl₃, 1.1-1.3 equivalents) in DCM at 0-5 °C.

  • Slowly add the acyl chloride solution to the phenetole-AlCl₃ mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Stage 2: Reduction of the Ketone and Final Deprotection

The second stage transforms the benzophenone intermediate into the final product by reducing the carbonyl group to a methylene bridge (CH₂) and cleaving the ether protecting group.

Part A: Reduction of the Diaryl Ketone

The choice of reduction method is critical and depends on the stability of other functional groups in the molecule. Two classic named reactions are primarily employed: the Clemmensen reduction and the Wolff-Kishner reduction.[7]

  • Trustworthiness & Causality:

    • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] It is highly effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which could be detrimental to acid-sensitive substrates.[10][11]

    • Wolff-Kishner Reduction: This reaction utilizes hydrazine (NH₂NH₂) and a strong base (like KOH or NaOH) at high temperatures.[12][13] It is the method of choice for substrates that are unstable in strong acid but stable under basic conditions.[10][14] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for shorter reaction times and improved yields.[15][16]

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClNH₂NH₂·H₂O, KOH (or NaOH)
Conditions Strongly AcidicStrongly Basic, High Temperature
Solvent Toluene, Ethanol, WaterDiethylene glycol, Ethylene glycol
Ideal Substrate Acid-stable, base-sensitiveBase-stable, acid-sensitive
Mechanism Involves organozinc intermediatesFormation of a hydrazone intermediate

Experimental Protocol: Clemmensen Reduction [8]

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid with water.

  • Add the 5-bromo-2-chloro-4'-ethoxybenzophenone (1 equivalent) to a flask with the prepared zinc amalgam, concentrated HCl, and toluene.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. Additional portions of HCl may be required.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Part B: Deprotection via Ether Cleavage

The final step is the removal of the ethyl (or methyl) protecting group to reveal the phenol. Boron trihalides, particularly boron tribromide (BBr₃), are exceptionally effective and selective reagents for cleaving aryl ethers.[1]

  • Expertise & Experience: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage by a bromide ion. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity and then allowed to warm to room temperature.[1][2] Boron trichloride (BCl₃) can also be used.[1]

Experimental Protocol: Synthesis of this compound [1][2]

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 equivalents, e.g., 1M in DCM) dropwise, maintaining the low temperature.

  • After the addition, allow the reaction mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution or water.

  • Extract the mixture with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford the final product as a white solid.[1][2]

ParameterReported Value
Yield 89-98% (for the deprotection step)
Eluent System Petroleum ether / Ethyl acetate (10:1)
Appearance White solid
LC-MS (ESI) m/z = 297/299 [M+H]⁺
Data sourced from ChemicalBook synthesis examples.[1][2]

Alternative Synthetic Strategies

While the Friedel-Crafts pathway is well-established, other methods can be employed, offering different advantages in terms of step economy or substrate scope.

Direct Alkylation of Phenol

This approach involves the direct C-alkylation of phenol with a suitable electrophile, 5-bromo-2-chlorobenzyl bromide.

  • Workflow:

    A 5-Bromo-2-chlorotoluene B 5-Bromo-2-chlorobenzyl bromide A->B Radical Bromination (NBS, AIBN) D This compound B->D Friedel-Crafts Alkylation (Base, e.g., K₂CO₃) C Phenol C->D

    Caption: Direct alkylation route to the target molecule.

  • Discussion: The synthesis of the required 5-bromo-2-chlorobenzyl bromide can be achieved via radical bromination of 5-bromo-2-chlorotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[17] The subsequent alkylation of phenol is typically carried out under basic conditions (e.g., K₂CO₃ in DMF).[18] However, this reaction can be challenging to control, often yielding a mixture of the desired C-alkylated product and the O-alkylated ether byproduct. The selectivity depends heavily on the reaction conditions, solvent, and counter-ion.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Modern cross-coupling reactions provide a powerful alternative for constructing the C-C bond between the two aromatic rings.

  • Discussion: A plausible Suzuki coupling strategy could involve the reaction of 5-bromo-2-chlorobenzyl bromide with 4-methoxyphenylboronic acid, catalyzed by a palladium complex.[19][20] This would form the diarylmethane core, which would then require a final demethylation step (as described previously) to yield the target phenol. This approach benefits from the mild reaction conditions and high functional group tolerance characteristic of Suzuki couplings, representing a state-of-the-art method for constructing such scaffolds.[14][21]

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, multi-stage process involving Friedel-Crafts acylation, carbonyl reduction, and ether deprotection. This pathway offers excellent control and high yields, making it suitable for laboratory and potential scale-up applications. The choice between acidic (Clemmensen) and basic (Wolff-Kishner) reduction conditions provides the necessary flexibility to accommodate various substrate sensitivities. While alternative routes such as direct alkylation and palladium-catalyzed cross-coupling exist, they present their own unique challenges and advantages. For researchers and drug development professionals, a thorough understanding of these synthetic options is essential for the efficient and successful production of this vital pharmaceutical intermediate.

References

  • Wikipedia. Clemmensen reduction. [Link]

  • Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • ACS Publications. Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

  • J&K Scientific LLC. Wolff-Kishner Reduction. [Link]

  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

  • Pharmaguideline. Wolff Kishner Reduction. [Link]

  • Semantic Scholar. Palladium-catalyzed synthesis of heterocycle-containing diarylmethanes through Suzuki-Miyaura cross-coupling. [Link]

  • Google Patents.
  • NIH National Library of Medicine. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]

  • ChinaExhibition.com. This compound CAS 864070-18-8. [Link]

  • AIP Publishing. Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″- terindolin]-2′-one. [Link]

  • AIP Publishing. Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • University of Calgary. Acylation of phenols. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

Sources

A Comprehensive Technical Guide to 4-(5-Bromo-2-chlorobenzyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a phenol ring linked to a bromo- and chloro-substituted benzyl group, makes it a versatile intermediate in organic synthesis. This guide provides an in-depth review of the current research on this compound, covering its synthesis, physicochemical properties, and its pivotal role as a precursor in the development of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.

Physicochemical Properties

The structural characteristics of this compound, including the presence of halogen atoms and a phenolic hydroxyl group, dictate its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 864070-18-8[1][2]
Molecular Formula C₁₃H₁₀BrClO[1][3]
Molecular Weight 297.57 g/mol [3]
Appearance White to off-white solid[3]
Predicted Boiling Point 401.3 ± 35.0 °C[4]
Predicted Density 1.522 ± 0.06 g/cm³[4]
Predicted pKa 10.14 ± 0.15[4]
Storage Inert atmosphere, Room Temperature[3]

Spectroscopic Characterization

While raw spectroscopic data is primarily held by commercial suppliers, predicted and referenced data provide valuable insights for the identification and characterization of this compound.

  • ¹H NMR (Predicted): A predicted ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region (δ 6.78-7.27 ppm) corresponding to the protons on the two benzene rings, and a singlet at approximately 3.98 ppm for the methylene (-CH₂-) bridge. A peak around 4.69 ppm is attributed to the phenolic hydroxyl proton[5].

  • ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: While specific public data is limited, chemical suppliers confirm the availability of ¹³C NMR, MS, and IR spectral data for this compound, which are essential for its unambiguous identification and purity assessment[6]. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms[3].

Synthesis of this compound

The primary synthetic route to this compound involves the dealkylation of an ether precursor. A common and efficient method utilizes boron tribromide (BBr₃) for the cleavage of an ethoxy group.

Experimental Protocol: Demethylation using Boron Tribromide

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃) solution (e.g., 1M in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

  • Gradually warm the mixture to room temperature and continue stirring for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash once with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white to off-white solid[3].

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature (-78 °C): Controls the reactivity of the strong Lewis acid BBr₃, preventing undesired side reactions and improving selectivity.

  • Quenching with Sodium Bicarbonate: Neutralizes the excess BBr₃ and acidic byproducts.

  • Column Chromatography: A standard purification technique for separating the desired product from any remaining starting material or byproducts.

Synthesis_Workflow start Start with 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to -78°C dissolve->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 stir_cold Stir at -78°C for 30 min add_bbr3->stir_cold warm_stir Warm to RT and stir for 1h stir_cold->warm_stir quench Quench with NaHCO3 solution warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product This compound purify->product

Synthesis Workflow Diagram

Biological Activity and Applications

Pivotal Role in SGLT2 Inhibitor Synthesis

The primary and well-documented application of this compound is its use as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes[1][7]. It serves as a crucial building block for drugs like Dapagliflozin and Empagliflozin[1]. The synthesis of these drugs involves the glycosylation of the phenolic hydroxyl group of this compound.

SGLT2_Inhibitor_Synthesis intermediate This compound glycosylation Glycosylation (Coupling with a protected glucose derivative) intermediate->glycosylation deprotection Deprotection glycosylation->deprotection sglt2_inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin, Empagliflozin) deprotection->sglt2_inhibitor

Role in SGLT2 Inhibitor Synthesis
Potential Antimicrobial and Anticancer Activities

While direct studies on the antimicrobial and anticancer properties of this compound are not extensively reported in the literature, the broader class of halogenated phenols has demonstrated significant biological activities.

  • Antimicrobial Potential: Halogenated phenols are known to possess antibacterial and antifungal properties[8][9][10]. The presence of bromine and chlorine atoms in the structure of this compound suggests that it may exhibit similar activities. Further research is warranted to investigate its efficacy against various microbial strains.

  • Anticancer Potential: Some bromophenol derivatives have shown promising anticancer activities in preclinical studies[1]. The cytotoxic potential of this compound against different cancer cell lines remains an area for future exploration.

It is important to emphasize that these potential activities are speculative and based on the properties of structurally related compounds. Rigorous in vitro and in vivo studies are necessary to validate these hypotheses.

Toxicology and Safety

  • General Handling: Use in a well-ventilated area, and wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[11].

  • Toxicity of Related Compounds: In silico toxicological assessments of SGLT2 inhibitors and their metabolites have been conducted, providing some insights into the potential toxicities of related structures. Some metabolites of SGLT2 inhibitors have been predicted to have potential for hepatotoxicity and reproductive toxicity[12][13][14][15]. While these findings do not directly apply to this compound, they highlight the importance of careful toxicological evaluation of any new pharmaceutical intermediate. A safety data sheet for a structurally similar compound, (S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran, indicates potential for skin and eye irritation, and respiratory irritation if inhaled[11].

Future Perspectives

This compound is a compound with a well-established role in pharmaceutical synthesis. Future research could expand its applications by exploring its potential biological activities. Key areas for future investigation include:

  • Antimicrobial and Anticancer Screening: Systematic evaluation of its efficacy against a panel of bacterial, fungal, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives to understand the contribution of the halogen atoms and the phenolic hydroxyl group to its activity.

  • Toxicological Profiling: Comprehensive in vitro and in vivo toxicological studies to establish its safety profile.

  • Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes.

References

  • Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). An Acad Bras Cienc, 94(suppl 3):e20211287. [Link]

  • Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). An Acad Bras Cienc, 94(suppl 3). [Link]

  • Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). Anais da Academia Brasileira de Ciências, 94. [Link]

  • Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). SciELO. [Link]

  • CAS No : 864070-18-8 | Chemical Name : this compound. Pharmaffiliates. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). ResearchGate. [Link]

  • Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2004). Planta Med, 70(11):1087-90. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). Chemosphere. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes (2024). SciSpace. [Link]

  • Retrospective review of SGLT2 inhibitor exposures reported to 13 poison centers. (2017). Clinical Toxicology, 56(2), 1-5. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2017). Frontiers in Microbiology, 8. [Link]

  • This compound, CAS No. 864070-18-8. iChemical. [Link]

  • This compound CAS NO.864070-18-8. chico-pharm. [Link]

  • (4-(5-bromo-2-chlorobenzyl)phenoxy)(tert-butyl) dimethylsilane | 864070-19-9. Hangzhou Cheminspire technologies Co., Ltd.. [Link]

  • 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392. PubChem. [Link]

Sources

An In-depth Technical Guide to 4-(5-Bromo-2-chlorobenzyl)phenol: A Key Intermediate in Modern Antidiabetic Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8), a critical diarylmethane intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. We will explore the compound's background, detailing its physicochemical properties and significance within medicinal chemistry. The core of this document is a detailed examination of its synthesis, including retrosynthetic analysis and step-by-step protocols for established manufacturing routes. Furthermore, we will illustrate its pivotal role as the aglycone precursor for potent antidiabetic drugs like Empagliflozin. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a deep technical understanding of this high-value compound.

Introduction: The Convergence of a Privileged Scaffold and a Novel Therapeutic Target

The Diarylmethane Scaffold in Medicinal Chemistry

The diarylmethane motif is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This structural unit, characterized by two aryl rings linked by a methylene bridge, is present in numerous pharmaceutical agents with diverse activities, including antihistaminic, anticancer, and anti-inflammatory properties.[1][2][3] The conformational flexibility of the methylene linker allows the aryl rings to adopt optimal orientations for binding within protein pockets, making it a highly valuable scaffold in drug design.

The Rise of SGLT2 Inhibitors

The treatment of type 2 diabetes mellitus has been revolutionized by the advent of SGLT2 inhibitors. These drugs offer a unique insulin-independent mechanism of action by blocking glucose reabsorption in the kidneys, thereby promoting the excretion of excess glucose in the urine and lowering blood glucose levels.[4] The diarylmethane core is a characteristic feature of many highly successful SGLT2 inhibitors, forming the central aglycone portion of the molecule that anchors the C-glucoside moiety.

This compound: The Aglycone of Choice

Within this context, this compound has emerged as a crucial building block.[4] Its specific halogenation pattern and phenolic hydroxyl group are essential for its subsequent elaboration into potent and selective SGLT2 inhibitors. This guide provides an in-depth analysis of its synthesis and application, grounded in established chemical principles and process-oriented insights.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for handling, reaction setup, and analytical characterization.

PropertyValueReferences
CAS Number 864070-18-8[4][5][6]
Molecular Formula C₁₃H₁₀BrClO[4][5][6]
Molecular Weight 297.58 g/mol [4][7]
Appearance White to off-white solid powder[8][9]
IUPAC Name 4-[(5-bromo-2-chlorophenyl)methyl]phenol[8]
Synonyms This compound, Dapagliflozin Impurity 39, Empagliflozin Intermediate 2[4][8][10]
Storage Inert atmosphere, room temperature[6][9]

Synthesis and Manufacturing: A Process Chemistry Perspective

The synthesis of diarylmethanes can be approached through various strategies, including modern cross-coupling reactions like Suzuki and Hiyama couplings.[11][12] However, for large-scale industrial production of this compound, a robust and cost-effective route commencing from readily available materials is paramount. The most common pathway involves a Friedel-Crafts acylation, followed by reduction and a final ether cleavage.

Retrosynthetic Analysis

A logical disconnection approach reveals a practical synthetic pathway starting from 5-bromo-2-chlorobenzoic acid and a protected phenol, such as phenetole (ethoxybenzene).

G Target This compound Ether 4-Bromo-1-chloro-2-(4-alkoxybenzyl)benzene Target->Ether Ether Cleavage (BBr3) Ketone 5-Bromo-2-chloro-4'-alkoxybenzophenone Ether->Ketone Ketone Reduction (e.g., Et3SiH) AcidChloride 5-Bromo-2-chlorobenzoyl chloride Ketone->AcidChloride Friedel-Crafts Acylation Phenetole Phenetole / Anisole Ketone->Phenetole Friedel-Crafts Acylation Acid 5-Bromo-2-chlorobenzoic acid AcidChloride->Acid Activation (e.g., (COCl)2)

Caption: Retrosynthetic analysis of this compound.

Key Manufacturing Pathway: From Acylation to Phenol

This workflow details the multi-step synthesis, which is designed for scalability and efficiency.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Ether Cleavage start 5-Bromo-2-chlorobenzoic Acid + Phenetole acyl Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl3) start->acyl ketone 5-Bromo-2-chloro-4'-ethoxybenzophenone acyl->ketone reduct Methylene Bridge Formation (e.g., TiCl4/NaBH4 or Et3SiH/BF3·OEt2) ketone->reduct ether 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene reduct->ether cleave De-alkylation (BBr3 or BCl3 in DCM) ether->cleave phenol This compound (Final Product) cleave->phenol

Caption: The primary industrial synthesis workflow for the target compound.

Detailed Experimental Protocol: Ether Cleavage

The final deprotection step is critical for obtaining the target phenol. The use of boron trihalides is highly effective for cleaving aryl ethers. Boron tribromide (BBr₃) is particularly efficient.[5][13]

Objective: To synthesize this compound via demethylation of 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene.

Materials & Reagents:

  • 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1M solution in DCM (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: A flame-dried, multi-neck round-bottom flask is charged with 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene (e.g., 14.8 g) and dissolved in anhydrous dichloromethane (150 mL) under an inert nitrogen atmosphere.[13]

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: A 1M solution of boron tribromide in dichloromethane (e.g., 50 mL) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[13] The choice of BBr₃ over BCl₃ often results in cleaner and faster reactions for aryl methyl ether cleavage.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at -78 °C for 30 minutes, then warmed to room temperature and stirred for an additional 1-2 hours.[5][9] Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: The flask is cooled again in an ice bath (0 °C). The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the excess BBr₃ and acidic byproducts.[5][9]

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic phase is washed once with brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude residue is purified by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., starting at 10:1) to yield the pure this compound as a white solid.[5][14] An expected yield is typically high, around 89%.[5]

Application in the Synthesis of SGLT2 Inhibitors

The primary value of this compound lies in its function as the aglycone core for C-glucoside SGLT2 inhibitors. The phenolic -OH group serves as a handle for coupling with a protected glucose derivative.

G Phenol This compound Coupling Coupling Reaction (e.g., Mitsunobu or Williamson Ether Synthesis) Phenol->Coupling ProtectedGlucose Protected Glucose Derivative (e.g., (S)-3-hydroxytetrahydrofuran) ProtectedGlucose->Coupling Intermediate Coupled Aglycone-Glycone Intermediate Coupling->Intermediate FinalDrug Final SGLT2 Inhibitor (e.g., Empagliflozin) Intermediate->FinalDrug Deprotection / Final Steps

Caption: General workflow for synthesizing an SGLT2 inhibitor.

In a typical subsequent step, the phenol is reacted with a suitably protected cyclic ether, such as (R)-3-(p-toluenesulfonyl)oxytetrahydrofuran or (S)-(+)-3-Hydroxytetrahydrofuran, to form the ether linkage found in drugs like Empagliflozin.[5][9] This reaction is a cornerstone of the synthesis of the final active pharmaceutical ingredient (API).

Biological Significance and Broader Context

While this compound itself is primarily an intermediate, its structural components are directly linked to the biological activity of the final drug. The halogenated benzyl ring and the phenolic linker correctly position the C-glucoside moiety within the SGLT2 protein's binding site. The specific 5-bromo and 2-chloro substitution pattern is a result of extensive structure-activity relationship (SAR) studies aimed at maximizing potency and selectivity while maintaining favorable pharmacokinetic properties.

Beyond its role in SGLT2 inhibitors, the study of halogenated phenols and diarylmethanes is a vibrant area of research. These compounds are known to exhibit a range of biological activities, and their functionalization can lead to new therapeutic agents.[4][15] The synthetic methodologies described herein are therefore applicable to a broader range of drug discovery programs targeting other diseases.[1][16]

Conclusion

This compound stands as a testament to the synergy between classic organic synthesis and modern drug discovery. Its production, underpinned by robust and scalable methods like the Friedel-Crafts acylation pathway, enables the large-scale manufacturing of life-changing medications for individuals with type 2 diabetes. A thorough understanding of its synthesis, properties, and application is essential for any scientist or researcher working in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing. The insights provided in this guide offer a solid technical foundation for professionals dedicated to advancing therapeutic innovation.

References

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

  • Reddy, B. et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

  • Haas, D. et al. (2009). Synthesis of Functionalized Diarylmethanes via a Copper-Catalyzed Cross-Coupling of Arylmagnesium Reagents with Benzylic Phosphates. Organic Letters. Retrieved from [Link]

  • Gulati, U., Gandhi, R., & Laha, J. K. (2020). Benzylic Methylene Functionalizations of Diarylmethanes. Chemistry an Asian Journal. Retrieved from [Link]

  • Eickelmann, E. et al. (2006). Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein. Google Patents (WO2006120208A1).
  • Xi'an Kono Chem Co.,Ltd. (n.d.). This compound CAS 864070-18-8. Retrieved from [Link]

  • Daflon-Yunes, N. et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules. Retrieved from [Link]

  • Daflon-Yunes, N. et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PubMed. Retrieved from [Link]

  • Petz, A. et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Petz, A. et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 864070-18-8 | Chemical Name : this compound. Retrieved from [Link]

  • Cirrincione, G. et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Retrieved from [Link]

  • Bolli, M. H. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Deshpande, P. B. et al. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents (US20160280619A1).

Sources

A Guide to the Spectroscopic Characterization of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor and known impurity in the production of SGLT2 inhibitors like Dapagliflozin, which are used in the management of type 2 diabetes.[1] The precise structural elucidation and purity assessment of this compound are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of the molecule's identity and purity.

Molecular Structure and Properties:

PropertyValue
Chemical Name This compound
CAS Number 864070-18-8
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol [2]
Appearance White to off-white solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3Singlet1HAr-OH
7.27-7.24Multiplet3HAr-H (Bromo-chloro substituted ring)
7.06Doublet, J ≈ 8.4 Hz2HAr-H (ortho to -CH₂-)
6.78Doublet, J ≈ 8.4 Hz2HAr-H (ortho to -OH)
3.98Singlet2H-CH₂ -

Note: The chemical shift of the phenolic proton (~9.3 ppm) is a prediction from literature and can vary with concentration and solvent. The predicted spectrum from iChemical provides a general overview of the expected proton signals.[3]

Interpretation of the ¹H NMR Spectrum:

  • Phenolic Proton: A broad singlet expected in the downfield region (typically δ 9-10 ppm), characteristic of a phenolic hydroxyl group. Its integration corresponds to one proton.

  • Aromatic Protons: The spectrum will show two distinct sets of aromatic signals.

    • The phenol ring protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydroxyl group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing benzyl group.

    • The protons on the 5-bromo-2-chlorobenzyl ring will exhibit a more complex multiplet pattern due to the substitution pattern.

  • Methylene Protons: A singlet at around δ 4.0 ppm, integrating to two protons, is indicative of the benzylic methylene bridge (-CH₂-) connecting the two aromatic rings. The singlet nature arises from the absence of adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Expected ¹³C NMR Chemical Shifts:

Based on the structure, 12 distinct carbon signals are expected (one carbon has a plane of symmetry).

  • Aromatic Carbons: The signals for the aromatic carbons will appear in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield in the phenol ring, while the carbons bearing the bromine and chlorine atoms will also be significantly shifted.

  • Methylene Carbon: The benzylic methylene carbon is expected to resonate around δ 35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3500-3200 (broad)O-H stretch (phenolic)
~3100-3000C-H stretch (aromatic)
~1600, ~1500C=C stretch (aromatic ring)
~1250C-O stretch (phenol)
~830C-H bend (para-disubstituted ring)
Below 800C-Cl and C-Br stretches

Interpretation of the IR Spectrum:

The most characteristic feature in the IR spectrum of this compound will be a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can confirm the molecular formula, while the fragmentation pattern can provide further structural information.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z 296 and 298, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The presence of chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio) will lead to a more complex isotopic pattern for the molecular ion. The protonated molecule [M+H]⁺ is observed at m/z 297/299 in LC-MS (ESI).[2][4][5]

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most common fragmentation pathway for diarylmethanes is the cleavage of the benzylic C-C bond. This would result in the formation of a stable benzyl cation. For this compound, this would lead to a fragment corresponding to the 5-bromo-2-chlorobenzyl cation.

    • Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals is also expected.

Diagram of the Mass Spectrometry Fragmentation Workflow:

fragmentation M [C₁₃H₁₀BrClO]⁺˙ m/z 296/298/300 F1 [C₇H₅BrCl]⁺ 5-Bromo-2-chlorobenzyl cation M->F1 Benzylic Cleavage F2 [C₆H₅O]⁺ Phenoxy cation M->F2 Benzylic Cleavage

Caption: Proposed key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Diagram of the Spectroscopic Analysis Workflow:

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Purity Assessment Interpretation->Structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive analytical strategy for the structural characterization of this compound. This guide outlines the expected spectroscopic features and provides a framework for their interpretation, serving as a valuable resource for scientists engaged in the synthesis, quality control, and regulatory submission of pharmaceuticals involving this important chemical intermediate. The presented data and methodologies underscore the importance of orthogonal analytical techniques for the unambiguous confirmation of chemical structures in drug development.

References

  • iChemical. This compound, CAS No. 864070-18-8. [Link]

Sources

An In-Depth Technical Guide on the Predicted Biological Activity of 4-(5-Bromo-2-chlorobenzyl)phenol: An In Silico and Experimental Validation Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound recognized primarily as a critical raw material and key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Empagliflozin and Dapagliflozin.[1][2][3] These pharmaceuticals are cornerstones in the management of type 2 diabetes.[2] Beyond its established role in synthetic chemistry, the inherent structural features of this compound—a halogenated benzyl group attached to a phenol—suggest a potential for unexplored biological activities.

The proactive characterization of such molecules is a fundamental exercise in modern drug discovery. Predicting the biological activity of synthetic intermediates or novel compounds through computational methods allows for the early identification of new therapeutic opportunities or potential off-target toxicities.[4] This in-depth guide provides a comprehensive framework for investigating this compound, beginning with an analysis of its physicochemical properties. We then explore its predicted biological activities using established in silico methodologies. Finally, we present a structured, field-proven workflow for the experimental validation of these computational hypotheses, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Profile

The biological behavior of a molecule is intrinsically linked to its chemical structure and physical properties. This compound (CAS: 864070-18-8) is a diarylmethane derivative characterized by a phenol ring linked via a methylene bridge to a 2-chloro-5-bromophenyl ring.

Key Structural Features:

  • Phenolic Hydroxyl Group: This group is a hydrogen bond donor and can be deprotonated, making it a critical feature for interacting with biological targets. Its predicted pKa of approximately 10.14 suggests it is weakly acidic.[5]

  • Halogen Atoms (Br, Cl): The bromine and chlorine substituents significantly increase the lipophilicity of the molecule and can participate in halogen bonding, a recognized interaction in ligand-receptor binding. The presence and position of halogens can drastically influence a compound's metabolic stability and binding affinity.[6]

  • Flexible Methylene Bridge: This linker allows for conformational flexibility, enabling the two aromatic rings to adopt various spatial orientations to fit into a binding pocket.

2D structure of this compound Figure 1: 2D Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 864070-18-8 [1][7]
Molecular Formula C₁₃H₁₀BrClO [1][7]
Molecular Weight 297.57 g/mol [1][7]
Appearance White to off-white powder/solid [5][8]
Predicted Boiling Point 401.3 ± 35.0 °C [5][8]
Predicted Density 1.522 ± 0.06 g/cm³ [5][8]

| Predicted pKa | 10.14 ± 0.15 |[5] |

In Silico Prediction of Biological Activity

In silico approaches provide a rapid, cost-effective method to generate testable hypotheses about a molecule's biological function by leveraging computational models and vast biological datasets.[4]

Rationale and Methodologies

The primary rationale for an in silico approach is to prioritize experimental resources by narrowing the field of potential biological targets.[4] Two complementary methods are particularly powerful:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical features of molecules with their biological activities.[9] For a compound like this compound, QSAR models built from datasets of other phenolic or halogenated compounds can predict activities such as antioxidant potential, cytotoxicity, or endocrine disruption.[10][11][12] The predictive power of a QSAR model is highly dependent on the structural similarity of the query molecule to the compounds in the training set.[10]

  • Molecular Docking: This structure-based method simulates the interaction between a small molecule (ligand) and the three-dimensional structure of a biological macromolecule (receptor), typically a protein.[13][14] By predicting the preferred binding orientation and calculating a "docking score," this technique can identify potential protein targets and suggest a mechanism of action at the atomic level.[15][16]

Conceptual In Silico Workflow

The following diagram illustrates a logical workflow for the computational prediction of biological activity.

cluster_input Input Data cluster_methods Computational Methods cluster_databases Reference Databases cluster_output Predicted Outputs Compound This compound (SMILES/3D Structure) QSAR QSAR Analysis (Similarity to known actives) Compound->QSAR Docking Molecular Docking (Structure-based screening) Compound->Docking DB_Tox Toxicity DBs (e.g., Tox21) QSAR->DB_Tox DB_Activity Activity DBs (e.g., ChEMBL) QSAR->DB_Activity Hypothesis Hypothesis Generation: Predicted Activities & Targets QSAR->Hypothesis DB_Targets Target DBs (e.g., PDB) Docking->DB_Targets Docking->Hypothesis cluster_start Starting Point cluster_tier1 Tier 1: General Bioactivity cluster_tier2 Tier 2: Mechanism of Action cluster_result Outcome Compound Test Compound: This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH Assays) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial TargetAssay Target-Specific Assays (e.g., SGLT2 Glucose Uptake) Compound->TargetAssay Based on hypothesis Apoptosis Apoptosis Assays (Caspase, Annexin V) Cytotoxicity->Apoptosis If cytotoxic Profile Validated Biological Activity Profile Antimicrobial->Profile Apoptosis->Profile TargetAssay->Profile

Caption: Tiered workflow for the experimental validation of predicted activities.

Tier 1: Cytotoxicity and General Cellular Health Assays

Causality: The first essential step is to determine the compound's intrinsic toxicity to mammalian cells. This establishes a concentration range for subsequent functional assays and identifies non-specific cytotoxic effects. We describe two complementary assays measuring different cellular health endpoints: metabolic activity and membrane integrity.

Protocol 4.1.1: MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [17]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Cell Seeding: Seed a human cell line (e.g., HEK293, a non-cancerous kidney line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM down to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 4.1.2: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes. [17][18]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. In addition to vehicle controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30-45 minutes before the assay endpoint. [18]2. Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. [18]3. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values. [17]

Tier 2: Target-Specific and Functional Assays

Causality: If Tier 1 assays reveal an interesting activity profile (e.g., low general cytotoxicity), the next step is to test the specific hypotheses generated from the in silico analysis.

Protocol 4.2.1: SGLT2 Functional Assay (Conceptual) To validate the predicted SGLT2 inhibition, a cell-based glucose uptake assay is appropriate.

  • Cell Line: Use a cell line engineered to overexpress human SGLT2 (e.g., HEK293-hSGLT2).

  • Assay Principle: Cells are incubated with the test compound followed by the addition of a radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-AMG, a non-metabolizable glucose analog).

  • Procedure: Seed cells and allow them to attach. Pre-incubate with various concentrations of this compound or a known SGLT2 inhibitor (e.g., Empagliflozin) as a positive control. Initiate glucose uptake by adding the labeled analog.

  • Endpoint: After a short incubation, stop the uptake by washing with ice-cold buffer. Lyse the cells and measure the amount of internalized label using a scintillation counter or fluorescence plate reader.

  • Analysis: A reduction in glucose analog uptake in the presence of the compound indicates SGLT2 inhibition.

Predicted Signaling Pathway Interactions

Synthesizing the available data, the most probable biological interaction for this compound is the modulation of renal glucose transport via SGLT2. Inhibition of this transporter in the proximal tubules of the kidney prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This is the established mechanism of action for the drugs it helps synthesize. [2] Should the compound exhibit significant cytotoxicity in Tier 1 testing, a different set of pathways would be implicated. Phenolic compounds have been shown to induce apoptosis through mitochondrial-dependent pathways. [19][20]This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3/7, the executioner caspases of apoptosis. [19]

Hypothetical Pathway: SGLT2 Inhibition

This diagram illustrates the predicted primary mechanism of action.

cluster_lumen Tubular Lumen (Kidney) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose & Na+ SGLT2 SGLT2 Transporter Glucose->SGLT2 Transport Reabsorption Glucose Reabsorption SGLT2->Reabsorption Compound This compound Compound->SGLT2 Inhibition

Caption: Predicted inhibition of the SGLT2 transporter in the kidney.

Conclusion

This compound, while primarily known as a synthetic intermediate, possesses structural motifs that suggest a range of potential biological activities. In silico analysis provides a strong hypothesis for its action as an SGLT2 inhibitor, a prediction directly supported by its role in the synthesis of approved drugs for type 2 diabetes. Furthermore, its classification as a bromophenol derivative opens plausible avenues for investigation into its antimicrobial and cytotoxic properties.

This guide provides a robust, integrated framework combining computational prediction with a tiered experimental validation strategy. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven functional assays, researchers can efficiently and accurately characterize the biological activity profile of this compound. This structured approach exemplifies a modern paradigm in drug discovery, enabling the comprehensive evaluation of novel chemical entities for both therapeutic potential and unintended biological effects.

References

  • Mansouri, K., et al. (n.d.). QSAR for Identifying Potential Estrogenic Activity of Phenolic Compounds. National Institutes of Health.
  • Yuan, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Available at: [Link]

  • ResearchGate. (n.d.). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Available at: [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. Available at: [Link]

  • Markowicz, J., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). In silico toxicity prediction of phenol derivatives with ISIDA descriptors using multiple linear regression and machine learning approach. Available at: [Link]

  • apicule. (n.d.). 4-((5-Bromo-2-chlorophenyl)methyl)phenol (CAS No: 864070-18-8) API Intermediate Manufacturers. Available at: [Link]

  • Kolšek, K., et al. (2023). In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products. Food and Chemical Toxicology. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial bromophenols from the marine red alga Rhodomela confervoides. Available at: [Link]

  • ResearchGate. (n.d.). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]

  • News-Medical.Net. (2021). New methodology predicts biological activity of any molecule. Available at: [Link]

  • Palanimuthu, D., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Available at: [Link]

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • G, S., & P, B. J. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • American Chemical Society. (2024). Synthetic Biology Strategies for Activating Cryptic BGCs in Streptomyces: Engineering Native and Synthetic Promoters for Antibiotic Discovery. ACS Omega. Available at: [Link]

  • Khan, M. A., et al. (2022). Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Knowing biological activity through the results of molecular docking?. Available at: [Link]

  • ResearchGate. (n.d.). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Available at: [Link]

  • Kataria, R., & Khatkar, A. (2019). Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Al-Zuaidy, M. H., et al. (2022). Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia. Journal of King Saud University - Science. Available at: [Link]

  • ResearchGate. (n.d.). Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp.. Available at: [Link]

  • MDPI. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • CORE. (2018). Oxidative biotransformations of phenol substrates catalysed by toluene dioxygenase: a molecular docking study. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2023). In silico Study of Phenol Explorer Database as Potential Inhibitors of Quorum-Sensing Regulated Pathogenicity in Pseudomonas aeruginosa. Available at: [Link]

  • ResearchGate. (n.d.). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Available at: [Link]

  • ResearchGate. (n.d.). Most relevant antimicrobial activity of O-benzyl derivatives expressed.... Available at: [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 864070-18-8 | Chemical Name : this compound. Available at: [Link]

  • PubMed. (2016). In silico prediction of toxicity of phenols to Tetrahymena pyriformis by using genetic algorithm and decision tree-based modeling approach. Available at: [Link]

  • ResearchGate. (n.d.). Machine Learning-Based Prediction of Biological Activity in Natural Product Phytochemicals. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound recognized primarily for its role as a critical intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of therapeutics pivotal in the management of type 2 diabetes.[1] While its function in synthetic chemistry is well-documented, its intrinsic biological activities and potential mechanisms of action remain a nascent field of investigation. This technical guide synthesizes the current knowledge surrounding this molecule, proposing a potential mechanism of action based on its structural characteristics and the established bioactivities of analogous compounds. We will delve into its physicochemical properties, its established role in pharmaceutical manufacturing, and present a hypothesized framework for its direct biological effects, supported by detailed, actionable experimental protocols for validation.

Introduction and Physicochemical Profile

This compound is an organic aromatic compound featuring a phenol ring substituted with a 5-bromo-2-chlorobenzyl group at the para position.[1] The presence of bromine and chlorine atoms significantly influences its electronic and lipophilic properties, which are key determinants of its reactivity and potential biological interactions.[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for designing biological assays.

PropertyValueSource
CAS Number 864070-18-8[3]
Molecular Formula C₁₃H₁₀BrClO[3]
Molecular Weight 297.57 g/mol [3]
Appearance White to off-white powder/solid[3]
pKa 10.14 ± 0.15 (Predicted)ChemicalBook
Storage Inert atmosphere, Room TemperatureBLDpharm

Established Role as a Pharmaceutical Intermediate

The primary and well-established application of this compound is as a key building block in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[1] These drugs lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[1] The synthesis of these complex molecules involves multiple steps, with this compound serving as a foundational scaffold onto which the glucose moiety and other functional groups are added.[4][5][6][7][8][9][10][11][12][13]

The following diagram illustrates the general workflow for the synthesis of an SGLT2 inhibitor, highlighting the central role of this compound.

SGLT2_inhibitor_synthesis A Starting Materials (e.g., 5-bromo-2-chlorobenzoic acid) B Synthesis of This compound A->B Multiple Steps C Glycosylation (Coupling with a protected glucose derivative) B->C Key Intermediate D Deprotection and further modifications C->D E Final SGLT2 Inhibitor (e.g., Dapagliflozin, Empagliflozin) D->E

Caption: Generalized synthetic workflow for SGLT2 inhibitors.

Hypothesized Mechanism of Action: Beyond a Synthetic Intermediate

While its role as an intermediate is clear, the structural features of this compound—a halogenated benzylphenol—suggest the potential for direct biological activity. Halogenated phenolic compounds are known to possess a wide range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory properties.[2][14][15][16][17] The presence of halogens can enhance a molecule's lipophilicity, facilitating passage through cell membranes, and can also influence its binding affinity to biological targets.[2]

Based on the activities of structurally related compounds, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

  • Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes, such as protein tyrosine kinases (PTKs) or cytochrome P450 (CYP) enzymes.[2][18][19][20][21] The halogenated phenyl rings may interact with the active sites of these enzymes.

  • Antimicrobial Activity: Many phenolic compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with microbial metabolism.[22][23] The lipophilic nature of this compound could enhance this activity.

  • Anticancer Activity: Substituted phenols have been investigated for their potential to induce apoptosis and inhibit the proliferation of cancer cells.[24][25][26]

The proposed signaling pathway below illustrates a hypothetical mechanism where this compound inhibits a protein kinase, leading to downstream effects on cell proliferation and survival.

hypothesized_pathway cluster_cell Cell Compound This compound Kinase Protein Kinase (e.g., PTK) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Hypothesized kinase inhibition pathway.

Experimental Protocols for Mechanism of Action Validation

To investigate the hypothesized biological activities of this compound, a series of in vitro assays are proposed. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the trustworthiness of the results.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Kinase Selection: A panel of representative protein tyrosine kinases (e.g., EGFR, Src, Abl) will be selected.

  • Assay Principle: A fluorescence-based assay will be used to measure kinase activity. The assay measures the phosphorylation of a fluorescently labeled peptide substrate.

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add the kinase, the fluorescent peptide substrate, and ATP. c. Add serial dilutions of this compound to the wells. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Assay Principle: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, prepare serial dilutions of the compound in Mueller-Hinton broth. c. Inoculate each well with a standardized bacterial suspension. Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control (DMSO in broth). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Protocol 3: In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) will be used.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell viability.

  • Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for 48-72 hours. Include a known anticancer drug as a positive control and DMSO as a vehicle control. c. Add MTT solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer. e. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound. Determine the IC₅₀ value.

The following diagram outlines the experimental workflow for validating the hypothesized anticancer activity.

anticancer_workflow A Select Cancer Cell Lines (e.g., MCF-7, A549) B Cell Seeding and Adherence (96-well plate) A->B C Treatment with This compound (Serial Dilutions) B->C D MTT Assay for Cell Viability C->D E Data Analysis (IC50 Determination) D->E F Further Mechanistic Studies (Apoptosis, Cell Cycle Analysis) E->F If Active

Caption: Workflow for in vitro anticancer activity assessment.

Conclusion

This compound is a molecule of significant interest, bridging the gap between synthetic chemistry and potential pharmacology. While its role as a precursor to life-saving antidiabetic drugs is undisputed, its intrinsic bioactivity warrants thorough investigation. The structural similarity to other biologically active halogenated phenols suggests a plausible, yet unproven, mechanism of action as an enzyme inhibitor with potential antimicrobial and anticancer properties. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to explore these hypotheses, potentially unveiling new therapeutic applications for this versatile compound.

References

  • A Comparative Guide to the Biological Activity of Halogenated Phenol Deriv
  • A Concise and Efficient Synthesis of Dapagliflozin | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • A Concise and Efficient Synthesis of Dapagliflozin - ResearchGate. (URL: [Link])

  • Synthesis method of Empagliflozin intermediate - Eureka | Patsnap. (URL: [Link])

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - ResearchGate. (URL: [Link])

  • The Science Behind Empagliflozin: Understanding Key Intermediates. (URL: [Link])

  • Synthesis of Dapagliflozin. (URL: [Link])

  • Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. (URL: [Link])

  • CN114213365A - Synthetic method of empagliflozin intermediate - Google P
  • WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google P
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. (URL: [Link])

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (URL: [Link])

  • (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) - ResearchGate. (URL: [Link])

  • Benzyl phenol derivatives: Extraction properties of calixarene fragments. (URL: [Link])

  • US9834573B2 - Crystalline form of benzylbenzene SGLT2 inhibitor - Google P
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC - NIH. (URL: [Link])

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (URL: [Link])

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (URL: [Link])

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (URL: [Link])

  • Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (URL: [Link])

  • Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) - Frontiers. (URL: [Link])

  • (PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (URL: [Link])

  • Inhibition of cytochromes P450 and the hydroxylation of 4-monochlorobiphenyl in whole poplar - PubMed. (URL: [Link])

  • Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed. (URL: [Link])

  • Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions - MDPI. (URL: [Link])

Sources

In Silico Analysis of 4-(5-Bromo-2-chlorobenzyl)phenol: A Technical Guide to Molecular Docking with SGLT2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling and molecular docking of 4-(5-Bromo-2-chlorobenzyl)phenol, a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the theoretical underpinnings and practical execution of a robust molecular docking workflow, from ligand and protein preparation to the critical analysis of docking results. Our primary focus will be the interaction of this compound with its putative target, SGLT2, while also considering potential off-target interactions with Cytochrome P450 enzymes CYP1A2 and CYP2C19. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and reproducible scientific process.

Introduction: The Rationale for In Silico Investigation

The compound this compound is a significant entity in medicinal chemistry, primarily recognized as a crucial building block for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are prominent in the management of type 2 diabetes.[1] SGLT2, predominantly expressed in the renal proximal tubules, is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream. Its inhibition presents a potent mechanism for lowering blood glucose levels.

The evolution of computational chemistry has provided powerful tools to probe the molecular interactions that underpin the therapeutic efficacy of drug candidates.[2] In silico techniques, such as molecular docking, allow for the prediction of the preferred binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This approach not only accelerates the drug discovery process by prioritizing candidates for synthesis and in vitro testing but also provides invaluable insights into the structural basis of their activity.

This guide will meticulously detail the process of docking this compound into the active site of human SGLT2. Furthermore, considering the importance of predicting potential side effects and drug-drug interactions, we will also outline the docking protocol against two key metabolic enzymes, CYP1A2 and CYP2C19.

Foundational Concepts: Force Fields and Scoring Functions

The accuracy of molecular docking simulations is fundamentally reliant on two key computational components: force fields and scoring functions.

  • Force Fields: A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. In the context of molecular docking, force fields are used to calculate the conformational energy of the ligand and the protein, as well as the energy of the non-covalent interactions between them. Commonly used force fields in biomolecular simulations include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). These force fields are parameterized based on a combination of experimental data and high-level quantum mechanical calculations to provide a realistic representation of molecular energetics.

  • Scoring Functions: A scoring function is a mathematical model used to estimate the binding affinity between a ligand and a protein. Docking programs utilize scoring functions to rank the different binding poses of a ligand generated during the simulation. The scoring function in AutoDock Vina, a widely used docking program, is an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, hydrophobic interactions, and conformational entropy. Lower scores from the scoring function generally indicate a more favorable binding affinity.

Experimental Workflow: A Step-by-Step Protocol

The in silico investigation of this compound will follow a structured and validated workflow. This process is designed to ensure the scientific rigor and reproducibility of the results.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking results_analysis Results Analysis docking->results_analysis validation Protocol Validation results_analysis->validation

Figure 1: Overall workflow for the in silico modeling and docking of this compound.
Target and Ligand Selection and Preparation

3.1.1. Target Protein Selection and Preparation

Our primary target is the human Sodium-Glucose Cotransporter 2 (SGLT2). For this study, we will utilize the cryo-electron microscopy structure of the human SGLT2-MAP17 complex bound with empagliflozin (PDB ID: 7VSI).[3] The secondary targets are human Cytochrome P450 1A2 (PDB ID: 2HI4) and Cytochrome P450 2C19 (PDB ID: 4GQS).

Protein Preparation Protocol:

  • Obtain the PDB File: Download the coordinate file for 7VSI from the RCSB Protein Data Bank.

  • Initial Cleaning (PyMOL):

    • Load the PDB file into PyMOL.

    • Remove water molecules and any non-protein molecules except for the co-crystallized ligand (empagliflozin) and essential co-factors.

    • Inspect the protein for missing residues or atoms. For this structure, we will proceed with the resolved coordinates.

    • Separate the protein chains and save the relevant chain (the one containing the binding site) as a new PDB file.

  • Preparation for Docking (AutoDockTools):

    • Open the cleaned PDB file in AutoDockTools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges, which are essential for the AutoDock scoring function.

    • Save the prepared protein in the PDBQT format. This format includes the added hydrogens and charges.[4]

protein_preparation start Start: PDB File (7VSI) pymol PyMOL: Remove Water & Heteroatoms start->pymol adt AutoDockTools: Add Hydrogens & Charges pymol->adt end End: Prepared Protein (PDBQT) adt->end

Figure 2: Workflow for the preparation of the target protein.

3.1.2. Ligand Preparation

The ligand of interest is this compound. Its chemical structure and properties are provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 864070-18-8
Molecular Formula C13H10BrClO
Molecular Weight 297.58 g/mol
SMILES OC1=CC=C(CC2=CC(Br)=CC=C2Cl)C=C1

Ligand Preparation Protocol:

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, realistic conformation of the ligand.

  • Preparation for Docking (AutoDockTools):

    • Load the energy-minimized ligand file (e.g., in MOL or SDF format) into AutoDockTools.

    • Define the rotatable bonds. This allows for ligand flexibility during the docking simulation.

    • Save the prepared ligand in the PDBQT format.[5]

ligand_preparation start Start: 2D Structure to_3d 2D to 3D Conversion start->to_3d energy_min Energy Minimization (MMFF94) to_3d->energy_min adt AutoDockTools: Define Rotatable Bonds energy_min->adt end End: Prepared Ligand (PDBQT) adt->end

Figure 3: Workflow for the preparation of the ligand.
Molecular Docking Simulation

3.2.1. Grid Box Generation

The docking simulation is confined to a specific region of the protein known as the grid box. The dimensions and center of this box are critical parameters. For a structure with a co-crystallized ligand, the grid box is typically centered on the ligand's geometric center.[6]

Grid Box Generation Protocol:

  • Load Prepared Protein and Co-crystallized Ligand: Open the prepared protein PDBQT file and the PDB file of the co-crystallized ligand (empagliflozin) in AutoDockTools.

  • Define the Grid Box:

    • Center the grid box on the co-crystallized ligand.

    • Adjust the dimensions of the grid box to encompass the entire binding site, with a buffer of approximately 4-5 Å in each dimension. This ensures that the ligand has sufficient space to move and rotate during the simulation.

    • For SGLT2 (PDB: 7VSI), the grid box parameters will be determined based on the coordinates of empagliflozin.

3.2.2. Docking with AutoDock Vina

AutoDock Vina will be used for the molecular docking simulations. A configuration file is required to specify the input files and docking parameters.

AutoDock Vina Configuration File (config.txt):

Docking Protocol:

  • Create the Configuration File: Prepare a text file named config.txt with the parameters specified above.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol), and a log file with the details of the simulation.

Results Analysis and Validation

Analysis of Docking Poses and Interactions

The top-ranked docking poses should be visually inspected to assess their plausibility. This can be done using molecular visualization software like PyMOL or Discovery Studio Visualizer.[7][8]

Analysis Protocol:

  • Visualize the Docked Complex: Load the prepared protein PDBQT file and the docking output file into a molecular visualization program.

  • Examine Binding Poses: Analyze the conformation and orientation of the ligand in the binding site for the top-ranked poses.

  • Identify Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are crucial for stabilizing the protein-ligand complex.

    • Hydrophobic interactions: These play a significant role in the binding of nonpolar ligands.

    • Pi-stacking and cation-pi interactions: These are important for ligands containing aromatic rings.

  • Compare with Known Inhibitors: Compare the binding mode and interactions of this compound with those of the co-crystallized ligand, empagliflozin, to identify common interaction patterns that may be important for SGLT2 inhibition.[9]

Docking Protocol Validation

Validation is a critical step to ensure the reliability of the docking protocol.[10] A common method for validation is to re-dock the co-crystallized ligand into the binding site and compare the predicted pose with the experimentally determined pose.

Validation Protocol:

  • Re-docking: Perform a docking simulation with the co-crystallized ligand (empagliflozin) using the same protocol as for the test ligand.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose and the crystallographic pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10][11]

Conclusion and Future Directions

This technical guide has provided a detailed and reproducible workflow for the in silico modeling and molecular docking of this compound with its primary target, SGLT2, and potential off-targets, CYP1A2 and CYP2C19. By following the outlined protocols, researchers can gain valuable insights into the potential binding modes and affinities of this and other small molecules.

The results of such in silico studies serve as a strong foundation for further experimental validation. Promising candidates identified through molecular docking can be prioritized for synthesis and in vitro assays to confirm their biological activity. Furthermore, the detailed understanding of protein-ligand interactions obtained from these studies can guide the rational design of more potent and selective inhibitors.

References

  • BIOVIA, Discovery Studio Visualizer, Version 21.1.0.20298; Dassault Systèmes: San Diego, 2020.
  • Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer? [Link]

  • Martinelli, A. (n.d.). Protein-ligand interaction. [Link]

  • Molecular Docking: Protein-Ligand Visualization. (2023, April 9). [Video]. YouTube. [Link]

  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023, May 22). [Video]. YouTube. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • ResearchGate. (2017, December 28). How can i validate a docking protocol? [Link]

  • A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. (2023, September 26). [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? [Link]

  • Hassan, S. S., & G. M. El-Tohamy, A. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. Methods in molecular biology (Clifton, N.J.), 1762, 429–444.
  • Bioinformatics Review. (2021, October 10). How to generate config file for docking using Autodock Tools? [Link]

  • PyMOL Wiki. (2018, April 6). Practical Pymol for Beginners. [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). [Video]. YouTube. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Balamurugan, K., Kumar, P. P., & Kumar, M. V. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of biomolecular structure & dynamics, 39(17), 6667–6681.
  • Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets.
  • PyMOL tutorial | Protein Data Bank | Basic Science Series. (2021, July 31). [Video]. YouTube. [Link]

  • A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. (n.d.). [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? [Link]

  • Kumar, A., & Goyal, R. (2022). Insights from the molecular docking analysis of SGLT2 and FIMH to combat uropathogenicity. Journal of Applied Biology & Biotechnology, 10(1), 108-114.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). [Video]. YouTube. [Link]

  • How to create a config file for Docking using AutoDock Vina. (2024, May 9). [Video]. YouTube. [Link]

  • ResearchGate. (2017, December 5). How to create a grid in autodock vina by using the co-crystallized ligand as reference? [Link]

  • Wang, Y., Li, Y., & Yang, J. (2021). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine drugs, 19(3), 154.
  • Pharmaspire. (n.d.). In silico studies for the identification of potential SGLT2 inhibitors. [Link]

  • Pharmaspire. (n.d.). In silico studies for the identification of potential SGLT2 inhibitors. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Docking-Based Classification of SGLT2 Inhibitors. (2025, May 16). Preprints.
  • ResearchGate. (n.d.). I Prepare the config.txt file PART: II Perform the AutoDock Vina. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. [Link]

  • Generating grid box for Docking using Vina. (2024, May 9). [Video]. YouTube. [Link]

  • RCSB PDB. (n.d.). 7VSI: Structure of human SGLT2-MAP17 complex bound with empagliflozin. [Link]

  • Bioinformatics Stack Exchange. (2025, February 24). What should be the best strategy to define grid box in blind docking? [Link]

  • OUCI. (n.d.). Docking-Based Classification of SGLT2 Inhibitors. [Link]

  • Al-Khodairy, F. M., Al-Hadiya, B. M., & Al-Suwayeh, S. A. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules (Basel, Switzerland), 25(20), 4786.
  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). [Video]. YouTube. [Link]

  • Docking Tutorial. (2010, June 24). [Link]

  • DOCKING TUTORIAL. (2010, June 24). [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). [Video]. YouTube. [Link]

Sources

Methodological & Application

The Diarylmethane Scaffold: 4-(5-Bromo-2-chlorobenzyl)phenol as a Cornerstone in Modern Antidiabetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the diarylmethane motif stands out as a privileged scaffold, forming the structural core of numerous therapeutic agents.[1] Its versatility allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. Within this important class of molecules, 4-(5-Bromo-2-chlorobenzyl)phenol has emerged as a critical building block, particularly in the development of next-generation antidiabetic drugs.[2] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. We will delve into the mechanistic rationale, detailed synthetic protocols, and the broader implications for drug design and development.

Physicochemical Properties and Chemical Reactivity

This compound is a halogenated phenolic compound with the molecular formula C₁₃H₁₀BrClO.[3][4][5] Its structure, featuring a phenol ring linked to a bromo- and chloro-substituted benzyl group, dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
CAS Number 864070-18-8[3][4]
Molecular Formula C₁₃H₁₀BrClO[3][4][5]
Molecular Weight 297.57 g/mol [6]
Appearance White to off-white powder[1]
Storage 2-8°C, inert atmosphere[4]

The phenolic hydroxyl group provides a handle for various chemical transformations, including etherification and esterification, while the halogenated benzyl moiety can participate in cross-coupling reactions, offering a versatile platform for generating molecular diversity. The unique substitution pattern of the benzyl ring is crucial for achieving high potency and selectivity in its primary application as a precursor to SGLT2 inhibitors.

Core Application: A Gateway to Potent SGLT2 Inhibitors for Type 2 Diabetes

The most significant application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[2] SGLT2, predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 presents a novel insulin-independent mechanism for managing hyperglycemia in patients with type 2 diabetes mellitus by promoting urinary glucose excretion.

Mechanism of Action of SGLT2 Inhibitors

The therapeutic effect of SGLT2 inhibitors is a direct consequence of their ability to block the function of the SGLT2 protein. This leads to a reduction in the renal threshold for glucose and subsequent glucosuria, thereby lowering plasma glucose levels. This mechanism also contributes to modest weight loss and a reduction in blood pressure, offering additional cardiovascular benefits.[7]

SGLT2_Mechanism cluster_cell Tubular Epithelial Cell Glucose Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Urine Urine Glucose->Urine Excretion Na+ Sodium Na+->SGLT2 GLUT2 GLUT2 Transporter SGLT2->GLUT2 Glucose Na+/K+ ATPase Na+/K+ ATPase SGLT2->Na+/K+ ATPase Na+ Bloodstream Bloodstream GLUT2->Bloodstream Reabsorption Na+/K+ ATPase->Bloodstream Na+ out SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition

Figure 1: Mechanism of SGLT2 Inhibition.

Synthetic Protocols: Harnessing this compound in Drug Synthesis

The synthesis of SGLT2 inhibitors often involves the coupling of the this compound core with a C-aryl glucoside moiety. The following protocol outlines a key deprotection step to generate this compound from its ether-protected precursor, a common strategy in multi-step organic synthesis.

Protocol: Demethylation of 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene to Yield 4-(5-bromo-2-chloro-benzyl)-phenol

This protocol describes a robust method for the cleavage of a methyl ether to unveil the critical phenolic hydroxyl group, a crucial step in the synthesis of diarylmethane-based SGLT2 inhibitors.

Materials and Reagents:

  • 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware for extraction and chromatography.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reagent: Slowly add a 1M solution of boron tribromide in dichloromethane (1.1 to 1.5 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C (ice bath). Be cautious as this is an exothermic process and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure this compound.[6][8]

  • Characterization: Confirm the identity and purity of the product using techniques such as LC-MS and ¹H NMR spectroscopy. The expected m/z values for the protonated molecule [M+H]⁺ in LC-MS are 297 and 299, corresponding to the chlorine isotopes.[6][8]

Synthesis_Workflow Start Start: Ether-Protected Precursor Step1 Dissolution in DCM under Inert Atmosphere Start->Step1 Step2 Cooling to -78°C Step1->Step2 Step3 Slow Addition of Boron Tribromide (BBr₃) Step2->Step3 Step4 Reaction at Room Temperature (Monitored by TLC) Step3->Step4 Step5 Quenching with NaHCO₃ (aq) at 0°C Step4->Step5 Step6 Aqueous Workup & Extraction with EtOAc Step5->Step6 Step7 Drying and Concentration Step6->Step7 Step8 Purification by Column Chromatography Step7->Step8 Product Product: This compound Step8->Product

Figure 2: Synthetic Workflow for the Deprotection of the Phenolic Precursor.

Beyond SGLT2 Inhibition: Exploring New Horizons

While the primary application of this compound is firmly established in the synthesis of SGLT2 inhibitors, its diarylmethane scaffold holds potential for the development of other classes of therapeutic agents. The unique electronic and steric properties conferred by the halogen substituents can be exploited to design molecules targeting other biological pathways. There are preliminary mentions of potential antimicrobial and anticancer properties, as well as the inhibition of cytochrome P450 enzymes.[2] However, these areas remain largely unexplored and represent fertile ground for future research endeavors. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for library synthesis and hit-to-lead optimization campaigns in various disease areas.

Conclusion: A Versatile Building Block with Enduring Relevance

This compound stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its central role in the synthesis of highly successful SGLT2 inhibitors has cemented its importance in the field of medicinal chemistry. The detailed synthetic protocols and a clear understanding of its application provide researchers with the necessary tools to leverage this valuable intermediate. As the quest for novel therapeutics continues, the inherent versatility of the diarylmethane core, embodied by this compound, ensures its continued relevance as a starting point for the design and synthesis of the next generation of medicines.

References

  • This compound | 864070-18-8 | Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound | 864070-18-8 | Alfa Omega Pharma. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound CAS 864070-18-8. (n.d.). Retrieved January 7, 2026, from [Link]

  • Unlocking the Full Potential of SGLT2 Inhibitors: Expanding Applications beyond Glycemic Control - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Application Notes and Protocols for Developing a Screening Assay with 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-(5-Bromo-2-chlorobenzyl)phenol in SGLT2-Targeted Drug Discovery

This compound is a halogenated phenolic compound recognized primarily as a key intermediate in the synthesis of potent Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin.[1] These inhibitors have revolutionized the treatment of type 2 diabetes mellitus by promoting urinary glucose excretion, thereby lowering blood glucose levels.[1] The core structure of this compound provides a foundational scaffold for molecules targeting SGLT2, a protein responsible for the reabsorption of approximately 90% of glucose filtered by the kidneys.[2][3]

Given its integral role in the development of established SGLT2 inhibitors, this compound and its derivatives are of significant interest for screening campaigns aimed at identifying novel modulators of SGLT2. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, cell-based high-throughput screening (HTS) assay to evaluate the inhibitory potential of this compound and analogous compounds on SGLT2-mediated glucose uptake.

The assay methodology detailed herein is centered around a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), which allows for a non-radioactive, sensitive, and quantitative measurement of glucose transport in a cellular context.[4]

Assay Principle: Visualizing SGLT2 Inhibition with a Fluorescent Glucose Analog

The screening assay is designed to quantify the inhibition of SGLT2-mediated glucose uptake in a cell line stably expressing human SGLT2. The fundamental principle lies in the competitive inhibition of the uptake of a fluorescent glucose analog, 2-NBDG, by a potential inhibitor like this compound.

Cells engineered to express SGLT2 will actively transport 2-NBDG from the extracellular medium into the cytoplasm. Once inside, 2-NBDG is phosphorylated, trapping it within the cell and leading to an accumulation of intracellular fluorescence.[4] In the presence of an effective SGLT2 inhibitor, the transport of 2-NBDG will be blocked, resulting in a quantifiable reduction in intracellular fluorescence. This change in fluorescence intensity serves as the primary readout for the assay.

Mechanism of SGLT2-Mediated Glucose Reabsorption in Renal Proximal Tubules

The following diagram illustrates the physiological role of SGLT2 in the renal proximal tubule, the target of the screening assay.

SGLT2_Mechanism cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_interstitial_fluid Interstitial Fluid / Blood Lumen Glucose_Lumen Glucose SGLT2 SGLT2 Glucose Na+ Glucose_Lumen->SGLT2:f0 Co-transport Na_Lumen Na+ Na_Lumen->SGLT2:f1 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase 3 Na+ out 2 K+ in Na_Blood Na+ NaK_ATPase:f0->Na_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Na_Cell->NaK_ATPase:f0 Blood K_Blood K+ K_Blood->NaK_ATPase:f1

Caption: SGLT2-mediated glucose reabsorption in a renal proximal tubule cell.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the SGLT2 inhibitor screening assay.

Materials and Reagents
ReagentRecommended SupplierCatalog Number
HEK293 cells stably expressing human SGLT2Commercially available or self-generatedN/A
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418 Sulfate)Thermo Fisher Scientific10131035
This compoundSigma-Aldrich864070-18-8
Dimethyl sulfoxide (DMSO), ACS gradeSigma-AldrichD2650
2-NBDGThermo Fisher ScientificN13195
Dapagliflozin (Positive Control)Cayman Chemical11574
Phlorizin (Positive Control)Sigma-AldrichP3449
96-well black, clear-bottom tissue culture platesCorning3603
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Glucose-free DMEMThermo Fisher Scientific11966025
Protocol 1: Preparation of Compound Stock and Working Solutions
  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Expert Insight: It is recommended to empirically determine the maximum solubility. If solubility issues arise, gentle warming and sonication can be employed. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Positive Control Stock Solutions:

    • Prepare 10 mM stock solutions of Dapagliflozin and Phlorizin in 100% DMSO. Store at -20°C.

  • Compound Dilution Plate:

    • Prepare a serial dilution of the test compound and positive controls in 100% DMSO in a polypropylene 96-well plate.

    • This "master plate" will be used to add the compounds to the assay plate, ensuring the final DMSO concentration in the assay is ≤ 0.5% to minimize solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Plating
  • Cell Line Maintenance:

    • Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as 500 µg/mL G418.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Trustworthiness: Regularly verify the expression of SGLT2 via qPCR or Western blotting to ensure assay consistency.

  • Cell Plating:

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate in 100 µL of culture medium.[5]

    • Incubate overnight to allow for cell attachment and formation of a monolayer.

Protocol 3: 2-NBDG Glucose Uptake Assay

The following workflow diagram outlines the key steps of the assay.

Assay_Workflow A 1. Seed HEK293-hSGLT2 cells in a 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Wash cells with PBS B->C D 4. Starve cells in glucose-free DMEM (1 hour) C->D E 5. Add test compounds & controls (pre-incubation) D->E F 6. Add 2-NBDG (100-200 µg/mL final concentration) E->F G 7. Incubate for 10-60 minutes at 37°C F->G H 8. Wash cells with ice-cold PBS to stop uptake G->H I 9. Add PBS or lysis buffer to wells H->I J 10. Read fluorescence (Ex/Em ~485/535 nm) I->J

Caption: High-level workflow for the 2-NBDG glucose uptake assay.

Detailed Steps:

  • Cell Preparation:

    • After overnight incubation, gently aspirate the culture medium from each well.

    • Wash the cells once with 100 µL of sterile PBS.

  • Glucose Starvation:

    • Add 100 µL of pre-warmed glucose-free DMEM to each well.

    • Incubate the plate for 1 hour at 37°C with 5% CO2.

    • Expert Insight: This step depletes intracellular glucose stores and enhances the signal-to-background ratio of the 2-NBDG uptake.[6]

  • Compound Treatment:

    • Add the test compounds and controls from the compound dilution plate to the corresponding wells of the assay plate. The final DMSO concentration should not exceed 0.5%.

    • Include "vehicle control" wells (DMSO only) and "no treatment" wells.

    • Pre-incubate the cells with the compounds for 10-30 minutes at 37°C.

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in glucose-free DMEM to a final concentration of 100-200 µg/mL.[5]

    • Add the 2-NBDG working solution to all wells.

    • Incubate for 10-60 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell line.[4]

  • Stopping the Assay and Fluorescence Measurement:

    • To terminate the 2-NBDG uptake, rapidly aspirate the medium and wash the cells three times with 100 µL of ice-cold PBS per well.[4]

    • After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5]

Data Analysis and Interpretation

  • Normalization:

    • The raw fluorescence units (RFU) from each well should be normalized to the vehicle control.

    • Percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_background) / (RFU_vehicle - RFU_background)) where RFU_background is the fluorescence from wells with no cells.

  • Dose-Response Curves:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce SGLT2 activity by 50%.

  • Assay Quality Control: Z'-Factor Calculation

    • The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7][8]

    • It is calculated using the signals from the positive (e.g., Dapagliflozin) and negative (vehicle) controls.

    • The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| where SD is the standard deviation.

    • Interpretation of Z'-Factor Values: [7][9]

      • Z' > 0.5: Excellent assay

      • 0 < Z' ≤ 0.5: Good assay

      • Z' < 0: Poor assay, not suitable for HTS

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High background fluorescence Incomplete washing of extracellular 2-NBDGIncrease the number and volume of washes with ice-cold PBS.
Low signal-to-background ratio Suboptimal 2-NBDG concentration or incubation time; low SGLT2 expressionOptimize 2-NBDG concentration and incubation time. Verify SGLT2 expression in the cell line.
High well-to-well variability Inconsistent cell seeding; edge effects in the plateEnsure uniform cell suspension before seeding. Avoid using the outermost wells of the plate.
Compound-induced cytotoxicity The test compound is toxic to the cells at the tested concentrationsPerform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of the compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for developing and implementing a cell-based high-throughput screening assay to identify and characterize inhibitors of SGLT2, using this compound as a representative test compound. By adhering to the principles of scientific integrity, including rigorous quality control and careful optimization, researchers can generate reliable and reproducible data to advance the discovery of novel therapeutics for type 2 diabetes and related metabolic disorders.

References

  • Schematic diagram showing conventional mechanisms of action of SGLT2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools. Retrieved from [Link]

  • Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. (2015, October 29). Biocompare. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Glucose (2-NBDG) uptake assay. (2022, September 17). Bio-protocol. Retrieved from [Link]

  • Schematic representation of SGLT-2 inhibitors action in the kidney. (n.d.). ResearchGate. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics, 37(17), 2617–2623. Retrieved from [Link]

  • 2-NBDG Glucose Uptake Assay Kit (Cell-Based). (n.d.). Assay Genie. Retrieved from [Link]

  • Defining the contribution of SGLT2 and SGLT1 to renal glucose reabsorption. (n.d.). ResearchGate. Retrieved from [Link]

  • Glucose transporters in the kidney in health and disease. (2020). Pflugers Archiv - European Journal of Physiology, 472(9), 1271–1308. Retrieved from [Link]

  • SGLT 2 and renal absorption of glucose in the kidney. (2018, March 23). GP Notebook. Retrieved from [Link]

  • SGLT2 Inhibitors Mechanism of Action. (n.d.). Blocks And Arrows. Retrieved from [Link]

  • SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy. (2023). International Journal of Molecular Sciences, 24(13), 10893. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • Digging deep into cells to find mechanisms of kidney protection by SGLT2 inhibitors. (2023, March 1). The Journal of Clinical Investigation. Retrieved from [Link]

  • Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. (2020, March 2). Hypertension. Retrieved from [Link]

  • SGLT2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • CAS No : 864070-18-8 | Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

safe handling and storage procedures for 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(5-Bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8) is a halogenated phenolic compound with significant applications in pharmaceutical research and development, notably as an intermediate or impurity in the synthesis of SGLT2 inhibitors like Dapagliflozin.[1] Its molecular structure, featuring a phenol group attached to a halogenated benzyl moiety, dictates its physicochemical properties and toxicological profile. The presence of bromine and chlorine atoms on the benzyl ring, coupled with the reactive phenol group, necessitates a robust and well-understood set of handling and storage procedures to ensure laboratory safety and experimental integrity.

This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in the principles of risk assessment and minimization. The protocols herein are designed to provide researchers with the necessary information to work with this compound confidently and safely.

Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. Below is a summary of the known characteristics of this compound.

PropertyValueSource(s)
CAS Number 864070-18-8[2][3][4]
Molecular Formula C₁₃H₁₀BrClO[1][2][4]
Molecular Weight 297.58 g/mol [1][3][4]
Appearance White to off-white solid/powder[2][5][6]
Storage Temperature Room temperature or 2-8°C (Refrigerator)[2][3][4]
Globally Harmonized System (GHS) Hazard Classification

While a comprehensive, manufacturer-issued Safety Data Sheet (SDS) is not publicly available, supplier data indicates the following GHS classification, which should be treated as the minimum standard for risk assessment.[2]

  • Pictogram:

    • 
      (GHS07)
      
  • Signal Word: Warning [2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The R.A.M.P. Framework for Safe Handling

To ensure a systematic approach to safety, all procedures involving this compound should be structured around the R.A.M.P. principle, widely endorsed by the American Chemical Society (ACS).[7][8]

cluster_RAMP R.A.M.P. Safety Framework R Recognize Hazards A Assess Risks R->A informs M Minimize Risks A->M guides P Prepare for Emergencies M->P necessitates

Caption: The R.A.M.P. framework for laboratory safety.

  • Recognize Hazards: The primary hazards are acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation, as identified by the H-statements.[2]

  • Assess Risks: The risk is the probability of these hazards causing harm. This depends on the scale of the experiment, the concentration used, and the procedures performed (e.g., weighing, dissolution, heating). Weighing the powder poses a risk of inhalation and dust exposure. Handling solutions poses a risk of skin/eye contact.

  • Minimize Risks: Implement control measures as detailed in the protocols below. This includes using engineering controls, administrative controls, and Personal Protective Equipment (PPE).[7]

  • Prepare for Emergencies: Know the location and proper use of safety equipment, including eyewash stations, safety showers, and spill kits.[7]

Protocol 1: Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the hazardous chemical.[9] The following PPE is mandatory when handling this compound in any form.

PPE Workflow

cluster_PPE Mandatory PPE Protocol A Don Lab Coat (fully buttoned) B Wear Safety Goggles (ANSI Z87.1 rated) A->B C Don Nitrile Gloves (check for integrity) B->C D Work in Fume Hood C->D Begin Work E Doff Gloves D->E End Work F Remove Goggles E->F G Remove Lab Coat F->G H Wash Hands Thoroughly G->H

Caption: Standard sequence for donning and doffing PPE.

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: At a minimum, wear standard nitrile laboratory gloves. For handling larger quantities or for prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves).[10] Gloves must be changed immediately if contaminated.[11]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory in the laboratory.[10]

  • Respiratory Protection: All handling of the solid compound that may generate dust, and any work with its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]

Protocol 2: Chemical Storage and Segregation

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.[13]

  • Container: Keep the compound in its original, tightly sealed container.[9][11]

  • Atmosphere: Store under an inert atmosphere if possible, as recommended by some suppliers, to prevent potential degradation.[2]

  • Location: Store in a cool, dry, and well-ventilated area.[9][11][14] A dedicated, labeled cabinet is preferred. Avoid storing on high shelves or on the floor.[11][13]

  • Segregation: As a halogenated phenol, this compound should be stored separately from incompatible materials.

Chemical Incompatibility Diagram

Compound This compound Oxidizers Strong Oxidizers (e.g., Nitric Acid, Peroxides) Compound->Oxidizers Do NOT Store With Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases Do NOT Store With Metals Active Metals (e.g., Na, K, Al) Compound->Metals Do NOT Store With

Caption: Incompatible material storage guide.

Protocol 3: Weighing and Solution Preparation

This protocol minimizes exposure during the common laboratory tasks of weighing the solid and preparing solutions.

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Tare: Place a clean, appropriate weighing vessel on the analytical balance and tare the weight.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound powder into the weighing vessel. Perform this action slowly to avoid creating airborne dust.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol), allowing the solvent to evaporate inside the fume hood. Dispose of the wipe in the appropriate solid hazardous waste container.

  • Dissolution: In the same fume hood, add the weighed solid to your chosen solvent in the reaction vessel. Cap the vessel and mix using standard laboratory procedures (e.g., stirring, sonication). Ensure the solvent is compatible and will not lead to a hazardous reaction.

Protocol 4: Spill and Emergency Response

Preparation is key to managing accidental releases effectively.[7][15]

Emergency Response Flowchart

Spill Spill Occurs Alert Alert Colleagues & Lab Supervisor Spill->Alert Assess Assess Severity (Size, Location) Small Small Spill (<100 mL / ~5 g) Assess->Small Manageable Large Large Spill (>100 mL / ~5 g) Assess->Large Unmanageable Cleanup Use Spill Kit (Absorbent, Neutralizer) Small->Cleanup Evacuate Evacuate Area Call Emergency Services Large->Evacuate Alert->Assess Dispose Collect Waste in Sealed Container Cleanup->Dispose Decon Decontaminate Area Dispose->Decon

Caption: General spill response procedure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

  • Small Spill (Solid): Gently sweep up the powder, avoiding dust creation. Place into a sealed, labeled container for hazardous waste disposal.

  • Small Spill (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or a commercial spill pad). Place the contaminated material into a sealed, labeled container for disposal.[14]

  • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area.

Protocol 5: Waste Disposal

All waste containing this compound, whether solid, liquid, or contaminated labware (e.g., gloves, wipes), must be disposed of as hazardous waste.[11]

  • Segregation: Do not mix this waste with incompatible waste streams.

  • Labeling: Collect waste in a designated, sealed, and clearly labeled container. The label should include the full chemical name and the approximate concentration.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your EHS department for pickup and disposal procedures.[10]

Conclusion

Working with this compound can be performed safely by maintaining a comprehensive understanding of its hazards and by rigorously adhering to established safety protocols. By integrating the R.A.M.P. framework and the specific procedures outlined in this guide, researchers can minimize risks to themselves and their colleagues, ensuring a safe and productive laboratory environment.

References

  • American Chemical Society. (2016).
  • American Chemical Society. Safety Tipsheets & Best Practices.
  • American Chemical Society.
  • Centers for Disease Control and Prevention.
  • American Chemical Society. (2017).
  • Enhesa. (2024). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
  • A-1 Express. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • LookChem. This compound CAS 864070-18-8.
  • Creative Safety Supply. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Benchchem. This compound | 864070-18-8.
  • Sigma-Aldrich. This compound | 864070-18-8.
  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • Home Sunshine Pharma. This compound CAS 864070-18-8.
  • ECHEMI. Buy 4-(5-Bromo-2-chlorobenzyl)
  • Pharmaffiliates. CAS No : 864070-18-8 | Chemical Name : this compound.
  • Alfa Omega Pharma. This compound | 864070-18-8.
  • Carl ROTH.
  • ChemicalBook. This compound | 864070-18-8.
  • ChemicalBook. This compound CAS#: 864070-18-8.
  • Columbus Chemical Industries. (2021).
  • Consolidated Chemical.
  • University of Michigan.
  • Loba Chemie.
  • MedChemExpress.
  • Sigma-Aldrich. (2025).
  • University of Colorado Colorado Springs.
  • New York State Department of Environmental Conservation. (2016).
  • Yale Environmental Health & Safety. (2022).
  • Towson University. Chemical Safety Chemical Hygiene Program.

Sources

The Versatile Intermediate: 4-(5-Bromo-2-chlorobenzyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Pharmaceutical Synthesis

4-(5-Bromo-2-chlorobenzyl)phenol, a halogenated phenolic compound, has emerged as a pivotal intermediate in the landscape of contemporary organic synthesis, particularly within the pharmaceutical industry. Its strategic arrangement of chloro, bromo, and phenolic functional groups offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and primary applications of this compound, with a focus on its critical role in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of anti-diabetic drugs. Furthermore, we will delve into other potential synthetic utilities of this molecule, offering detailed protocols and mechanistic insights for researchers and professionals in drug development.[1][2]

The inherent reactivity of this compound is dictated by its distinct chemical features: a nucleophilic phenolic hydroxyl group, and a benzene ring substituted with two different halogens, bromine and chlorine, which can be selectively targeted in various cross-coupling and substitution reactions. This unique combination makes it a valuable synthon for constructing complex molecular architectures.

Synthesis of this compound: A Step-by-Step Approach

The most prevalent and efficient synthesis of this compound involves the dealkylation of its corresponding ether precursor, typically the ethoxy derivative. This process is often preceded by a Friedel-Crafts reaction to construct the diarylmethane core. The following sections provide a comprehensive, two-part protocol for the synthesis of this compound, starting from commercially available 5-bromo-2-chlorobenzoic acid.

Part 1: Synthesis of the Precursor, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

The synthesis of the ether precursor is a critical first step, which involves the formation of a benzophenone intermediate via Friedel-Crafts acylation, followed by a reduction of the ketone.

Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) at room temperature under a nitrogen atmosphere. Stir the reaction mixture for 1-2 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in DCM and cool the solution to 0°C. Add phenetole (1.1 equivalents) followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents), maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Reduction: In the same pot, or after workup and isolation of the intermediate benzophenone, cool the reaction mixture to 0°C. A reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is then added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup and Purification: The reaction is carefully quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a solid.

Part 2: De-ethoxylation to Yield this compound

The final step in the synthesis is the cleavage of the ethyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 equivalents) dropwise to the cooled solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78°C for 30 minutes, then gradually warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield this compound as a white to off-white solid.[3][4]

Step Key Reagents Typical Yield Reference
Precursor Synthesis 5-bromo-2-chlorobenzoic acid, Oxalyl chloride, Phenetole, AlCl₃, Et₃SiH, BF₃·OEt₂70-80%
De-ethoxylation 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, BBr₃85-95%[3][4]

Primary Application: Cornerstone in the Synthesis of SGLT2 Inhibitors

The most significant application of this compound is its role as a key intermediate in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[1] These drugs lower blood glucose levels by inhibiting glucose reabsorption in the kidneys and are widely used in the treatment of type 2 diabetes.[3]

The synthesis of these complex molecules often involves a crucial C-aryl glycosidation step. This compound serves as the aglycone precursor, which is coupled with a protected glucose derivative.

Workflow for SGLT2 Inhibitor Synthesis

Caption: General workflow for the synthesis of SGLT2 inhibitors.

In a typical synthetic route, the phenolic hydroxyl group of this compound is first protected. The aryl bromide is then converted into an organometallic species (e.g., via lithium-halogen exchange with n-butyllithium) which subsequently attacks a protected gluconolactone derivative. A series of deprotection and reduction steps then yields the final SGLT2 inhibitor.

Further Synthetic Applications: Exploring the Versatility

Beyond its primary role in SGLT2 inhibitor synthesis, the unique structure of this compound allows for a range of other organic transformations. While specific literature on these applications for this exact molecule is sparse, we can extrapolate from the known reactivity of similar compounds to propose the following protocols.

Oxidation to Quinones

Phenols can be oxidized to quinones, which are valuable intermediates in the synthesis of various biologically active molecules.

Representative Protocol: Oxidation to the Corresponding Benzoquinone

  • Dissolve this compound in a suitable solvent such as acetonitrile or a mixture of dichloromethane and water.

  • Add an oxidizing agent like Salcomine in the presence of oxygen, or Fremy's salt (potassium nitrosodisulfonate).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an appropriate workup, which may involve extraction and washing.

  • Purify the resulting quinone by column chromatography or recrystallization.

Catalytic Reduction/Dehalogenation

The bromine and chlorine atoms can be selectively or fully removed via catalytic hydrogenation, providing access to simpler phenol derivatives.

Representative Protocol: Catalytic Hydrogenation

  • Dissolve this compound in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).

  • Add a base, such as sodium acetate or triethylamine, to neutralize the HBr and HCl formed during the reaction.

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the dehalogenated product.

Nucleophilic Aromatic Substitution

While generally unreactive towards nucleophilic aromatic substitution, the presence of the electron-withdrawing chloro and bromo substituents can facilitate this reaction under forcing conditions or with strong nucleophiles, potentially allowing for the introduction of other functional groups.

Representative Protocol: Buchwald-Hartwig Amination

  • In a glovebox, combine this compound, an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a reaction vial.

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110°C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through Celite.

  • Purify the product by column chromatography.

Prospective Applications in Biological Research

While the primary documented use of this compound is as a synthetic intermediate, its structure suggests potential for direct application in biological research. Halogenated phenols are known to possess a range of biological activities.[5] For instance, studies have shown that p-halogenated phenols can affect mitochondrial energy transfer reactions.[6]

The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, bromophenol derivatives have been investigated for their antioxidant and anticancer activities.[5] Therefore, this compound and its derivatives could serve as valuable tool compounds for studying biochemical pathways or as starting points for the development of new therapeutic agents.

Caption: Potential biological applications of this compound.

Conclusion

This compound is a testament to the importance of well-designed intermediates in modern organic synthesis. Its primary role in the construction of life-saving SGLT2 inhibitors highlights its significance in medicinal chemistry. The synthetic accessibility and the potential for further functionalization of this molecule open avenues for its use in a broader range of applications, from the synthesis of novel bioactive compounds to its use as a probe in chemical biology. The protocols and insights provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this versatile chemical building block in their synthetic endeavors.

References

  • PubMed. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Available from: [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Application Notes and Protocols for the Analytical Determination of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound with the molecular formula C₁₃H₁₀BrClO and a molecular weight of 297.58 g/mol [1][2][3][4][5]. This compound is a critical intermediate and a potential impurity in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes[1]. The presence and quantity of such impurities in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the FDA, as they can impact the safety and efficacy of the final drug product[6][7]. Therefore, robust and validated analytical methods for the detection and quantification of this compound in various samples, including in-process materials, APIs, and environmental samples, are essential for pharmaceutical quality control and regulatory compliance.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 864070-18-8[1][2][3][4][5][8][9][10][11]
Molecular Formula C₁₃H₁₀BrClO[1][4]
Molecular Weight 297.58 g/mol [1][4][8]
Appearance White to off-white solid/powder[2][3][8]
Predicted Boiling Point 401.3 ± 35.0 °C[2][3][9]
Predicted Density 1.522 ± 0.06 g/cm³[2][3][9]
Predicted pKa 10.14 ± 0.15[9]

The presence of a phenolic hydroxyl group, along with bromo and chloro substituents, dictates its polarity, solubility, and chromatographic behavior. The phenolic nature suggests that reversed-phase HPLC will be a suitable separation technique. The halogen atoms provide a unique mass spectrometric signature, beneficial for selective detection in GC-MS and LC-MS/MS.

Sample Preparation Strategies

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analyte of interest while minimizing interferences.

For Pharmaceutical Samples (APIs and Drug Products):
  • Direct Dissolution:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve in a compatible solvent, such as a mixture of acetonitrile and water or methanol. The choice of solvent should ensure the solubility of both the API and the impurity.

    • Use sonication to aid dissolution if necessary.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

For Environmental Samples (e.g., Water):

For trace-level analysis in environmental matrices, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose[12][13].

dot

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Analytical Methodologies

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of phenolic compounds and is often employed for impurity detection in pharmaceutical quality control[14][15][16][17][18][19].

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD DetectorStandard equipment for robust and reproducible results.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention and separation for phenolic compounds[16].
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient is necessary to elute the analyte with good resolution and within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLAdjustable based on sample concentration and sensitivity requirements.
Detection Wavelength 278 nmPhenolic compounds typically exhibit UV absorbance around this wavelength[17]. A full UV scan of a standard should be performed to determine the optimal wavelength.
Protocol
  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample as described in the "Sample Preparation Strategies" section.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time, peak area, tailing factor, and theoretical plates).

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including halogenated phenols[20]. It offers high resolution and sensitivity.

Principle

The sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. While phenols can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability[21].

Instrumentation and GC-MS Conditions
ParameterRecommended SettingRationale
GC System Gas Chromatograph with a split/splitless injector and a Mass Spectrometer detectorStandard configuration for this type of analysis.
Column Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of semi-volatile compounds[22].
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas, standard for GC-MS.
Injector Temperature 280 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (1 µL injection volume)Suitable for trace analysis.
Oven Temperature Program Initial: 80 °C (hold for 2 min), Ramp: 15 °C/min to 300 °C (hold for 5 min)A temperature program is essential for separating compounds with different boiling points.
MS Transfer Line Temp 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan allows for identification, while SIM mode increases sensitivity and selectivity for target analytes.
Protocol
  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Identification: Identify this compound by its retention time and by comparing its mass spectrum with that of a reference standard.

  • Quantification (SIM Mode): Select characteristic ions for this compound (e.g., the molecular ion and major fragment ions) for monitoring in SIM mode. Construct a calibration curve based on the peak areas of the selected ions.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an indispensable tool for trace-level impurity analysis in the pharmaceutical industry[23][24][25].

Principle

Similar to HPLC-UV, the analyte is first separated using reversed-phase chromatography. The eluent from the LC column is then introduced into the mass spectrometer. In the MS, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Instrumentation and LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemUHPLC can provide faster analysis and better resolution.
Mass Spectrometer Triple Quadrupole or Q-TOF Mass SpectrometerTriple quadrupole is ideal for targeted quantification, while Q-TOF is excellent for identification and structural elucidation[6].
LC Conditions As described in the HPLC-UV method. An MS-compatible mobile phase (e.g., with formic acid) is crucial[6].The separation principle remains the same.
Ionization Source Electrospray Ionization (ESI), Negative Ion ModeThe phenolic proton can be easily lost, making negative ion mode suitable.
Precursor Ion (Q1) [M-H]⁻, m/z 295.9/297.9 (due to bromine isotopes)Selection of the deprotonated molecule.
Product Ions (Q3) To be determined by infusing a standard and performing a product ion scan.These are the characteristic fragments used for quantification and confirmation.
Collision Gas ArgonUsed to induce fragmentation in the collision cell.

dot

Caption: LC-MS/MS workflow for targeted analysis.

Protocol
  • Method Development: Infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters and identify the precursor and product ions for MRM transitions.

  • Standard and Sample Preparation: Prepare standards and samples as for the HPLC-UV method, ensuring the final solvent is compatible with the mobile phase.

  • Analysis: Analyze the samples using the developed LC-MS/MS method.

  • Quantification: Use the area of the most intense MRM transition for quantification and a second transition for confirmation. Construct a calibration curve using the standards.

Method Validation

All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose[26][27][28]. The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness[26][29].

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Example)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradation products)[26][27].Peak for the analyte is well-resolved from other peaks (Resolution > 2). Peak purity analysis (for DAD) should confirm no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[26][27].Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For an impurity, typically from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Often determined by spike recovery experiments[26][27].Recovery of 98.0% to 102.0% for the analyte spiked into a placebo or sample matrix.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1. Precision at LOQ should be acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ~3:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).The results should remain within the acceptance criteria for system suitability.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control in a pharmaceutical setting, HPLC-UV offers a robust and reliable solution. For trace-level analysis or in complex matrices, the higher sensitivity and selectivity of GC-MS or LC-MS/MS are advantageous. Proper method validation in accordance with ICH guidelines is mandatory to ensure the reliability and accuracy of the results for regulatory purposes.

References

  • SHIMADZU CORPORATION. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available from: [Link]

  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
  • ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]

  • Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available from: [Link]

  • American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of 4-nonylphenol in effluent and sludge from municipal wastewater treatment plants. Analytical Chemistry, 67(13), 1976-1980.
  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available from: [Link]

  • PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ACS Publications. RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Available from: [Link]

  • CABI Digital Library. determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. Available from: [Link]

  • ResearchGate. On-line sample preparation and determination of phenols with a Flow-Analysis method. Available from: [Link]

  • GxP-CC. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • OSTI.gov. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Available from: [Link]

  • MDPI. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Available from: [Link]

  • IOSR Journal. Determination of phenol compounds in waste water by using compelling agent: N-Phenyl-benzoic-hydroxamic acid. Available from: [Link]

  • Home Sunshine Pharma. This compound CAS 864070-18-8. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available from: [Link]

  • VELP Scientifica. Phenols Determination in Drinking Water and Industrial Wastes. Available from: [Link]

  • ResearchGate. Separation of some halogenated phenols by GC-MS | Request PDF. Available from: [Link]

  • Alfa Omega Pharma. This compound | 864070-18-8. Available from: [Link]

Sources

Application Notes: Leveraging 4-(5-Bromo-2-chlorobenzyl)phenol as a Versatile Starting Material for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 4-(5-Bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8), a uniquely functionalized benzylphenol derivative poised for significant application in modern drug discovery.[1][2][3] Its strategic placement of a phenolic hydroxyl group and two distinct halogen atoms (bromine and chlorine) on separate aromatic rings offers medicinal chemists a powerful toolkit for creating diverse molecular libraries.[1] This document outlines the molecule's key physicochemical properties, explores its strategic application in library synthesis and structure-activity relationship (SAR) studies, and provides detailed, field-proven protocols for its selective functionalization.

Introduction: A Scaffold of Strategic Opportunity

The benzylphenol motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] this compound builds upon this foundation by incorporating three distinct and orthogonally addressable functional groups:

  • Phenolic Hydroxyl (-OH): A versatile handle for etherification, esterification, or as a key hydrogen bond donor for target engagement.

  • Aryl Bromide (-Br): The primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon- and heteroatom-based substituents.

  • Aryl Chloride (-Cl): A less reactive but still valuable site for functionalization under more forcing conditions, allowing for sequential and site-selective modifications.[6]

This trifecta of reactive sites allows for a systematic and combinatorial approach to molecular design, making it an ideal starting material for hit-to-lead campaigns. Notably, it serves as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, highlighting its relevance in developing therapeutics for metabolic diseases.[1]

Physicochemical Properties & Structural Features

A clear understanding of a starting material's properties is fundamental to designing robust synthetic routes and interpreting biological data.

PropertyValueSource
CAS Number 864070-18-8[2][7]
Molecular Formula C₁₃H₁₀BrClO[1]
Molecular Weight 297.58 g/mol [1]
Appearance White to off-white solid/powder[2][3]
Predicted Boiling Point 401.3 ± 35.0 °C[3][8]
Predicted Density 1.522 ± 0.06 g/cm³[3][8]
Predicted pKa 10.14 ± 0.15[8]
Storage Conditions Inert atmosphere, room temperature[8]

Strategic Applications in Drug Discovery

The unique arrangement of functional groups in this compound allows for a logical and phased approach to library generation and SAR exploration.

Orthogonal Synthesis & Library Generation

The significant difference in reactivity between the C-Br and C-Cl bonds is the cornerstone of this molecule's utility. The C-Br bond is substantially more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bond.[6] This allows for the selective functionalization of the bromo-substituted ring while leaving the chloro-substituted ring intact for subsequent reactions. This workflow is invaluable for building molecular complexity in a controlled manner.

G cluster_0 Phase 1: Selective C-Br Functionalization cluster_1 Phase 2: Phenol Functionalization cluster_2 Phase 3: C-Cl Functionalization (Forcing Conditions) SM This compound suzuki Suzuki Coupling (Aryl, Heteroaryl) SM->suzuki buchwald Buchwald-Hartwig (N-based groups) SM->buchwald sonogashira Sonogashira Coupling (Alkynes) SM->sonogashira ether O-Alkylation (Ethers) suzuki->ether Intermediate 1 ester O-Acylation (Esters) buchwald->ester Intermediate 2 suzuki_cl Suzuki Coupling (Aryl, Heteroaryl) ether->suzuki_cl Intermediate 3 caption Figure 1. Orthogonal synthetic strategy.

Caption: Figure 1. Orthogonal synthetic strategy.

Structure-Activity Relationship (SAR) Exploration

The diarylmethylene scaffold is a common feature in many pharmacologically active agents.[5][9][10][11] This starting material provides three distinct vectors for modification, allowing researchers to systematically probe the chemical space around the core scaffold and understand how changes in sterics, electronics, and hydrogen bonding potential impact biological activity.

  • Vector 1 (Phenolic Ring): Modifications at the hydroxyl group can modulate solubility, cell permeability, and introduce interactions with specific residues in a target's binding pocket.

  • Vector 2 (Bromo-Substituted Ring): This is the primary site for introducing diversity elements. Adding different aryl, heteroaryl, or alkyl groups via cross-coupling can explore new binding pockets, enhance potency, and fine-tune ADME properties.

  • Vector 3 (Methylene Bridge): While not directly functionalized on the starting material, the benzylic C-H bonds can be targets for late-stage functionalization, offering another avenue for derivatization.[12]

Key Synthetic Transformations: Protocols

The following protocols are adapted from established, reliable methodologies and serve as a robust starting point for the derivatization of this compound.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage, a common strategy to mask the polar hydroxyl group, thereby increasing lipophilicity and potentially improving cell permeability.[13][14][15][16]

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Acetone, DMF, Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and the anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Add the base (e.g., K₂CO₃) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Causality: The use of a polar aprotic solvent (like DMF or Acetone) is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and reactive towards the alkyl halide. Cesium carbonate is often used for more sterically hindered substrates due to the increased solubility of the cesium phenoxide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is the premier method for functionalizing the aryl bromide position, creating a C-C bond with exceptional functional group tolerance.[6][17][18] The protocol below is a general guideline.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if needed, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or sealed reaction tube, combine the this compound derivative, the boronic acid reagent, the palladium catalyst, and the ligand (if used).

  • Add the base.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Causality: The choice of catalyst, ligand, base, and solvent is critical and often interdependent. For example, sterically hindered boronic acids may require bulky phosphine ligands (like SPhos) to facilitate the reductive elimination step. The base is essential for activating the boronic acid to form the boronate species, which participates in the transmetalation step of the catalytic cycle.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines, which are prevalent in many drug molecules.[19][20][21][22][23]

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, P(t-Bu)₃) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst formation.

  • Add the this compound derivative, the amine, and finally the base.

  • Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[20] Sterically hindered phosphine ligands are generally required to promote the crucial reductive elimination step that forms the C-N bond. Strong bases like sodium tert-butoxide are needed to deprotonate the amine, facilitating its coordination to the palladium center.[20]

Illustrative Workflow: Hit-to-Lead Generation

The following diagram outlines a conceptual workflow for taking this compound from a starting material to a potential lead compound through systematic modification and screening.

G start Starting Material This compound lib_gen Library Generation (Suzuki, Buchwald, etc. at C-Br position) start->lib_gen screening Primary Screening (Biological Assay) lib_gen->screening hits Identify Initial Hits (Compounds with desired activity) screening->hits sar_phenol SAR Expansion 1: O-Alkylation/Acylation of Phenolic -OH hits->sar_phenol screening2 Secondary Screening (Potency, Selectivity) sar_phenol->screening2 lead_opt Lead Optimization (ADME/Tox Profiling) screening2->lead_opt lead Lead Compound lead_opt->lead caption Figure 2. Conceptual Hit-to-Lead Workflow.

Caption: Figure 2. Conceptual Hit-to-Lead Workflow.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed platform for accelerating drug discovery programs. Its inherent structural features facilitate a logical and efficient exploration of chemical space through orthogonal synthesis. By providing researchers with three distinct and reliable points for chemical modification, this starting material enables the rapid generation of diverse compound libraries, streamlining the path from initial hit identification to lead optimization. The robust and well-documented protocols for its functionalization further enhance its value as a cornerstone for building next-generation therapeutics.

References

  • Benchchem. (n.d.). This compound | 864070-18-8.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Schlosser, M. (2005). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Tetrahedron, 61(14), 3393–3401.
  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • This compound CAS 864070-18-8. (n.d.). Send Inquiry. Retrieved from [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. (2009). Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10325–10363.
  • Process for O-alkylation of phenolic compounds. (1994). Google Patents.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2012). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationships (SAR) of Diarylmethyl amine scaffold. (2020). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2011). ResearchGate. Retrieved from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4561–4564.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216.
  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Retrieved from [Link]

  • Desaintjean, A., Haupt, T., Bole, L. J., Judge, N. R., Hevia, E., & Knochel, P. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ResearchGate. Retrieved from [Link]

  • Easy access to drug building-blocks through benzylic C–H functionalization of phenolic ethers by photoredox catalysis. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). discovery and history of substituted 2-benzylphenols.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). ResearchGate. Retrieved from [Link]

  • Ramajayam, R. (2019). Medicinal chemistry of vicinal diaryl scaffold: A mini review. European Journal of Medicinal Chemistry, 162, 1–17.
  • Hu, Y., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal, 17(3), 609–619.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. Retrieved from [Link]

  • Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. (2023). MDPI. Retrieved from [Link]

  • Hu, Y., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. PubMed. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 864070-18-8. Retrieved from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-bromo-2-chlorobenzyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and validated experimental data.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for SGLT2 inhibitors used in the treatment of diabetes.[1][2] While several synthetic routes to this molecule exist, achieving a high yield consistently can be challenging. This guide will primarily focus on troubleshooting the common synthetic pathways to help you optimize your reaction conditions and improve your overall yield.

We will explore two main synthetic strategies:

  • Ether Cleavage/Deprotection: A high-yielding and commonly reported method involving the deprotection of a protected phenol precursor.

  • Friedel-Crafts Alkylation: A direct approach that involves the reaction of phenol with a suitable benzylating agent, which can be prone to side reactions and lower yields if not properly controlled.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Scenario 1: Ether Cleavage/Deprotection Route

This route typically involves the cleavage of a methoxy or ethoxy group from a precursor like 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene or 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene using a strong Lewis acid such as boron tribromide (BBr₃) or boron trichloride (BCl₃).[3][4]

Possible Causes & Solutions:

  • Insufficient Lewis Acid: The stoichiometry of the Lewis acid is critical. A 1:1 molar ratio is theoretically sufficient, but often a slight excess (1.1-1.5 equivalents) is required to drive the reaction to completion, especially if there are trace amounts of water in your solvent or on your glassware.

  • Inactive Lewis Acid: Boron tribromide and trichloride are highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored solution. It is recommended to use a solution of BBr₃ or BCl₃ in a dry solvent like dichloromethane (DCM) and add it to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While the initial addition of the Lewis acid is often performed at low temperatures (e.g., -78°C or 0°C) to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[3][4] If your reaction has stalled at a low temperature, consider allowing it to slowly warm to room temperature and monitoring the progress by TLC.

  • Inadequate Reaction Time: While some protocols report complete conversion in a few hours, your specific substrate or reaction scale may require a longer reaction time. Continue to monitor the reaction by TLC until the starting material is consumed.

Possible Causes & Solutions:

  • Excessive Lewis Acid or High Temperatures: Strong Lewis acids can promote side reactions, including re-alkylation or degradation of the phenol product. Avoid using a large excess of the Lewis acid and maintain careful temperature control.

  • Prolonged Reaction Time at Room Temperature: Once the reaction is complete, it is crucial to quench it promptly. Leaving the product in the presence of the Lewis acid for an extended period can lead to decomposition.

  • Improper Quenching: The quenching process neutralizes the Lewis acid and should be performed carefully at low temperatures. A slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate is often used.[3][4] A rapid, uncontrolled quench can lead to localized heating and potential degradation.

Possible Causes & Solutions:

  • Incomplete Extraction: The phenolic product is acidic and can be deprotonated to its phenoxide form in a basic aqueous solution. During the workup, ensure that the aqueous layer is acidified (e.g., with 1N HCl) before extraction with an organic solvent like ethyl acetate or dichloromethane to ensure the product is in its neutral, more organic-soluble form.

  • Emulsion Formation: Emulsions can form during the extraction process, trapping the product. To break up emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Loss during Chromatography: this compound is a relatively polar compound. Ensure you are using an appropriate solvent system for your silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or heptane.[3] Using a solvent system that is too polar can lead to poor separation, while a system that is not polar enough can result in very long retention times and broad peaks, leading to loss of product.

Scenario 2: Friedel-Crafts Alkylation Route

A direct Friedel-Crafts alkylation of phenol with a suitable alkylating agent like 5-bromo-2-chlorobenzyl bromide (not a commonly cited direct precursor, but a plausible reactant) in the presence of a Lewis acid catalyst is an alternative synthetic approach. However, this method is often plagued by several inherent challenges.[5][6][7]

Possible Causes & Solutions:

  • Polyalkylation: The product, this compound, contains an activated aromatic ring (due to the hydroxyl group) and can undergo further alkylation. To minimize this, use a large excess of phenol relative to the alkylating agent.[5][6] This statistical approach favors the mono-alkylation product.

  • Poor Regioselectivity (Ortho vs. Para Isomers): Friedel-Crafts alkylation of phenol can produce both ortho- and para-substituted products. The ratio of these isomers is influenced by reaction temperature and the choice of catalyst.[5] Lower temperatures generally favor the thermodynamically more stable para product.

  • Carbocation Rearrangement: While less of an issue with benzylic halides, less stable primary carbocations can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[8][9] Using a milder Lewis acid can sometimes suppress these rearrangements.

Possible Causes & Solutions:

  • Reaction Conditions: The phenoxide ion, which can form under certain conditions, is susceptible to O-alkylation. Lower reaction temperatures and less polar solvents generally favor C-alkylation over O-alkylation.[5]

  • Catalyst Choice: The choice and amount of Lewis acid catalyst can influence the ratio of C- to O-alkylation.[10] For phenols, stronger Lewis acids and higher concentrations tend to favor C-alkylation, sometimes through a Fries rearrangement of the initially formed O-alkylated product.[10][11]

Possible Causes & Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of phenol can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[10][11] This can significantly hinder the reaction. Using a larger amount of catalyst may be necessary, but this can also increase the risk of side reactions.

  • Deactivated Aromatic Ring: While the hydroxyl group is activating, its coordination with the Lewis acid can make the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[10]

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route for obtaining high yields of this compound?

A: Based on the available literature, the ether cleavage of a precursor like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene or its methoxy analog using BBr₃ or BCl₃ is a reliable and high-yielding method, with reported yields often in the range of 89-98%.[3]

Q: Can I use a different Lewis acid for the ether deprotection?

A: While BBr₃ and BCl₃ are commonly used, other Lewis acids can also effect ether cleavage. However, the reaction conditions would need to be re-optimized. BBr₃ is often preferred for cleaving methyl ethers due to its high reactivity.

Q: Is it possible to synthesize this compound via a Friedel-Crafts acylation followed by reduction?

A: Yes, this is a viable, albeit longer, alternative to direct alkylation.[1] This two-step process involves the Friedel-Crafts acylation of a protected phenol with 5-bromo-2-chlorobenzoyl chloride, followed by reduction of the resulting ketone (e.g., using a Clemmensen or Wolff-Kishner reduction) and subsequent deprotection. This route avoids issues with polyalkylation and carbocation rearrangements that are common in Friedel-Crafts alkylations.[8][12]

Q: What are the key safety precautions when working with reagents like boron tribromide?

A: Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Reactions should be conducted under an inert atmosphere, and the reagent should be quenched carefully.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ether Cleavage

This protocol is adapted from a high-yielding procedure.[3]

Materials:

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Saturated aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of petroleum ether/ethyl acetate, 10:1) to afford the pure product.

Data Summary

ParameterRecommended ConditionRationale for High Yield
Synthesis Route Ether CleavageHigh-yielding, fewer side products compared to Friedel-Crafts.
Lewis Acid (Deprotection) BBr₃ or BCl₃ (1.1-1.5 eq)Effective for aryl ether cleavage; slight excess ensures completion.
Temperature (Deprotection) Initial addition at -78°C to 0°C, then warm to RTControls exotherm, then allows reaction to proceed to completion.
Workup (Deprotection) Careful quenching at 0°C, then extractionPrevents product degradation and ensures efficient product recovery.
Friedel-Crafts Alkylation Use large excess of phenolMinimizes polyalkylation by statistical probability.
Purification Silica Gel ChromatographyEffective for removing impurities and isolating the final product.

Visualizations

Reaction Pathway: Ether Cleavage

Ether_Cleavage cluster_reactants Reactants cluster_process Process cluster_products Products A 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene C Reaction in DCM (-78°C to RT) A->C B BBr3 (Lewis Acid) B->C D This compound C->D E Byproducts C->E

Caption: Ether cleavage synthesis of the target compound.

Troubleshooting Workflow: Low Yield in Ether Cleavage

Troubleshooting_Workflow start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm check_deg TLC shows degradation /side products? check_sm->check_deg No sol_sm Increase Lewis Acid eq. Check reagent quality Increase reaction time/temp check_sm->sol_sm Yes check_workup Yield loss after workup/purification? check_deg->check_workup No sol_deg Check temp control Prompt quenching Avoid excess Lewis Acid check_deg->sol_deg Yes sol_workup Optimize extraction pH Use brine for emulsions Adjust chromatography eluent check_workup->sol_workup Yes end Yield Improved check_workup->end No sol_sm->end sol_deg->end sol_workup->end

Caption: A logical workflow for troubleshooting low yield.

References

  • WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google P
  • This compound CAS 864070-18-8 - Qinmu. [Link]

  • Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a - ResearchGate. [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chem LibreTexts. [Link]

  • Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Friedel-Crafts Alkylation with Phenol | Student Doctor Network Forums. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. [Link]

Sources

Technical Support Center: Purification of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(5-Bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate, notably used in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[1][2] The unique structure of this molecule, featuring a halogenated benzyl group attached to a phenol, presents specific purification challenges that require a systematic and well-understood approach.[1][3]

This guide moves beyond simple protocols to provide a troubleshooting framework grounded in chemical principles. We will explore the causality behind common purification issues and offer validated strategies to achieve high purity, ensuring the integrity of your subsequent research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities typically originate from the synthetic route, which often involves a Friedel-Crafts-type alkylation or the deprotection of a phenol ether.[1][4] Common impurities include:

  • Unreacted Starting Materials: Residual phenol and 5-bromo-2-chlorobenzyl halide (or alcohol).

  • Isomeric Products: Positional isomers where the benzyl group attaches to the ortho position of the phenol instead of the desired para position. The hydroxyl group of phenol is an ortho-, para-directing activator, making this a common challenge.[5]

  • Poly-alkylated Species: The product, an alkylated phenol, can be more reactive than the starting phenol, leading to the addition of a second benzyl group to the ring.[5][6]

  • O-Alkylated Byproduct: Formation of the corresponding phenyl ether via alkylation of the phenolic oxygen is a frequent side reaction in Friedel-Crafts alkylation of phenols.[5]

  • Reagents and Catalysts: Residual Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids used in the reaction.[6][7]

Q2: Why is achieving high purity (>99%) for this compound often difficult?

A2: The primary challenge lies in the similar physicochemical properties of the desired product and its key impurities. The isomeric and poly-alkylated byproducts, in particular, have polarities and solubilities that are very close to this compound, making separation by standard crystallization or basic chromatography difficult. The phenolic hydroxyl group can also cause peak tailing on silica gel chromatography if the mobile phase is not properly modified.

Q3: What is the recommended starting point for purifying a crude reaction mixture?

A3: Always begin with a thorough aqueous work-up to remove inorganic salts and water-soluble reagents. Following this, a preliminary purity assessment using Thin Layer Chromatography (TLC) is essential.[8] TLC analysis with a few different solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) will help you visualize the number of impurities and guide the selection of the primary purification technique, which is typically flash column chromatography.[4][8]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Crude TLC shows a complex mixture with baseline material and water-soluble impurities.
  • Underlying Cause: Incomplete reaction quenching and inefficient phase separation during the aqueous work-up are the likely culprits. Lewis acid catalysts like AlCl₃ can form stable complexes with the phenolic product, which require careful hydrolysis.[9]

  • Expert Recommendation: An optimized work-up is critical. After the reaction is complete, cool the mixture to 0 °C and quench it by slowly adding 1N HCl solution.[4] This protonates the phenoxide-Lewis acid complex, breaking it up and improving partitioning into the organic layer. Ensure thorough extraction (e.g., with ethyl acetate or dichloromethane, 3x) and wash the combined organic layers with brine to remove residual water before drying and concentrating.[4][10]

Problem 2: After initial purification, the product contains an impurity with a very similar Rf value.
  • Underlying Cause: This is the classic signature of an isomeric byproduct, most likely the ortho-benzylated phenol. These isomers often co-elute in standard chromatography systems due to their nearly identical polarities.

  • Expert Recommendation: High-resolution flash column chromatography is required. Success hinges on optimizing the separation conditions based on extensive TLC analysis.

The choice of the primary purification method is critical for efficiency and success. This decision tree outlines a logical approach based on the nature of the impurities identified in the crude product.

purification_workflow start Crude Product Analysis (TLC/LCMS) check_impurities Identify Impurity Profile start->check_impurities isomers Isomeric Impurities Present? check_impurities->isomers polar_contaminants Significant Polar or Non-Polar Impurities? isomers->polar_contaminants No flash_chrom High-Resolution Flash Column Chromatography isomers->flash_chrom Yes trace_impurities Trace Impurities (<2%) Preventing >99% Purity? polar_contaminants->trace_impurities No recrystallization Recrystallization Screening polar_contaminants->recrystallization Yes prep_hplc Preparative HPLC trace_impurities->prep_hplc Yes final_product Pure Product (>99%) trace_impurities->final_product No flash_chrom->trace_impurities recrystallization->trace_impurities prep_hplc->final_product

Caption: Decision tree for selecting the optimal purification method.

Problem 3: The product is oily or fails to solidify, suggesting persistent impurities.
  • Underlying Cause: This can be due to a range of issues, including residual solvents or the presence of byproducts that act as eutectic contaminants, depressing the melting point. If chromatography has already been attempted, recrystallization can be an effective orthogonal purification method to remove impurities with different crystal packing abilities.

  • Expert Recommendation: Perform a recrystallization solvent screen. The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature or below.

  • Screening: In separate small vials, place ~20-30 mg of the impure material. Add a few drops of various solvents and solvent mixtures (e.g., isopropanol, ethanol/water, toluene, heptane/ethyl acetate, dichloromethane/hexane).

  • Observation: Heat the vials that show partial solubility at room temperature. A good candidate solvent will fully dissolve the compound upon heating.

  • Crystallization: Allow the promising solutions to cool slowly to room temperature, then cool further in an ice bath. Observe for crystal formation.

  • Scale-up: Once an effective solvent system is identified, dissolve the bulk of the material in the minimum amount of the hot solvent.

  • Isolation: Allow the solution to cool undisturbed to promote the growth of large, pure crystals. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Problem 4: Flash chromatography yields product of ~98% purity, but a final trace impurity co-elutes.
  • Underlying Cause: The resolving power of flash chromatography, which typically uses silica gel with larger particle sizes, is insufficient to separate the final impurity.[11] This situation demands a technique with higher separation efficiency.

  • Expert Recommendation: Transition to preparative High-Performance Liquid Chromatography (Prep HPLC).[12][13] This technique uses stationary phases with much smaller particle sizes, leading to significantly higher theoretical plates and superior resolution.[14]

hplc_workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale a1 Select Column (e.g., C18, Phenyl-Hexyl) a2 Scout Gradients (ACN/Water, MeOH/Water) a1->a2 a3 Optimize Resolution (Δt > 2 min) & Retention Time (k' = 2-10) a2->a3 p1 Select Larger Column (Same Stationary Phase) a3->p1 Method Transfer p2 Calculate Scaled Flow Rate & Gradient p1->p2 p3 Perform High-Loading Purification Run p2->p3 p4 Collect Fractions & Analyze for Purity p3->p4

Caption: Workflow for scaling an HPLC method from analytical to preparative.

Data Summary and Key Protocols

Table 1: Comparison of Purification Techniques
ParameterFlash Column ChromatographyRecrystallizationPreparative HPLC
Primary Use Case Bulk impurity removal, isomer separationRemoval of structurally different impuritiesFinal polishing, separation of trace/co-eluting impurities
Stationary Phase Silica Gel (40-63 µm)N/AReversed-Phase C18, C8 (5-10 µm)
Typical Mobile Phase Hexane:Ethyl Acetate or Heptane:EtOAc gradient[4]Single or binary solvent systemsAcetonitrile/Water or Methanol/Water with optional acid modifier (TFA, Formic Acid)
Achievable Purity 95-99%Variable, can be >99.5% if effective>99.5%
Throughput High (grams to kgs)Medium to HighLow to Medium (mgs to grams)
Protocol 1: High-Resolution Flash Column Chromatography
  • TLC Optimization: Develop a solvent system where the product has an Rf of 0.25-0.35 and is well-separated from its nearest impurities. A common starting point is a 10:1 mixture of petroleum ether/ethyl acetate.[4][10]

  • Column Packing: Use a slurry packing method with silica gel (230-400 mesh) in your initial, low-polarity mobile phase. The amount of silica should be 50-100 times the mass of your crude material.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading").[8] Carefully add this to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity (gradient elution) to elute your product. A shallow gradient is key for separating closely related isomers.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure product fractions.

References

  • Alfa Omega Pharma. this compound | 864070-18-8.[Link]

  • Pharmaffiliates. CAS No : 864070-18-8 | Chemical Name : this compound.[Link]

  • Labcompare.com. LABTips: Preparative HPLC for Purification Workflows.[Link]

  • LookChem. this compound CAS 864070-18-8.[Link]

  • Teledyne Labs. The Power of Preparative HPLC Systems.[Link]

  • University of Warwick. Principles in preparative HPLC.[Link]

  • Buchi.com. Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds.[Link]

  • Google Patents.US6413431B1 - HPLC method for purifying organic compounds.
  • Wikipedia. Friedel–Crafts reaction.[Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • iChemical. this compound, CAS No. 864070-18-8.[Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(5-Bromo-2-chlorobenzyl)phenol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and actionable protocols to overcome these issues in your experiments.

Part 1: Understanding the Challenge - Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility. The molecule's structure, featuring a halogenated benzyl group and a phenolic hydroxyl group, creates a classic solubility dilemma.[1]

Q1: What are the key physicochemical properties of this compound that limit its aqueous solubility?

A1: The poor aqueous solubility of this compound is primarily driven by two competing structural features:

  • High Hydrophobicity: The large, nonpolar benzyl ring substituted with a bromine and a chlorine atom makes the molecule inherently hydrophobic (water-fearing). This is quantified by its predicted partition coefficient, XLogP3 of 4.8 [2]. A high LogP value indicates a strong preference for nonpolar environments over aqueous ones.

  • Weakly Acidic Phenolic Group: The phenol group (-OH) is a weak acid. Its acidity is defined by its predicted pKa of approximately 10.14 [3][4][5]. In its neutral (protonated) form, this group contributes little to water solubility. Only when it is deprotonated (ionized) to form the phenoxide anion (-O⁻) does it significantly enhance aqueous solubility.

These properties mean the compound is poorly soluble in neutral or acidic aqueous solutions but will show increased solubility in alkaline (high pH) conditions.

PropertyPredicted ValueImplication for Aqueous SolubilitySource(s)
Molecular Weight 297.57 g/mol Larger molecules often have lower solubility.[1][3][6]
XLogP3 4.8High value indicates strong hydrophobicity and poor water solubility.[2]
pKa 10.14 ± 0.15The compound is primarily in its neutral, poorly soluble form below pH ~9.[3][4][5]
Appearance White to off-white powder/solidPhysical state at room temperature.[3][5][6]

Part 2: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial problems encountered by researchers.

Q2: I tried dissolving the compound directly in my PBS buffer (pH 7.4) and it immediately precipitated. What's happening?

A2: This is expected behavior. At pH 7.4, which is significantly below the compound's pKa of ~10.14, the phenolic hydroxyl group is almost entirely in its neutral, protonated (-OH) form. The molecule's high hydrophobicity (XLogP3 = 4.8) is the dominant factor, causing it to be virtually insoluble in the aqueous buffer. To achieve solubility, you must address either the ionization state of the phenol or the polarity of the solvent system.

Q3: How can I use pH adjustment to improve solubility?

A3: By raising the pH of the buffer, you can deprotonate the phenolic group, converting it to the much more water-soluble phenoxide anion. According to the Henderson-Hasselbalch equation, to have a significant portion of the compound in its ionized form, the buffer pH should be at or above the pKa.

  • At pH 10.14 (pH = pKa), the compound will be 50% ionized.

  • At pH 11.14 (pKa + 1), the compound will be ~91% ionized.

  • At pH 12.14 (pKa + 2), the compound will be ~99% ionized.

Causality: The conversion to an ionic species allows for strong ion-dipole interactions with water molecules, overcoming the molecule's inherent hydrophobicity.[7][8] For many phenolic compounds, solubility increases dramatically at alkaline pH values.[7]

Actionable Advice: Prepare a concentrated stock solution of your compound in a base like 0.1 M NaOH, where it should readily dissolve. Then, add this stock solution dropwise to your desired aqueous buffer while monitoring the final pH. Be aware that adding it to a strongly buffered neutral or acidic solution may cause it to precipitate out again if the final pH drops too low. See Protocol 1 for a systematic approach.

Q4: My experiment is pH-sensitive and must be conducted at pH 7.4. What are my options?

A4: If you cannot alter the pH of your final solution, you must modify the solvent itself to make it more hospitable to the hydrophobic molecule. The most common strategy is the use of organic co-solvents.

A co-solvent works by reducing the overall polarity of the aqueous buffer, which lowers the energy penalty required to create a cavity for the nonpolar solute.

Actionable Advice: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. Then, dilute this stock into your aqueous buffer to the final desired concentration. Crucially, ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid negatively impacting your biological system. Always run a vehicle control (buffer + co-solvent only) in your experiments. See Protocol 2 for a systematic screening method.

Part 3: Advanced Troubleshooting & Method Development

If basic pH adjustment and minimal co-solvent use are insufficient or incompatible with your experimental design, more advanced formulation strategies are required.

Q5: I need to achieve a higher concentration than pH adjustment or a small amount of DMSO will allow. What's the next step?

A5: The next step is a systematic screening of solubility-enhancing excipients. These are additives that can increase solubility through various mechanisms. The two most common classes for compounds like this are surfactants and cyclodextrins.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles. The hydrophobic core of the micelle can encapsulate this compound, effectively shielding it from the aqueous environment.

    • Examples: Polysorbates (Tween® 20, Tween® 80), Kolliphor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.[9]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Q6: How do I choose between co-solvents, surfactants, and cyclodextrins?

A6: The choice depends on your experimental constraints and desired final concentration. The following decision workflow can guide your strategy.

G cluster_0 Solubility Enhancement Workflow A Start: Prepare 100 mM Stock in 100% DMSO B Test Dilution in Target Buffer (e.g., PBS pH 7.4) A->B C Precipitation Occurs? B->C D Is pH > 9 Acceptable for Experiment? C->D Yes J Solution Achieved C->J No E Protocol 1: Determine Min. pH for Solubility D->E Yes F Are Organic Solvents Acceptable? D->F No E->F If fails E->J If successful G Protocol 2: Systematic Co-Solvent Screen (DMSO, EtOH, PEG 400) F->G Yes H Are Excipients Acceptable? F->H No G->H If fails G->J If successful I Protocol 3: Cyclodextrin/Surfactant Screen H->I Yes K Insoluble under tested conditions. Re-evaluate concentration needs. H->K No I->J If successful I->K If fails

Sources

degradation and stability issues of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Bromo-2-chlorobenzyl)phenol

A Guide to Understanding and Mitigating Degradation and Stability Issues

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. As a key intermediate in the synthesis of pharmaceuticals like SGLT2 inhibitors, understanding its stability is crucial for reliable experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound, a white to off-white solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Several suppliers recommend storage at room temperature under an inert atmosphere.[3][4][5]

Q2: What is the appearance of this compound and what do color changes indicate?

In its pure form, this compound is a white to off-white solid.[3][4][6] The development of a yellowish or brownish hue can be an indicator of degradation, potentially due to oxidation. Phenolic compounds are known to form colored quinone-type byproducts upon oxidation.[1]

Q3: In which common laboratory solvents is this compound soluble?

While specific solubility data is not extensively published, based on its structure (a phenol with halogenated benzyl group), it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Its synthesis is often performed in dichloromethane.[3][7]

Q4: What are the primary safety precautions when handling this compound?

Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[2] Avoid generating dust and aerosols.[2]

Troubleshooting Guide: Degradation and Stability

This section addresses specific issues you might encounter during your experiments, with a focus on the underlying chemical principles.

Issue 1: My sample of this compound is showing a color change to yellow/brown over time. What is happening?

A color change is a common sign of degradation in phenolic compounds. The most likely cause is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and high pH. The initial oxidation product can be a phenoxy radical, which can then lead to the formation of quinones or other colored polymeric byproducts.

  • Troubleshooting Steps:

    • Minimize Air Exposure: If you are working with the solid, ensure the container is tightly sealed. For solutions, consider purging with an inert gas like nitrogen or argon before sealing.

    • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.

    • Check pH: If the compound is in solution, ensure the pH is not alkaline. The predicted pKa of the phenolic proton is around 10.14, meaning at high pH, it will deprotonate to form the more easily oxidized phenoxide ion.[3][4]

    • Purify the Material: If the coloration is significant, consider purifying a small amount by column chromatography to see if the pure compound is stable under your storage conditions.

Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample that was pure previously. What could be the source of these impurities?

The appearance of new peaks suggests that your compound is degrading. The identity of these impurities will depend on the degradation pathway.

  • Potential Degradation Pathways:

    • Oxidation: As mentioned above, oxidation can lead to the formation of quinone-type structures or even cleavage of the molecule.

    • Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation, where the carbon-halogen bond can be cleaved upon exposure to UV light, leading to radical intermediates and subsequent side reactions.

    • Reaction with Solvents: While less common with relatively stable solvents, prolonged storage in reactive solvents could lead to degradation. Ensure your solvents are of high purity and free from peroxides (especially for ethers like THF).

  • Troubleshooting Workflow:

G start Unexpected peaks in HPLC/LC-MS check_storage Review Storage Conditions: - Light exposure? - Air exposure? - Temperature fluctuations? start->check_storage check_solution Analyze Solution Parameters: - Solvent purity? - pH of the solution? - Age of the solution? start->check_solution mass_spec Characterize Impurities by MS check_storage->mass_spec If storage conditions were suboptimal check_solution->mass_spec If solution parameters are suspect action_plan Develop Mitigation Strategy: - Store under inert gas - Use amber vials - Buffer solution to neutral/acidic pH - Use fresh, high-purity solvents mass_spec->action_plan Identify potential degradation products

Caption: Troubleshooting workflow for identifying sources of degradation.

Issue 3: My reaction yield is lower than expected when using this compound. Could stability be a factor?

Yes, if your compound has degraded over time, the actual purity will be lower than assumed, leading to lower reaction yields.

  • Recommendations:

    • Confirm Purity Before Use: Always run a purity check (e.g., by HPLC or NMR) on your starting material, especially if it has been in storage for a long time.

    • Evaluate Reaction Conditions:

      • Base Sensitivity: If your reaction uses a strong base, be aware that this will deprotonate the phenol, making it more susceptible to oxidative side reactions. If possible, use the mildest base required and maintain an inert atmosphere.

      • Temperature Stability: While specific data is lacking, high reaction temperatures can promote degradation. If your reaction is sluggish, consider alternative catalysts or longer reaction times at a lower temperature.

      • Metal Catalysis: If using transition metal catalysts (e.g., for cross-coupling reactions), be aware that phenols can sometimes coordinate to the metal center and undergo side reactions.

Experimental Protocol: Basic Stability Assessment

This protocol outlines a simple experiment to assess the stability of this compound under different conditions.

Objective: To determine the short-term stability of this compound in a common solvent under varying light and atmospheric conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (or another suitable solvent)

  • Clear and amber HPLC vials with caps

  • HPLC system with a UV detector

  • Nitrogen or Argon gas source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Aliquot the stock solution into four sets of vials:

    • Set A (Control): Amber vial, headspace flushed with nitrogen/argon, sealed tightly. Store at 2-8°C.

    • Set B (Light Exposure): Clear vial, sealed. Place on a lab bench exposed to ambient light.

    • Set C (Air Exposure): Amber vial, sealed with a cap that allows for air exchange (e.g., pierced septum). Store in the dark.

    • Set D (Combined Stress): Clear vial, sealed with a cap that allows for air exchange. Place on a lab bench.

  • Time-Point Analysis:

    • Immediately after preparation, inject a sample from the stock solution onto the HPLC to get the initial purity profile (T=0).

    • Analyze samples from each set at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound and any new impurity peaks.

    • Express the purity as a percentage of the total peak area.

    • Plot the percentage of the parent compound remaining over time for each condition.

Data Interpretation:

ConditionExpected Outcome if UnstableLikely Cause of Degradation
Set A (Control) Minimal change in purityBaseline stability
Set B (Light) Decrease in purity, new peaksPhotodegradation
Set C (Air) Decrease in purity, new peaksOxidation
Set D (Combined) Most significant decrease in purityCombined effect of light and oxygen

This experiment will provide valuable insights into the primary degradation pathways for your specific laboratory environment.

Proposed Degradation Pathway

While detailed mechanistic studies are not publicly available, a plausible degradation pathway involves the oxidation of the phenol ring.

G A This compound B Phenoxy Radical A->B [O], Light, or High pH C Quinone-type Species B->C Further Oxidation D Polymeric Byproducts B->D Radical Coupling C->D Polymerization

Caption: Plausible oxidative degradation pathway of this compound.

This guide provides a framework for understanding and mitigating stability issues with this compound. By taking proactive measures in storage and handling, and by systematically troubleshooting any issues that arise, you can ensure the integrity of your compound and the reliability of your experimental results.

References

  • Tradeindia. (n.d.). 4-5 Bromo-2-chlorobenzyl Phenol. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). This compound. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, S. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Microbiology, 2011, 741820. Retrieved from [Link]

  • Chen, Y., Fan, D., Qin, T., & Chu, F. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Retrieved from [Link]

Sources

methods for removing impurities from synthesized 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(5-Bromo-2-chlorobenzyl)phenol

Welcome to the technical support resource for the purification of this compound (CAS No. 864070-18-8). This molecule is a key intermediate in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, making its purity paramount for successful downstream applications in pharmaceutical development.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to provide researchers with both the practical steps and the underlying chemical principles to overcome common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Analysis and Strategy

Q1: How should I assess the purity of my crude this compound before attempting purification?

A1: A thorough initial assessment is critical for designing an effective purification strategy. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the most immediate and cost-effective method. It helps you visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography.[3] Spot the crude material on a silica gel plate and test various mobile phases, typically mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The goal is to find a system where the product has a retention factor (Rf) of approximately 0.3-0.4, with good separation from all impurity spots.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method.[4] It can provide the percentage purity of the crude product and a more accurate profile of the impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A 1H NMR spectrum of the crude product can help identify the major impurities, especially unreacted starting materials or structurally similar byproducts, by comparing the observed peaks to known reference spectra.[5][6]

Q2: My crude product is a dark, viscous oil rather than a solid. What does this indicate and how should I proceed?

A2: The expected appearance of this compound is a white to off-white solid.[2][7] An oily or dark appearance typically suggests the presence of significant impurities, residual solvent, or polymeric byproducts which can depress the melting point.

Troubleshooting Steps:

  • Aqueous Work-up: Ensure the reaction work-up was complete. A wash with a mild base like saturated sodium bicarbonate solution can help remove acidic impurities.[2][8] Follow this with a wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.[7][8]

  • Solvent Trituration: Try dissolving the oil in a minimal amount of a solvent in which the product is highly soluble (e.g., dichloromethane). Then, slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexanes) while stirring vigorously. This can often precipitate the desired product, leaving many impurities behind in the solvent.

  • Activated Charcoal: If the color is persistent, it may be due to highly conjugated, colored impurities. During a subsequent recrystallization step, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities, followed by hot filtration to remove the charcoal.[9] Use charcoal sparingly, as it can also adsorb your product and reduce the overall yield.

Section 2: Purification by Column Chromatography

Column chromatography is a primary method for purifying this compound, especially when dealing with multiple impurities.[8][10][11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10]

Q3: My compound is streaking/tailing on the silica gel column. What is the cause and how can I prevent it?

A3: This is a classic issue encountered when purifying phenolic compounds on standard silica gel.[12]

  • Causality: The hydroxyl group of the phenol is acidic (pKa ≈ 10), while the surface of silica gel is covered in acidic silanol groups (Si-OH).[13] The slightly basic impurities in the silica or the phenolate's interaction with the silica surface can lead to strong, non-ideal interactions, causing the product to elute slowly and as a broad, streaking band rather than a tight one.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. The acid protonates the silica surface and the phenolate, minimizing the strong ionic interactions and leading to sharper, more symmetrical peaks.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[13]

Q4: I am struggling to separate my product from an impurity with a very similar Rf value. How can I improve the resolution?

A4: Achieving separation between closely eluting spots requires optimizing several parameters.

  • Fine-tune the Mobile Phase: Decrease the polarity of the solvent system. A less polar mobile phase will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and amplifying small differences in polarity, thereby improving separation.[14] For instance, if you are using 10:1 Hexane:Ethyl Acetate, try switching to 15:1 or 20:1.

  • Use an Automated Chromatography System: Automated flash chromatography systems allow for the use of shallow solvent gradients (e.g., starting at 2% ethyl acetate in heptane and slowly increasing to 15%).[8] This gradual increase in polarity is often more effective at separating close-running spots than a single isocratic system.

  • Check Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks.[13] Additionally, load the crude product onto the column in the most concentrated band possible. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column, is highly recommended.[3]

Workflow for Purification Strategy Selection

The following diagram illustrates a typical decision-making workflow for purifying synthesized this compound.

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_check cluster_end crude Crude Product (Post-Workup) analysis Purity Assessment (TLC, HPLC) crude->analysis decision High Purity (>95%) & Crystalline? analysis->decision column Column Chromatography decision->column No recryst Recrystallization decision->recryst Yes purity_check Purity Check (TLC, NMR, HPLC) column->purity_check recryst->purity_check is_pure Purity >98%? purity_check->is_pure final_product Final Pure Product is_pure->final_product Yes repurify Repeat Purification or Re-strategize is_pure->repurify No

Caption: General purification workflow.

Section 3: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[15] It is often used as a final polishing step after column chromatography.

Q5: What is a good solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]

  • Solvent Screening: Experiment with small quantities of your product. Common solvent systems to try include:

    • Single Solvents: Toluene, ethanol, isopropanol.

    • Mixed Solvent Systems: A popular choice is a binary system where the product is soluble in one solvent and insoluble in the other.[16] Examples include Toluene/Hexanes, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes. Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.

Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" happens when the saturated solution's temperature is above the melting point of the impure solid.[9][14]

  • Causality: The impurities present are lowering the melting point of your product significantly. When it comes out of solution, it does so as a liquid instead of a solid.

  • Solutions:

    • Add More Solvent: The most common fix is to reheat the solution to re-dissolve the oil, then add more of the hot solvent to make the solution less concentrated.[14]

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point. This ensures that the solution is cooler when saturation is reached.

    • Slow Down Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[9]

Q7: My yield after recrystallization is very low. How can I maximize it?

A7: Low yield is often a trade-off for high purity. However, technique can minimize unnecessary loss.

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more product in solution upon cooling, reducing the yield.[17]

  • Ensure Complete Cooling: Allow sufficient time for crystallization to complete. After reaching room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid.[9]

  • Wash with Cold Solvent: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surface without re-dissolving a significant amount of the product.[17]

Quantitative Data Summary

The following table provides starting points for developing your purification method. Optimal conditions will vary based on the specific impurities present in your crude material.

Technique Stationary Phase Recommended Mobile Phase / Solvent System Key Considerations
TLC Analysis Silica Gel 60 F254Hexane:Ethyl Acetate (9:1 to 4:1 v/v)Aim for a product Rf of 0.3-0.4 for optimal column separation.
Column Chromatography Silica Gel (230-400 mesh)Gradient of Ethyl Acetate in Hexane/Heptane (e.g., 0% to 20%)Add 0.1% acetic acid to the eluent to prevent peak tailing.[12]
Recrystallization N/AToluene/Hexanes or Ethanol/WaterPerform small-scale tests to find the ideal solvent ratio and temperature profile.

Troubleshooting Logic for Column Chromatography

This diagram outlines a decision-making process for troubleshooting common issues during column chromatography.

G cluster_problems cluster_solutions start Problem Observed p1 Poor Separation (Overlapping Spots) start->p1 p2 Streaking / Tailing start->p2 p3 Compound Stuck on Column start->p3 s1 Decrease Eluent Polarity (e.g., more Hexane) p1->s1 Try First s3 Add 0.1% Acetic Acid to Eluent p2->s3 Primary Cause s5 Increase Eluent Polarity (e.g., more Ethyl Acetate) p3->s5 s2 Use a Shallow Gradient s1->s2 If Still Poor s4 Switch to Neutral Alumina s3->s4 If Persists

Caption: Troubleshooting common column chromatography issues.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • LookChem. (n.d.). this compound CAS 864070-18-8. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.).WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). this compound | 864070-18-8. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.).US3293309A - Preparation of o-bromophenols.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.).CN103408404A - Process for synthesizing p-bromophenol.
  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Technical Support Center: 4-(5-Bromo-2-chlorobenzyl)phenol in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Bromo-2-chlorobenzyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.

I. Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to provide a solid foundation for your experimental design.

1. What is this compound and what are its primary applications in research?

This compound (CAS No. 864070-18-8) is a halogenated phenolic compound.[1] Its molecular structure features a phenol ring linked to a benzyl group substituted with bromine and chlorine atoms.[1]

  • Primary Application: It is predominantly used as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are prominent drugs for the management of type 2 diabetes.[1]

  • Exploratory Research: Beyond its role in synthesis, this compound is investigated for its own potential biological activities, including antimicrobial and anticancer properties.[1] It is also utilized as a tool compound to probe biochemical pathways, such as the inhibition of cytochrome P450 (CYP) enzymes.

2. What are the key physicochemical properties of this compound?

Understanding the physical and chemical characteristics of this compound is crucial for proper handling, storage, and experimental setup.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrClO[1][2][3]
Molecular Weight 297.57 g/mol [1][2][3]
Appearance White to off-white solid/powder[4][5]
Storage Temperature Inert atmosphere, Room Temperature[5]
Predicted pKa 10.14 ± 0.15[5]

3. How should I prepare stock solutions of this compound?

The solubility of this compound is a critical factor in preparing accurate and effective stock solutions. Due to its phenolic nature and halogen substitutions, it is sparingly soluble in aqueous solutions.

  • Recommended Solvents: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ethanol and methanol can also be used.

  • Stock Solution Preparation Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (or other organic solvent) to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. What is the stability of this compound in solution?

Halogenated phenols can be susceptible to degradation, particularly in aqueous solutions and when exposed to light.[6]

  • In Organic Solvents: When stored in anhydrous DMSO at -20°C or below, stock solutions are generally stable for several months.

  • In Aqueous Media: The stability in aqueous buffers is lower. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid prolonged storage of the compound in aqueous media, especially at neutral or alkaline pH, as the phenoxide ion is more susceptible to oxidation.[6] For short-term storage (a few hours), keep the aqueous solutions on ice and protected from light.

II. Troubleshooting Experimental Assays

This section provides a question-and-answer guide to troubleshoot common issues encountered during experiments with this compound.

A. SGLT2 Inhibition Assays

Issue 1: I am not observing any inhibition of glucose uptake in my SGLT2-expressing cells.

  • Potential Cause 1: Compound Precipitation. this compound has limited aqueous solubility. High final concentrations in your assay buffer may lead to precipitation, reducing the effective concentration.

    • Troubleshooting:

      • Visually inspect your assay wells for any precipitate after adding the compound.

      • Determine the solubility limit of the compound in your specific assay buffer.

      • Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%).

  • Potential Cause 2: Inactive Compound. The compound may have degraded.

    • Troubleshooting:

      • Use a fresh aliquot of your stock solution.

      • If possible, verify the integrity of your compound using analytical methods like HPLC.

  • Potential Cause 3: Assay System Issues. The lack of inhibition may not be due to the compound itself.

    • Troubleshooting:

      • Include a positive control inhibitor (e.g., Dapagliflozin or Phlorizin) to validate that the assay is working correctly.[7]

      • Confirm the expression and activity of SGLT2 in your cell line.

Issue 2: I am observing high variability between replicate wells.

  • Potential Cause 1: Inconsistent Compound Dosing. This can be due to poor mixing or precipitation.

    • Troubleshooting:

      • Ensure thorough mixing when diluting the compound into the assay medium.

      • Prepare a serial dilution of the compound to ensure accurate concentrations.

  • Potential Cause 2: Uneven Cell Seeding.

    • Troubleshooting:

      • Ensure a homogenous cell suspension before seeding.

      • Check your cell counting and pipetting techniques for accuracy.

B. Cytochrome P450 (CYP) Inhibition Assays

Issue 1: My results show activation of the CYP enzyme at some concentrations.

  • Potential Cause: Assay Interference. Some compounds can interfere with the detection method, especially in fluorescence-based assays.[8]

    • Troubleshooting:

      • Run a control experiment without the CYP enzyme to check for intrinsic fluorescence or quenching by your compound.

      • Consider using an alternative, label-free detection method such as LC-MS/MS to measure metabolite formation.[8][9]

Issue 2: The IC₅₀ value I calculated is different from what I expected or what is reported for similar compounds.

  • Potential Cause 1: Different Assay Conditions. IC₅₀ values are highly dependent on experimental conditions.

    • Troubleshooting:

      • Compare your protein concentration, substrate concentration (ideally at the Kₘ value), and incubation time with the reference data.[9]

  • Potential Cause 2: Non-specific Binding. Lipophilic compounds can bind to plastics or other components of the assay system, reducing the free concentration available to inhibit the enzyme.

    • Troubleshooting:

      • Be mindful of the microsomal protein concentration, as higher concentrations can lead to increased non-specific binding and a rightward shift in the IC₅₀ curve.[9]

C. Cytotoxicity and Antimicrobial Assays

Issue 1: I am seeing significant cytotoxicity at concentrations where I expect to see a specific biological effect.

  • Potential Cause: Off-target Effects. Many small molecules can induce cell death through mechanisms unrelated to their intended target.[10] Phenolic compounds, in particular, can have broad effects on cell membranes and intracellular processes.

    • Troubleshooting:

      • Perform a dose-response curve for cytotoxicity to determine the therapeutic window of your compound.

      • Consider using lower, non-toxic concentrations for your functional assays.

      • Investigate markers of apoptosis (e.g., caspase activation, changes in mitochondrial membrane potential) to understand the mechanism of cell death.[11][12]

Issue 2: The compound shows no antimicrobial activity against my tested strains.

  • Potential Cause 1: Inappropriate Solvent/Vehicle. The solvent used to dissolve the compound might interfere with microbial growth or the compound's activity.

    • Troubleshooting:

      • Run a vehicle control (e.g., DMSO) to ensure it does not inhibit microbial growth at the concentration used.

      • Consider the compatibility of the solvent with your chosen antimicrobial assay (e.g., broth microdilution, agar diffusion).

  • Potential Cause 2: Limited Spectrum of Activity. The compound may be active against a narrow range of microbes.

    • Troubleshooting:

      • Test the compound against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria, and fungi.[13]

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments involving this compound.

A. Protocol: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol is adapted from methods used for screening SGLT2 inhibitors.[7]

1. Cell Culture and Seeding:

  • Culture a suitable SGLT2-expressing cell line (e.g., HK-2 human kidney cells) in the recommended medium.
  • Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and a positive control (e.g., Dapagliflozin) in a sodium-containing buffer.
  • Wash the cells with a sodium-free buffer.
  • Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

3. Glucose Uptake:

  • Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 15-60 minutes at 37°C.
  • To determine sodium-dependent uptake, include control wells with a sodium-free buffer.

4. Measurement and Analysis:

  • Wash the cells with ice-cold, sodium-free buffer to remove extracellular 2-NBDG.
  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~535 nm).
  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.
  • Plot the data and determine the IC₅₀ value using non-linear regression.

Workflow for SGLT2 Inhibition Assay:

SGLT2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed SGLT2-expressing cells in 96-well plate prepare_compounds Prepare serial dilutions of this compound wash_cells Wash cells with sodium-free buffer prepare_compounds->wash_cells add_compound Add compound and incubate wash_cells->add_compound add_2NBDG Add fluorescent glucose analog (2-NBDG) add_compound->add_2NBDG wash_again Wash to remove extracellular 2-NBDG add_2NBDG->wash_again read_fluorescence Measure fluorescence wash_again->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for SGLT2 Inhibition Assay.

B. Protocol: Cytochrome P450 Inhibition Assay (LC-MS/MS Method)

This protocol provides a general framework for assessing the inhibitory potential of this compound on major CYP isoforms.[14]

1. Reagents and Solutions:

  • Human liver microsomes (HLMs)
  • Phosphate buffer (pH 7.4)
  • NADPH regenerating system
  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
  • This compound and positive control inhibitors
  • Acetonitrile with an internal standard for reaction quenching

2. Incubation:

  • In a 96-well plate, combine HLMs, phosphate buffer, and this compound at various concentrations.
  • Pre-incubate the mixture at 37°C.
  • Add the probe substrate and mix.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding cold acetonitrile containing an internal standard.
  • Centrifuge the plate to pellet the protein.
  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the formation of the specific metabolite from the probe substrate.
  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Logical Flow for CYP Inhibition Troubleshooting:

CYP_Troubleshooting start Unexpected CYP Assay Result check_controls Are positive/negative controls valid? start->check_controls no_inhibition No Inhibition Observed check_controls->no_inhibition Yes high_variability High Variability check_controls->high_variability Yes activation Apparent Activation check_controls->activation Yes assay_system_issue Check Assay System (Enzyme/Substrate) check_controls->assay_system_issue No compound_issue Check Compound (Solubility/Stability) no_inhibition->compound_issue mixing_issue Improve Mixing/Dilution Technique high_variability->mixing_issue cell_seeding_issue Optimize Cell Seeding high_variability->cell_seeding_issue fluorescence_interference Test for Intrinsic Fluorescence/Quenching activation->fluorescence_interference use_lcms Switch to LC-MS/MS fluorescence_interference->use_lcms

Caption: Troubleshooting Logic for CYP Inhibition Assays.

IV. References

  • In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC - NIH. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available at: [Link]

  • Cytotoxic activity of the phenolic extract of virgin coconut oil on human hepatocarcinoma cells (HepG2) - CABI Digital Library. Available at: [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. Available at: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. Available at: [Link]

  • Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. Available at: [Link]

  • Green synthesis of zinc oxide nanoparticles using ethanolic leaf extract of Olea europaea and its in vitro evaluation on MDA-MB-231 cancer cell lines, antibacterial and antioxidant activities | PLOS One - Research journals. Available at: [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study - Rotman Baycrest. Available at: [Link]

  • Antimicrobial activity of individual phenolic compounds, some examples. - ResearchGate. Available at: [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed. Available at: [Link]

  • Cytochrome P450 Inhibition Assay - Creative Bioarray. Available at: [Link]

  • Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]

  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC - NIH. Available at: [Link]

  • Phenolic Compounds in Antimicrobial Therapy - PubMed. Available at: [Link]

  • (PDF) Antibacterial activity of phenolics compounds against pathogenic bacteria. Available at: [Link]

  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC. Available at: [Link]

  • Reductive halogen elimination from phenols by organic radicals in aqueous solutions; chain reaction induced by proton-coupled electron transfer - PubMed. Available at: [Link]

  • Effect of phenolic compounds on cell viability/proliferation. Cells... - ResearchGate. Available at: [Link]

  • CAS No : 864070-18-8 | Chemical Name : this compound. Available at: [Link]

  • This compound | 864070-18-8 - Alfa Omega Pharma. Available at: [Link]

  • This compound CAS 864070-18-8. Available at: [Link]

  • Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Ap | IJN. Available at: [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC - NIH. Available at: [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. Available at: [Link]

  • Stabilized phenol solution - US5098603A - Google Patents. Available at:

  • 8 common questions about SGLT2 inhibitors - CardioSmart. Available at: [Link]

  • Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Available at: [Link]

  • SGLT2 inhibitors: how they work and when not to use them | OACNS. Available at: [Link]

  • SGLT2 Inhibitors: A Dynamic and Evolving Therapeutic Option - ASHP Advantage®. Available at: [Link]

  • Tips for starting an SGLT2 inhibitor to treat your heart failure - CardioSmart. Available at: [Link]

  • Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. Available at: [Link]

Sources

troubleshooting guide for inconsistent results with 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Bromo-2-chlorobenzyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for this compound (CAS No. 864070-18-8). As a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Empagliflozin and Dapagliflozin, this compound is critical in pharmaceutical research and development.[1][2] However, its unique physicochemical properties can lead to challenges in handling, reactivity, and analysis, resulting in inconsistent experimental outcomes.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues. As Senior Application Scientists, our goal is to explain the causality behind these challenges and provide robust, field-proven solutions to ensure the reliability and reproducibility of your work.

Section 1: Compound Quality, Handling, and Storage

This section addresses foundational issues concerning the material's quality and stability before an experiment begins. Inconsistent starting material is a primary source of downstream variability.

Q1: My batch of this compound has a slight off-white or yellowish tint, whereas previous batches were pure white. Is the compound degraded?

A: While a pure, white solid is ideal, an off-white or pale yellow appearance does not automatically indicate significant degradation.[3] The color can arise from minute, often benign, impurities from the synthesis or slight surface oxidation of the phenolic group. Phenols as a class are susceptible to oxidation, which can form highly colored quinone-type species.[1]

Expert Recommendation: Do not proceed with critical experiments based on visual inspection alone. Before use, perform a quick quality control check.

  • Initial Check (TLC): A simple Thin-Layer Chromatography (TLC) analysis against a retained, high-quality reference sample can quickly reveal the presence of new impurities.

  • Quantitative Check (HPLC): For quantitative applications, High-Performance Liquid Chromatography (HPLC) is recommended to confirm purity (>98% is common for high-grade material).[2]

  • Prevention: To prevent further oxidation, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.[4][5] While room temperature is often cited, for long-term storage, refrigeration (2-8°C) is a prudent measure to minimize degradation.[2][4]

Q2: How can I definitively confirm the identity and purity of a newly acquired batch of the compound?

A: Verifying the identity and purity of each new lot is a cornerstone of reproducible science. We recommend a multi-faceted analytical approach to create a self-validating data package.

Analytical Technique Parameter to Verify Expected Result for this compound
HPLC Purity & Retention TimeA single major peak with purity ≥98%. Retention time should match a previously validated reference standard.
Mass Spectrometry (MS) Molecular Weight & Isotopic PatternThe electrospray ionization (ESI) positive mode should show a protonated molecular ion [M+H]+ with a characteristic isotopic cluster around m/z 297/299, reflecting the presence of both Chlorine and Bromine.[6]
¹H NMR Spectroscopy Chemical StructureThe proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the methylene bridge. A key diagnostic signal is the phenolic proton, which is often observed as a broad singlet.[1]
Appearance Physical StateWhite to off-white solid or powder.[4][3]

Section 2: Solubility and Solution Preparation

Inconsistent results frequently originate from poor solubility or solution instability. The physicochemical properties of this molecule make it prone to such issues.

Q3: I am having difficulty dissolving this compound. What are the best practices for preparing stock solutions?

A: Official solubility data for this compound is not widely published, which is a common challenge.[7] However, based on its structure—a halogenated phenol—we can predict its behavior. It is sparingly soluble in water but should be readily soluble in polar aprotic organic solvents.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For organic synthesis, Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable choices.

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of the chosen solvent to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex thoroughly. If needed, gentle warming (30-40°C) or brief sonication can aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store stock solutions at -20°C or -80°C to maximize stability. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I resolve this?

A: This is a classic problem known as "crashing out," and it is a major source of inconsistent bioactivity results. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous system where its solubility is much lower. The predicted pKa of the phenolic group is approximately 10.14, meaning it is fully protonated and less soluble at physiological pH.[5][8]

Below is a troubleshooting workflow to address this issue.

G start Compound precipitates in aqueous buffer q1 Is the final concentration as low as possible? start->q1 sol1 Reduce final concentration. Test lower limits of efficacy. q1->sol1 No q2 Can the final DMSO concentration be increased? q1->q2 Yes sol1->q2 sol2 Increase final DMSO to 0.5-1%. Run DMSO vehicle control. q2->sol2 Yes q3 Does the assay buffer contain protein (e.g., BSA)? q2->q3 No sol2->q3 sol3 Increase protein concentration. Protein can act as a carrier. q3->sol3 Yes sol4 Consider adding a non-ionic surfactant (e.g., 0.01% Tween-80) or co-solvent. q3->sol4 No end Solution is stable. Proceed with experiment. sol3->end sol4->end

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Reaction and Assay Inconsistencies

This section focuses on issues that arise during the experimental use of the compound, either as a reactant in a synthesis or as a molecule in a biological assay.

Q5: I am using this compound in a synthesis, and my yields are inconsistent. What factors are most critical?

A: As a synthetic intermediate, the reactivity of this compound is dominated by its phenolic hydroxyl group. Most subsequent reactions, such as etherification to build the final SGLT2 inhibitor structure, require the deprotonation of this group.

Critical Factors for Consistent Yields:

  • Anhydrous Conditions: The deprotonation step is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Any moisture will consume the base and reduce the yield of the desired phenoxide intermediate.

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.[4][6] This prevents the phenoxide intermediate from being oxidized by air, which can lead to complex side products and lower yields.

  • Base Quality and Stoichiometry: Use a strong, non-nucleophilic base (e.g., sodium hydride, potassium carbonate) of high purity. Ensure the stoichiometry is precise.

  • Temperature Control: The synthesis procedures for this compound and its derivatives often specify precise, low-temperature conditions (e.g., -78°C for demethylation steps during its own synthesis).[1][4][6] Maintaining strict temperature control during your reaction is crucial for preventing side reactions.

Q6: I am observing variable results in my cell-based or biochemical assay. What could be the cause beyond solubility?

A: If you have ruled out solubility issues, inconsistent bioactivity can stem from compound instability in the assay medium or interactions with assay components.

G cluster_0 Potential Issues in Assay Medium compound This compound (Active Compound) degradation {Degradation | Phenolic oxidation or reaction with media components (e.g., thiols like glutathione).} compound->degradation Instability adsorption {Non-specific Binding | Adsorption to plasticware (pipette tips, plates), reducing effective concentration.} compound->adsorption Loss of Material outcome {Inconsistent Results | (Reduced or variable bioactivity)} degradation->outcome adsorption->outcome

Caption: Potential sources of assay variability.

Troubleshooting Steps:

  • Assess Stability: Incubate the compound in your complete assay buffer for the duration of your experiment. At various time points, extract the compound and analyze its concentration and purity by HPLC. This will reveal if it is degrading over time. Phenols can be metabolized by cells or undergo degradation in complex biological media.[9]

  • Minimize Non-Specific Binding: To counteract adsorption to plastics, consider using low-binding plates and including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your buffer, if compatible with your assay.

References

  • This compound | 864070-18-8 | Benchchem | Benchchem
  • This compound | 864070-18-8 - ChemicalBook | ChemicalBook
  • This compound | 864070-18-8 - Sigma-Aldrich | Sigma-Aldrich
  • This compound synthesis - ChemicalBook | ChemicalBook
  • This compound CAS 864070-18-8 | anqing-chico-pharmaceutical-co-ltd

  • This compound CAS 864070-18-8 - Home Sunshine Pharma | Home Sunshine Pharma

  • This compound | 864070-18-8 - ChemicalBook | ChemicalBook
  • This compound CAS#: 864070-18-8 - ChemicalBook | ChemicalBook
  • CAS 864070-18-8 | this compound supply - Guidechem | Guidechem
  • This compound - CLEARSYNTH | CLEARSYNTH
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - NIH | NIH

Sources

Technical Support Center: Optimizing 4-(5-Bromo-2-chlorobenzyl)phenol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(5-Bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for effectively determining the optimal concentration of this compound in cell-based assays. Given that this compound is primarily documented as a chemical intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, its independent biological activity is not extensively characterized in public literature.[1][2] This guide, therefore, emphasizes foundational principles and robust experimental design to navigate the challenges of working with a novel or poorly characterized agent.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of this compound for in vitro studies.

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of the compound is the first step in designing a successful experiment. Key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 864070-18-8[1][3][4]
Molecular Formula C₁₃H₁₀BrClO[1][3][4]
Molecular Weight 297.57 g/mol [1]
Appearance White to off-white solid/powder[4][5]
Purity Typically ≥95-99% (verify with supplier)[6][7]
Storage Store at room temperature in an inert atmosphere[8]
Predicted pKa ~10.14[8]

Q2: How should I prepare a stock solution, given the limited solubility data?

A2: For compounds with unknown aqueous solubility, the standard and recommended practice is to use a cell-culture compatible organic solvent.[9] Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell culture applications at low final concentrations.

  • Causality: Preparing a high-concentration stock solution in DMSO allows for minimal solvent addition to your final culture medium, thereby reducing the risk of solvent-induced artifacts. A 10 mM stock is a common and practical starting point.

  • Protocol: See "Detailed Experimental Protocols" section for a step-by-step guide to preparing a 10 mM stock solution.

Q3: What is the maximum permissible DMSO concentration in my cell culture, and why is a vehicle control essential?

A3: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with many sensitive cell lines requiring concentrations below 0.1%.[9][10]

  • Expertise & Experience: DMSO, even at low concentrations, can induce cellular stress, differentiation, or other off-target effects that can confound your results. A vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) is not optional; it is an essential baseline. This control allows you to definitively separate the effects of the compound from the effects of the solvent.[11]

Q4: What is the recommended starting concentration range for a first-time experiment with this compound?

A4: For any novel compound with unknown potency, it is crucial to screen a wide range of concentrations to capture the full dose-response relationship.[11]

  • Trustworthiness: A logarithmic or half-log dilution series is the most efficient method to span several orders of magnitude. A robust starting range would be from 10 nM to 100 µM. This broad screen helps identify the half-maximal inhibitory or effective concentration (IC50/EC50) and reveals any potential paradoxical or toxic effects at high concentrations.[12]

Workflow for a Preliminary Dose-Response Experiment

A successful experiment begins with a logical and well-controlled workflow. The following diagram outlines the critical steps from compound preparation to data analysis for an initial dose-response study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis stock Prepare 10 mM Stock in 100% DMSO serial Create Serial Dilutions in Culture Medium stock->serial treat Treat Cells with Compound Dilutions & Controls serial->treat cells Seed Cells in 96-Well Plate (Allow Adherence) incubate Incubate for (e.g., 24, 48, 72h) treat->incubate assay Add Viability Reagent (e.g., MTT, Resazurin) incubate->assay read Read Plate on Plate Reader assay->read normalize Normalize Data to Vehicle Control read->normalize plot Plot % Viability vs. log[Concentration] normalize->plot ic50 Calculate IC50/EC50 plot->ic50

Caption: Workflow for a typical dose-response experiment.

Troubleshooting Guides

Even with careful planning, challenges can arise. This section provides a troubleshooting guide in a question-and-answer format to address specific issues.

Q5: I observe a precipitate in my culture wells after adding the compound. What should I do?

A5: Precipitate formation is a clear indicator that the compound's solubility limit in the aqueous culture medium has been exceeded. This is a critical issue, as it makes the effective concentration unknown and can cause physical stress to the cells.

  • Immediate Actions:

    • Visual Inspection: Note the lowest concentration at which precipitation occurs. Any data from this and higher concentrations should be considered unreliable.

    • Solubility Test: In a cell-free system, add your highest stock concentration to the culture medium to confirm the solubility limit.

  • Solutions:

    • Lower the Top Concentration: Redesign your dilution series to start at a concentration where the compound remains fully dissolved.

    • Increase DMSO Stock Concentration: Preparing a higher concentration stock (e.g., 50 mM) allows you to use a smaller volume to achieve the same final concentration, which can sometimes improve solubility kinetics. However, do not exceed the final DMSO limit (typically <0.5%).[12]

    • Pre-warm Media: Always warm the culture medium to 37°C before adding the DMSO stock. Adding a cold stock to warm media can cause "shock" precipitation.[12]

Q6: My compound shows no observable effect, even at the highest concentration (100 µM). What are the next steps?

A6: A null result can be due to multiple factors, ranging from the compound itself to the experimental system.

  • Systematic Checks:

    • Cell Line Choice: Is the putative target of your compound (if known) expressed in your chosen cell line? If the mechanism is unknown, the cell line may simply be non-responsive. Consider testing a different, unrelated cell line to check for general cytotoxic effects.[11]

    • Incubation Time: The compound's effect may be time-dependent. If you performed a 24-hour assay, extend the incubation to 48 or 72 hours.[10][11]

    • Compound Integrity: Confirm that your compound stock has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution from the solid compound.[13]

    • Assay Sensitivity: Ensure your chosen viability assay is sensitive enough and not subject to interference. For phenolic compounds, assays measuring metabolic activity (like MTT) can sometimes be confounded. Consider a different endpoint, such as measuring membrane integrity (LDH release) or using a reagent like PrestoBlue™.[11][14]

Q7: My results have high variability between replicate wells and between experiments. How can I improve reproducibility?

A7: High variability undermines the confidence in your data and can obscure real biological effects. The source is often procedural.[13]

  • Key Areas to Refine:

    • Cell Seeding: This is a major source of error. Ensure you have a homogenous single-cell suspension before plating. Use a reliable cell counting method and be consistent with your seeding density. Avoid using the outermost wells of a 96-well plate, which are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or media.[9][10]

    • Pipetting Accuracy: For serial dilutions, small errors can propagate. Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix of the treatment media for all replicate wells to ensure they receive the exact same solution.[13]

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.[10]

Troubleshooting Decision Tree

G Start Unexpected Result (e.g., No Effect, High Variability) CheckPrecipitate Is there visible precipitate in wells? Start->CheckPrecipitate CheckVariability Is variability high (>15% CV)? CheckPrecipitate->CheckVariability No SolubilityIssue Action: Lower top concentration. Perform solubility test in media. CheckPrecipitate->SolubilityIssue Yes CheckEffect Is there absolutely no biological effect? CheckVariability->CheckEffect No SeedingError Action: Refine cell seeding protocol. Avoid edge effects. CheckVariability->SeedingError Yes TimeIssue Action: Increase incubation time (48h, 72h). CheckEffect->TimeIssue Yes PipettingError Action: Check pipette calibration. Use master mixes. SeedingError->PipettingError CellLineIssue Action: Test a different cell line. Verify target presence. TimeIssue->CellLineIssue AssayIssue Action: Try an orthogonal assay (e.g., LDH vs. MTT). CellLineIssue->AssayIssue

Caption: Decision tree for troubleshooting common in vitro issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the foundation for all subsequent experiments.

  • Calculate Required Mass: Using the molecular weight (297.57 g/mol ), calculate the mass needed for your desired volume. For 1 mL of a 10 mM solution:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 297.57 g/mol = 0.0029757 g = 2.98 mg.

  • Weigh Compound: Accurately weigh ~3 mg of this compound solid into a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene). Record the exact mass.

  • Add Solvent: Based on the exact mass, calculate the precise volume of high-purity, sterile DMSO (e.g., cell culture grade) to add.

    • Volume (mL) = [Mass (mg) / 297.57 (mg/mmol)] / 10 (mmol/L)

  • Solubilize: Add the calculated volume of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if dissolution is slow, but be mindful of potential compound degradation.[9]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: 96-Well Cell Viability Assay (MTT Method)

This protocol provides a self-validating system for an initial dose-response experiment.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[11]

  • Compound Dilution Preparation (Example for 100 µM top concentration):

    • Prepare a series of intermediate dilutions in complete culture medium from your 10 mM DMSO stock. Crucially, ensure the DMSO concentration is equalized across all dilutions.

    • Working Stock: First, make a 2X final top concentration (e.g., 200 µM) in medium. This minimizes pipetting volumes into the plate.

    • Serial Dilutions: Perform a 1:3 or 1:5 serial dilution series from your working stock in medium containing the same percentage of DMSO.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X compound dilutions to the appropriate wells containing 100 µL of medium, resulting in a final volume of 200 µL and the desired 1X final concentrations.

    • Essential Controls:

      • Untreated Control: Wells with cells + medium only.

      • Vehicle Control: Wells with cells + medium containing the final DMSO concentration.

      • Media Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the media blank wells from all other values.

    • Normalize the data: Calculate percent viability as (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.[9]

References

  • Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Retrieved from [Link]

  • Valle, A., et al. (2021). A statistical approach to improve compound screening in cell culture media. Biotechnology and Bioengineering. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of phenolic compounds on cell viability/proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT cell viability assay for ethanolic extract of polyphenols. Retrieved from [Link]

  • Gârleanu, M., et al. (2012). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Retrieved from [Link]

  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 864070-18-8 | Chemical Name : this compound. Retrieved from [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). This compound | 864070-18-8. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]

  • ANQING CHICO PHARMACEUTICAL CO.,LTD. (n.d.). This compound CAS NO.864070-18-8. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Identifying and Validating the Biological Target of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for this endeavor, using the compound 4-(5-Bromo-2-chlorobenzyl)phenol as a case study.

While this compound is noted as a synthetic intermediate in the creation of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, its independent biological targets are not well-established[1][2][3]. This presents a realistic scenario for discovery, requiring a systematic approach to first identify potential protein interactors and then rigorously validate them. This guide eschews a rigid template in favor of a logical, multi-pronged strategy that builds a robust, evidence-based case for target engagement and functional relevance.

Part 1: Target Identification — Casting a Wide Net

Before a target can be validated, it must be identified. The initial phase involves employing unbiased, proteome-wide techniques to generate a list of candidate proteins that physically interact with this compound. Two powerful and complementary approaches are central to this discovery phase. Modern drug discovery relies on a variety of methods to pinpoint the protein targets of small molecules, including direct biochemical techniques, genetic interaction studies, and computational predictions[4].

Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful mass spectrometry-based strategy for comprehensively identifying interactions between small molecules and proteins on a proteome-wide scale[5]. The most direct method is affinity purification, where the small molecule is used as "bait" to capture its binding partners from a cell lysate[4][6][7].

The core principle involves immobilizing this compound onto a solid support (e.g., agarose beads) to create an affinity matrix[6]. This "bait" is then incubated with a complex protein mixture, such as a cell or tissue lysate. Proteins that bind to the compound are captured, while non-specific interactors are washed away. The specifically bound proteins are then eluted and identified using mass spectrometry[6][8].

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Covalently attach a linker to this compound, ensuring the modification site is unlikely to interfere with its putative binding pharmacophore. This linker is then used to conjugate the molecule to activated agarose beads.

  • Lysate Incubation: Incubate the compound-conjugated beads with cell lysate. To distinguish true binders from non-specific interactors, a crucial control is included: incubation of the lysate with beads that have been blocked with an excess of the free, unconjugated this compound.

  • Washing: Perform a series of stringent washes to remove proteins that are not tightly bound to the affinity matrix.

  • Elution: Elute the bound proteins from the beads, typically using a denaturing agent.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific protein bands using mass spectrometry (LC-MS/MS). Candidate targets are those proteins that are significantly enriched in the experimental sample compared to the free compound control.

Diagram: Affinity-Based Target Identification Workflow

cluster_0 Step 1: Probe Preparation cluster_1 Step 2: Protein Capture cluster_2 Step 3: Identification Compound This compound Linker Linker Compound->Linker Add Linker Beads Agarose Beads Immobilized Immobilized Probe Beads->Immobilized Linker->Immobilized Immobilize Incubation Incubate & Wash Immobilized->Incubation Lysate Cell Lysate Lysate->Incubation Elution Elute Proteins Incubation->Elution MS LC-MS/MS Analysis Elution->MS Hits Candidate Targets MS->Hits

Caption: Workflow for identifying protein targets using affinity purification.

Phenotype-Based Target Deconvolution

An alternative strategy begins with an observable biological effect (a phenotype) and works backward to identify the target responsible. This is particularly useful if this compound is found to, for example, inhibit cancer cell growth or reduce inflammatory signaling in a screening assay. Approaches can include comparing the compound's biological profile to those of known drugs or using genetic methods to find genes that modify sensitivity to the compound[7].

Part 2: Orthogonal Target Validation — Building a Case for Causality

Identifying a list of potential interactors is only the first step. True validation requires a suite of orthogonal, independent experiments to confirm a direct and functionally relevant interaction. This multi-faceted approach is essential for scientific rigor and is the cornerstone of building a trustworthy target validation package.

Comparison of Key Validation Techniques
Technique Principle Information Gained Key Advantage Limitation
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS).[9]Label-free, in-solution measurement of true thermodynamic parameters.Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as molecules bind to a sensor surface.Binding Kinetics (kon, koff), Binding Affinity (KD).[10][11]Real-time, label-free kinetic data; high sensitivity.[12]Requires immobilization of one binding partner, which can affect activity.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation.Target engagement in intact cells or tissues.[13]Confirms binding in a physiological context, accounting for cell permeability and metabolism.[14][15]Indirect measure of binding; requires a specific antibody or mass spectrometry for detection.
Biochemical Validation: Proving Direct Physical Interaction

These methods use purified components to confirm that the compound physically binds to the candidate protein.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[16].

  • Preparation: Prepare a solution of the purified candidate protein (e.g., 10-50 µM) in a suitable buffer and place it in the ITC sample cell. Prepare a solution of this compound in the same buffer at a 10-fold higher concentration and load it into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Validation: Confirming Engagement in a Live System

Proving that a compound binds a purified protein is not enough. It is crucial to demonstrate that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose[13][17].

The principle of CETSA is that when a ligand binds to its target protein, it stabilizes the protein's structure. This stabilized complex requires more energy (a higher temperature) to denature and aggregate compared to the unbound protein[17][18].

Protocol: Western Blot-Based CETSA

  • Treatment: Treat intact cells with either a vehicle control or varying concentrations of this compound for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). This creates a temperature gradient that will induce protein denaturation.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) aggregates via centrifugation.

  • Detection: Quantify the amount of the soluble candidate protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A successful result will show a rightward shift in the melting curve for the compound-treated cells compared to the vehicle control, indicating thermal stabilization and thus, target engagement.

Diagram: The CETSA Principle and Workflow

Caption: CETSA workflow from cell treatment to data analysis.

Functional Validation: Linking Target Engagement to Biological Effect

The final and most critical piece of the puzzle is to demonstrate that the engagement of the compound with its target is directly responsible for the observed biological phenotype. This is achieved by manipulating the expression of the target protein.

  • Target Knockdown (siRNA/shRNA): If reducing the expression of the candidate protein diminishes or abolishes the cellular effect of this compound, it provides strong evidence for a causal link.

  • CRISPR-Cas9 Knockout: For a more definitive result, completely knocking out the gene encoding the target protein should render the cells insensitive to the compound.

  • Downstream Pathway Analysis: If the candidate target is a known enzyme (e.g., a kinase) or receptor, use methods like Western blotting to show that the compound modulates the phosphorylation of known substrates or alters the levels of downstream signaling molecules in a target-dependent manner.

By systematically applying the unbiased discovery methods in Part 1 and then building a layered, evidence-based case with the orthogonal validation techniques in Part 2, researchers can confidently and robustly define the true biological target of a novel compound like this compound. This rigorous process is fundamental to advancing our understanding of chemical biology and is an indispensable component of modern drug discovery.

References

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Methods. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Creative Biolabs. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Available at: [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling. Journal of Biomedical Science. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • CETSA. Pär Nordlund Lab, Karolinska Institutet. Available at: [Link]

  • CAS No : 864070-18-8 | Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

  • This compound CAS 864070-18-8. Autech Industry Co.,Limited. Available at: [Link]

Sources

A Comparative Guide to the Potency of 4-(5-Bromo-2-chlorobenzyl)phenol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-(5-Bromo-2-chlorobenzyl)phenol, a key intermediate in pharmaceutical synthesis, and explores its potential biological activities in comparison to established compounds. For researchers, scientists, and professionals in drug development, understanding the potential for both on-target and off-target activity of synthetic intermediates is crucial for efficient and safe drug design. This document delves into the known applications of this compound and, based on its structural characteristics, hypothesizes and provides a framework for evaluating its potential potency in other biological systems.

Introduction: The Primary Role of this compound in SGLT2 Inhibitor Synthesis

This compound is a halogenated phenolic compound primarily recognized for its role as a critical building block in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors.[1] SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, are a class of drugs used in the management of type 2 diabetes.[2] The core structure of this compound provides the necessary scaffold for the creation of these complex therapeutic agents.

While its primary utility is in chemical synthesis, the inherent structural motifs of this compound—a halogenated aromatic ring and a phenol group—are found in many biologically active molecules. This raises the pertinent question of its own potential, albeit unintended, pharmacological activity. This guide will, therefore, not only contextualize its potency in its intended synthetic pathway but also explore its potential for off-target effects by comparing it to compounds with similar structural features that exhibit defined biological activities.

Comparative Potency Analysis: On-Target and Potential Off-Target Activities

Due to its primary function as a synthetic intermediate, there is a lack of publicly available data on the direct biological potency of this compound. However, based on the known activities of structurally related substituted and halogenated benzylphenols, we can hypothesize potential areas of biological interaction. These include SGLT2 inhibition (as a precursor to active drugs), antimicrobial effects, 5-Lipoxygenase (5-LOX) inhibition, and Cytochrome P450 (CYP450) enzyme inhibition.

SGLT2 Inhibition: A Comparison with Final Drug Products

As a precursor, this compound is not expected to have the same potency as the final, highly engineered SGLT2 inhibitors. However, understanding the potency of the drugs it helps create provides a crucial benchmark.

CompoundTargetPotency (IC50/Selectivity)Reference
DapagliflozinSGLT2High Potency[2]
EmpagliflozinSGLT2High Potency, ~2.5x higher selectivity for SGLT2 over SGLT1 compared to dapagliflozin[2]

Note: Specific IC50 values for direct comparison are often proprietary. Potency is established through extensive clinical trials demonstrating efficacy in glucose lowering.

The significant potency of Dapagliflozin and Empagliflozin is achieved through further chemical modifications of the this compound backbone, which optimize its binding to the SGLT2 transporter.[2] It is plausible that the intermediate itself possesses some minimal, residual affinity for the transporter.

Potential Antimicrobial Activity: Comparison with Halogenated Phenols

Halogenated phenols are a known class of antimicrobial agents.[3][4] The presence of bromine and chlorine atoms on the aromatic rings of this compound suggests a potential for antibacterial activity.

CompoundTarget Organism(s)Potency (MIC)Reference
2,4,6-TriiodophenolStaphylococcus aureus, Vibrio parahaemolyticus, Escherichia coli, Candida albicans5 µg/mL for S. aureus biofilm inhibition[3]
LaurinterolMethicillin-resistant Staphylococcus aureus (MRSA)3.13 µg/mL[4]
AllolaurinterolMethicillin-resistant Staphylococcus aureus (MRSA)3.13 µg/mL[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

The potency of these comparator compounds highlights the potential for halogenated phenols to exhibit significant antimicrobial effects.

Potential 5-Lipoxygenase (5-LOX) Inhibition: Comparison with Known Inhibitors

Substituted phenols have been investigated as inhibitors of 5-Lipoxygenase, a key enzyme in the inflammatory pathway.[5]

CompoundTargetPotency (IC50)Reference
Zileuton5-Lipoxygenase3.7 µM[6]
Compound 1 (indole derivative)5-Lipoxygenase0.6 µM[6]
BRP-187Leukotriene Biosynthesis4.4 µM[6]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The structural similarity of this compound to other phenolic compounds suggests that it could potentially interact with and inhibit 5-LOX.

Potential Cytochrome P450 (CYP450) Inhibition: Comparison with Known Inhibitors

Many drugs and xenobiotics containing aromatic rings are metabolized by or inhibit Cytochrome P450 enzymes.[7][8] The halogenated aromatic structure of this compound makes it a candidate for interaction with these critical drug-metabolizing enzymes.

CompoundTargetPotency (IC50/Ki)Reference
Benz[a]anthraceneCYP1A2IC50 = 2 nM[8]
2,4,2',6'-TetramethoxystilbeneCYP1B1IC50 = 2 nM[8]
5-Hydroxy-NQCYP1A1Ki = 1.8 µM[8]

Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Given the high potency of some aromatic compounds as CYP450 inhibitors, evaluating the potential of this compound to inhibit these enzymes is a critical step in understanding its full biological profile.

Experimental Protocols for Potency Determination

To empirically determine the potency of this compound in these potential off-target areas, standardized in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.

SGLT2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit glucose uptake in cells expressing the SGLT2 transporter.[9]

Workflow for SGLT2 Inhibition Assay

cluster_prep Cell Preparation cluster_treat Treatment cluster_uptake Glucose Uptake cluster_measure Measurement & Analysis prep1 Seed HK-2 cells in 96-well plates prep2 Incubate to allow cell adherence prep1->prep2 treat1 Wash cells with buffer prep2->treat1 treat2 Add test compound (this compound) at various concentrations treat1->treat2 treat3 Incubate for a defined period treat2->treat3 uptake1 Add fluorescent glucose analog (e.g., 2-NBDG) treat3->uptake1 uptake2 Incubate to allow uptake uptake1->uptake2 measure1 Wash cells to remove extracellular 2-NBDG uptake2->measure1 measure2 Measure fluorescence intensity measure1->measure2 measure3 Calculate % inhibition and determine IC50 measure2->measure3

Caption: Workflow for SGLT2 Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Culture human kidney 2 (HK-2) cells, which endogenously express SGLT2, in appropriate media and conditions.

  • Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

  • Treatment: Wash the cells with a sodium-containing buffer. Add the diluted compound solutions to the wells and incubate for a predetermined time (e.g., 30 minutes).

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well and incubate for a specified period to allow for glucose uptake.

  • Measurement: Wash the cells to remove any extracellular 2-NBDG. Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results prep1 Prepare serial dilutions of test compound in a 96-well plate prep2 Prepare standardized bacterial inoculum prep1->prep2 inoc1 Add bacterial inoculum to each well prep2->inoc1 inoc2 Incubate at 37°C for 18-24 hours inoc1->inoc2 read1 Visually inspect for turbidity (bacterial growth) read2 Determine the lowest concentration with no visible growth (MIC) read1->read2

Caption: Workflow for MIC Assay.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 5-LOX by monitoring the formation of a conjugated diene from a substrate.[12][13]

Workflow for 5-LOX Inhibition Assay

cluster_mix Assay Mixture Preparation cluster_react Enzymatic Reaction cluster_analyze Data Analysis mix1 Prepare assay buffer mix2 Add 5-LOX enzyme and test compound mix1->mix2 mix3 Pre-incubate the mixture mix2->mix3 react1 Initiate reaction by adding substrate (e.g., linoleic acid) mix3->react1 react2 Monitor absorbance at 234 nm over time react1->react2 analyze1 Calculate the rate of reaction analyze2 Determine % inhibition and IC50 value analyze1->analyze2

Caption: Workflow for 5-LOX Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 6.3), a solution of the substrate (e.g., linoleic acid), and a solution of 5-lipoxygenase enzyme.

  • Assay Setup: In a UV-transparent cuvette or 96-well plate, combine the buffer, the enzyme solution, and the test compound (this compound) at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate to the mixture.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm at 25°C, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Cytochrome P450 (CYP450) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP450 isoforms using human liver microsomes and fluorescent probes.[14][15]

Workflow for CYP450 Inhibition Assay

cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Detection cluster_anal Analysis prep1 Prepare human liver microsomes and NADPH regenerating system prep2 Prepare test compound dilutions and fluorescent probe substrate prep1->prep2 inc1 Incubate microsomes with test compound prep2->inc1 inc2 Add probe substrate and NADPH system to initiate reaction inc1->inc2 inc3 Incubate at 37°C inc2->inc3 term1 Stop reaction with a suitable solvent inc3->term1 term2 Measure fluorescence of the metabolized probe term1->term2 anal1 Calculate % inhibition and determine IC50 term2->anal1

Caption: Workflow for CYP450 Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a phosphate buffer, and an NADPH regenerating system.

  • Compound Incubation: In a 96-well plate, pre-incubate the reaction mixture with various concentrations of this compound.

  • Reaction Initiation: Add a specific fluorescent probe substrate for the CYP450 isoform of interest (e.g., a Vivid® CYP450 substrate).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for metabolism of the probe.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of the resulting metabolite using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate in the production of SGLT2 inhibitors. While its primary role is well-defined, its structural similarity to known bioactive halogenated phenols warrants a thorough investigation of its potential off-target activities. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to assess the potency of this compound against potential biological targets such as bacterial growth, 5-lipoxygenase, and cytochrome P450 enzymes.

A comprehensive understanding of the full biological activity profile of such intermediates is paramount in modern drug development. It not only aids in the early identification of potential safety liabilities but can also uncover novel therapeutic opportunities. Future research should focus on the empirical determination of the potency of this compound in the assays outlined herein to build a complete pharmacological profile of this important chemical entity.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed.
  • Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro. (n.d.). Benchchem.
  • Which is more potent, Empagliflozin (SGLT2 inhibitor) or Dapagliflozin (SGLT2 inhibitor)? (2025). Dr.Oracle.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2004). PubMed.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
  • Minimum inhibitory concentr
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • A Comparative Review of 5-Lipoxygenase (5-LOX)
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols.
  • Determination of minimum inhibitory concentr
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF. (2025).
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • This compound | 864070-18-8. (n.d.). Benchchem.
  • Preventing Microbial Infections with N
  • Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. (2004). Semantic Scholar.
  • Cytochrome P450 Assay Services. (n.d.). Reaction Biology.
  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). Frontiers in Pharmacology.
  • Potency of 5-LO inhibitors in whole blood from control (Normal) and... (n.d.).
  • 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity. (n.d.). British Journal of Cancer.
  • Recent development of lipoxygenase inhibitors as anti-inflamm
  • Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). (2020). Frontiers in Pharmacology.
  • In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. (n.d.). Academic Journals.
  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (n.d.).
  • Off-target prediction of SGLT2 inhibitors: an integrative bioinformatics approach to uncover structural mechanisms. (2025). bioRxiv.
  • Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. (n.d.). Current Drug Metabolism.
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark.
  • State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. (n.d.). American Journal of Nephrology.
  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Rel
  • The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i. (n.d.). Journal of Clinical Medicine.
  • The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview. (n.d.). MDPI.
  • Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe.
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). The AAPS Journal.
  • A Review of Sodium Glucose Co-transporter 2 Inhibitors Canagliflozin, Dapagliflozin and Empagliflozin. (2025).
  • The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. (n.d.). Drug Metabolism and Disposition.
  • Off-target prediction of SGLT2 inhibitors: an integrative bioinformatics approach to uncover structural mechanisms. (2025). bioRxiv.
  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018).
  • Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. (n.d.). MDPI.
  • Dose-ranging effects of SGLT2 inhibitors in patients with type 2 diabetes: a systematic review and meta-analysis. (n.d.). Archives of Endocrinology and Metabolism.
  • SGLT2 transporter, SGLT2 uptake assay. (n.d.). Solvo Biotechnology.
  • SGLT2 Transporter Assay. (n.d.). BioIVT.
  • SGLT-2 Showdown - Which In This Drug Class Are Best? (2025). JournalFeed.
  • Dose-ranging effects of SGLT2 inhibitors in patients with type 2 diabetes: a systematic review and meta-analysis. (n.d.). SciELO.

Sources

A Comparative Guide to 4-(5-Bromo-2-chlorobenzyl)phenol and Structurally Related Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(5-Bromo-2-chlorobenzyl)phenol stands as a pivotal chemical intermediate, most notably in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Empagliflozin and Dapagliflozin, which are cornerstone therapies for type 2 diabetes.[1][2] Its specific halogenation and substitution pattern are not arbitrary; they are the result of meticulous optimization to ensure high efficacy and selectivity in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of this compound with its structural analogs. We will dissect its physicochemical properties, explore synthetic pathways, and analyze the critical structure-activity relationships (SAR) that underscore its importance. By understanding why this specific molecule is used over its near relatives, researchers and drug development professionals can gain valuable insights into the subtleties of medicinal chemistry and rational drug design.

The Chlorobenzylphenol Scaffold: A Foundation for Modern Therapeutics

The benzylphenol motif is a common scaffold in medicinal chemistry, offering a versatile backbone for interacting with biological targets. The addition of halogens, such as bromine and chlorine, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This compound (CAS: 864070-18-8) is a prime example of a highly functionalized intermediate where each substituent plays a crucial role in the multi-step synthesis of complex APIs.[1][3][4] Its primary function is to serve as the aglycone core, which is later glycosylated to form the final SGLT2 inhibitor.

Caption: Chemical structure of this compound.

Physicochemical Landscape: A Comparative Analysis

The utility of a synthetic intermediate is deeply rooted in its physicochemical properties. Subtle changes to the molecular structure can significantly alter characteristics like acidity (pKa), solubility, and reactivity. The following table compares this compound with several structural analogs.

PropertyThis compound4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene[1](5-Bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone4-Bromo-2-chlorophenol[5]
CAS Number 864070-18-8[6]461432-23-5[1]461432-22-4 (ethoxyphenyl analog)[1]3964-56-5[5]
Molecular Formula C₁₃H₁₀BrClO[7]C₁₅H₁₃BrClO[1]C₁₃H₈BrClO₂C₆H₄BrClO[5]
Molecular Weight ( g/mol ) 297.58[1]324.63311.56207.45[5]
Predicted pKa ~10.14[8]N/A (Ether)~7.8 (more acidic)~7.85
Key Structural Difference Free phenol, methylene bridgeEthoxy-protected phenolKetone bridgeLacks benzyl group
Implication Nucleophilic -OH for glycosylationPrecursor requiring deprotectionAltered geometry and electronicsIncomplete aglycone core

Analysis of Physicochemical Differences:

  • Acidity (pKa): The free phenol group in the parent molecule is crucial for the subsequent etherification (glycosylation) step in SGLT2 inhibitor synthesis. Its pKa of ~10.14 is typical for a phenol.[8] The ketone-linked analog would be significantly more acidic due to the electron-withdrawing nature of the carbonyl group, altering its reactivity.

  • Lipophilicity: The ethoxy-protected precursor is more lipophilic, which can aid in its purification and handling in organic solvents. However, this group must be removed to reveal the reactive phenol.

  • Structural Integrity: Analogs like 4-bromo-2-chlorophenol lack the entire benzyl portion of the scaffold, making them unsuitable as the aglycone core for this class of drugs. The ketone bridge in the methanone analog fundamentally changes the bond angle and electronic conjugation between the rings compared to the flexible methylene bridge of the parent molecule.[1]

Synthesis Strategies and Methodologies

The reliable, high-yield synthesis of this compound is critical for its role as a pharmaceutical intermediate. The most prevalent method involves the dealkylation of an ether precursor.

Primary Synthetic Workflow: Ether Cleavage

This approach starts with an ether-protected analog, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, and utilizes a strong Lewis acid like boron tribromide (BBr₃) or boron trichloride (BCl₃) to cleave the ether bond and yield the desired phenol.[7][9][10] This method is favored for its high efficiency and relatively clean conversion.

Start Start: 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene Solvent Dissolve in Dichloromethane (DCM) Start->Solvent Cool Cool to -78°C to 0°C (Control Reactivity) Solvent->Cool AddBBr3 Add Boron Tribromide (BBr₃) dropwise Cool->AddBBr3 Stir Stir and warm to Room Temperature (Allow reaction to complete) AddBBr3->Stir Quench Quench with aq. NaHCO₃ or HCl (Neutralize excess BBr₃) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Purify via Silica Gel Chromatography Dry->Purify End Product: this compound (Yield: 89-98%) Purify->End

Caption: Workflow for the synthesis of this compound via ether cleavage.

Detailed Experimental Protocol: Synthesis via Ether Cleavage[7][9]
  • Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (10.0 g, 30.71 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction upon adding the Lewis acid.

  • Reagent Addition: Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (31 mL, 31 mmol) dropwise to the stirred solution over 30 minutes. Maintaining a slow addition rate prevents temperature spikes and side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours) to ensure complete de-ethylation.

  • Quenching: Cool the mixture back to 0°C and cautiously add 1 N hydrochloric acid (HCl) dropwise to quench the reaction and neutralize any remaining BBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated sodium chloride solution (brine) and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 100%).

  • Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid (typical yield: 90-98%).

Structure-Activity Relationship (SAR) Insights

For an intermediate, "activity" refers to its suitability for conversion into the final API. The structure of this compound is precisely tailored for the synthesis of SGLT2 inhibitors.

Caption: Key structural features of this compound influencing its synthetic utility.

  • The Phenolic Hydroxyl Group: This is the most critical functional group. It serves as the nucleophile for C-glycosylation, forming the ether linkage with the glucose moiety that is characteristic of all gliflozin drugs. An etherified analog is simply a protected precursor, not a functional alternative.[1]

  • The Halogenation Pattern: The 5-bromo and 2-chloro substituents on the benzyl ring are vital. They orient subsequent reactions and are integral to the final molecule's ability to bind effectively within the SGLT2 protein pocket. Changing this pattern (e.g., different positions or different halogens) would alter the electronic landscape and steric profile, likely diminishing the final drug's potency and selectivity.

  • The Methylene Bridge: The -CH₂- linker provides conformational flexibility, allowing the two aromatic rings to adopt the optimal orientation for binding. Replacing it with a rigid, planar ketone linker would drastically change the three-dimensional structure of the molecule, making it incompatible with the target binding site.[1]

Experimental Protocols for Biological Evaluation

While primarily a synthetic intermediate, this compound and any related impurities may require toxicological evaluation to ensure the safety of the final drug product. A standard method for assessing the general cytotoxicity of a compound is the MTT cell viability assay. Phenolic compounds are known to exhibit a range of biological activities, including potential cytotoxicity.[11][12]

Workflow: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.

Start Seed Cells in 96-well plate (e.g., HepG2, HEK293) Incubate1 Incubate for 24h (Allow cell adherence) Start->Incubate1 Treat Treat with Test Compound (Varying concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h (Exposure period) Treat->Incubate2 AddMTT Add MTT Reagent (yellow) Incubate2->AddMTT Incubate3 Incubate for 2-4h (Allow formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Read Read Absorbance at ~570nm (Quantify purple formazan) Solubilize->Read Analyze Calculate % Viability vs. Control Determine IC₅₀ Read->Analyze

Sources

A Comparative Analysis of the Bioactivity of 4-(5-Bromo-2-chlorobenzyl)phenol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the bioactivity of 4-(5-bromo-2-chlorobenzyl)phenol and its rationally designed analogs. As a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors such as Dapagliflozin and Empagliflozin, the core structure of this compound presents a compelling scaffold for the development of novel therapeutic agents.[1] This document delves into the potential antimicrobial, anticancer, and enzyme inhibitory activities of this class of compounds, supported by a logical framework of structure-activity relationships (SAR) and detailed experimental protocols.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The this compound core, a diarylmethane derivative, possesses a unique combination of features that contribute to its biological potential. The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in many biological recognition processes. The halogen substituents, a bromine and a chlorine atom, modulate the lipophilicity and electronic properties of the molecule, which can significantly influence its absorption, distribution, metabolism, excretion, and ultimately, its bioactivity.[2] Literature on related halogenated phenols and diarylmethanes suggests that this structural motif is associated with a range of biological effects, including antimicrobial and anticancer properties.[3][4] This guide will explore these potential activities through a comparative lens, offering insights for researchers in drug discovery and development.

Comparative Bioactivity Analysis

To facilitate a systematic comparison, we will analyze a logical series of analogs of this compound. These analogs are designed to probe the influence of the number, position, and nature of halogen substituents on the benzyl and phenol rings.

Table 1: Defined Analogs for Comparative Analysis

Compound ID Structure Rationale for Inclusion
1 This compoundParent Compound
2 4-(2-Chlorobenzyl)phenolInvestigates the effect of removing the bromine atom.
3 4-(5-Bromobenzyl)phenolInvestigates the effect of removing the chlorine atom.
4 4-(2,5-Dichlorobenzyl)phenolCompares the effect of two chlorine atoms versus a bromine and a chlorine.
5 4-(3,4-Dichlorobenzyl)phenolExplores the impact of halogen position on the benzyl ring.
6 2-Bromo-4-(5-bromo-2-chlorobenzyl)phenolExamines the effect of halogen substitution on the phenol ring.
Antimicrobial Activity

Halogenated phenolic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves disruption of microbial cell membranes and interference with essential enzymatic processes. The lipophilicity conferred by halogen atoms can enhance the ability of these compounds to penetrate the lipid-rich cell walls of bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzylphenol Analogs

Compound ID Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative)
1 10-2550-100
2 25-50>100
3 15-3075-150
4 8-2040-80
5 30-60>150
6 5-1525-50

Note: The data in this table is inferred from studies on structurally similar halogenated phenols and diarylmethanes to illustrate potential trends. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Presence of Halogens: The presence of both bromine and chlorine in the parent compound (1) appears to be beneficial for activity against both Gram-positive and Gram-negative bacteria.

  • Effect of Individual Halogens: The bromo-substituted analog (3) shows slightly better activity than the chloro-substituted analog (2), suggesting that the larger, more lipophilic bromine atom may enhance membrane permeability.

  • Dihalogen Substitution: The 2,5-dichloro analog (4) exhibits potent activity, potentially due to the combined electron-withdrawing effects of the two chlorine atoms. The positional isomers, such as the 3,4-dichloro analog (5), show reduced activity, highlighting the importance of the substitution pattern.

  • Phenolic Ring Substitution: The introduction of a bromine atom on the phenol ring (6) significantly enhances antimicrobial activity, likely by increasing the overall lipophilicity and potentially altering the pKa of the phenolic hydroxyl group.

Anticancer Activity

Diarylmethane scaffolds are present in a number of natural products with demonstrated anticancer properties. Their mechanisms of action can be diverse, including induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 3: Comparative Anticancer Activity (IC50, µM) of Benzylphenol Analogs against A549 Lung Cancer Cells

Compound ID IC50 (µM)
1 5-15
2 15-30
3 8-20
4 3-10
5 25-50
6 1-8

Note: The data in this table is inferred from studies on structurally similar bromophenols and diarylmethane derivatives to illustrate potential trends. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation and Potency: Similar to the antimicrobial activity, the presence and nature of halogen substituents are critical for anticancer potency. The parent compound (1) demonstrates moderate activity.

  • Impact of Halogen Type and Position: The 2,5-dichloro analog (4) and the phenol-brominated analog (6) show the most promising anticancer activity. This suggests that specific substitution patterns that enhance cellular uptake and interaction with intracellular targets are crucial. The reduced activity of the 3,4-dichloro analog (5) further underscores the importance of the substitution pattern on the benzyl ring.

Enzyme Inhibitory Activity: SGLT2 Inhibition

Given that this compound is a precursor to SGLT2 inhibitors, it is plausible that this scaffold itself possesses some inhibitory activity against this transporter. SGLT2 is a key protein responsible for glucose reabsorption in the kidneys, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

Table 4: Comparative SGLT2 Inhibitory Activity (IC50, µM) of Benzylphenol Analogs

Compound ID IC50 (µM)
1 20-50
2 >100
3 30-70
4 15-40
5 >100
6 10-30

Note: The data in this table is hypothetical and based on the structural requirements for SGLT2 inhibition to illustrate potential trends. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Core Scaffold Activity: The parent compound (1) likely possesses weak to moderate SGLT2 inhibitory activity.

  • Importance of Halogenation: The halogenation pattern appears to be critical for binding to the SGLT2 transporter. The 2,5-dihalo substitution (analogs 1 and 4) seems to be favorable, while other patterns (analog 5) are detrimental to activity.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group is likely a key pharmacophoric feature, potentially forming a hydrogen bond within the active site of the transporter.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for the key bioassays discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with 50 µL of the standardized bacterial inoculum.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a potential signaling pathway and a typical experimental workflow.

Diagram 1: Postulated Mechanism of Anticancer Activity

Analog Benzylphenol Analog Membrane Cell Membrane Penetration Analog->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated apoptotic pathway induced by benzylphenol analogs.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Compound Serial Dilution Dilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Reading Visual Inspection for Turbidity Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents with potential antimicrobial, anticancer, and enzyme inhibitory activities. The structure-activity relationship insights indicate that the nature, number, and position of halogen substituents on both the benzyl and phenol rings play a critical role in determining the biological activity of these compounds.

Further research should focus on the synthesis and experimental validation of the bioactivities of the proposed analogs. Elucidation of the precise mechanisms of action and identification of specific molecular targets will be crucial for optimizing the therapeutic potential of this versatile chemical scaffold.

References

  • MDPI. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Retrieved from [Link]

  • Google Patents. (n.d.). US9834573B2 - Crystalline form of benzylbenzene SGLT2 inhibitor.
  • PubMed Central. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • PubMed. (2018). Discovery of non-glucoside SGLT2 inhibitors. Retrieved from [Link]

  • PubMed Central. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • PubMed Central. (2022). Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • PubMed. (2017). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]

  • PASL. (n.d.). CAS No : 864070-18-8 | Chemical Name : this compound. Retrieved from [Link]

  • PubMed Central. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011153712A1 - Crystalline form of benzylbenzene sglt2 inhibitor.
  • MDPI. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

  • PubMed Central. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Frontiers. (2018). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Retrieved from [Link]

  • NCBI Bookshelf. (2018). Halogenated Anesthetics. Retrieved from [Link]

  • PubMed. (2015). LDA-Mediated Synthesis of Triarylmethanes by Arylation of Diarylmethanes with Fluoroarenes at Room Temperature. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Identification and Purity Assessment of 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of SGLT2 inhibitors, the rigorous confirmation of identity and purity of key intermediates is paramount. 4-(5-Bromo-2-chlorobenzyl)phenol, a critical building block and a known impurity (Dapagliflozin Impurity 39) in the synthesis of drugs like Dapagliflozin and Empagliflozin, demands a multi-faceted analytical approach to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API)[1][2]. This guide provides an in-depth comparison of essential analytical methodologies, grounded in scientific principles and practical application, to establish a robust, self-validating system for the characterization of this halogenated phenolic compound.

The Imperative for a Multi-Pronged Analytical Strategy

Relying on a single analytical technique for the characterization of a pharmaceutical intermediate is a precarious approach. Each method possesses inherent strengths and limitations. A comprehensive understanding of a compound's identity and purity profile can only be achieved through the strategic integration of orthogonal techniques – methods that measure different chemical and physical properties. This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis (EA), and Fourier-Transform Infrared (FTIR) Spectroscopy in the context of this compound.

Navigating the Analytical Landscape: A Comparative Overview

The selection of an analytical technique is dictated by the specific question being addressed – be it structural elucidation, quantification of the primary component, or the detection and identification of trace impurities. The following table provides a high-level comparison of the primary techniques discussed in this guide.

Technique Primary Application Strengths Limitations
NMR Spectroscopy Definitive structure elucidation and identification.Provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.Relatively low sensitivity compared to MS; may not detect trace impurities.
Mass Spectrometry Molecular weight determination and structural information through fragmentation.High sensitivity, capable of detecting trace impurities; provides molecular weight and fragmentation data for structural confirmation.Isomers may not be distinguishable by mass alone; ionization efficiency can vary.
HPLC Purity assessment and quantification.High-resolution separation of the main compound from impurities; accurate and precise quantification.Does not provide definitive structural information on its own; requires reference standards for impurity identification.
Elemental Analysis Confirmation of elemental composition.Provides the empirical formula of a compound.Does not provide structural information; requires a highly pure sample for accurate results.
FTIR Spectroscopy Identification of functional groups.Fast and non-destructive; provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular structure; not suitable for quantification of impurities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the cornerstone of structural identification for organic molecules. It provides unparalleled insight into the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the this compound molecule.

Causality Behind Experimental Choices

The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical to dissolve the analyte without introducing interfering proton signals. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve adequate signal dispersion, which is crucial for resolving the complex aromatic proton signals in this molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Based on the structure, the following are the predicted chemical shifts (δ) in ppm. These predictions are derived from established principles of NMR spectroscopy, considering the electronic effects of the substituents on the aromatic rings.

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Rationale
Phenolic -OH~5.0 - 6.0 (broad singlet)-The acidic proton signal is often broad and its chemical shift is concentration and solvent dependent.
Phenolic Ring Protons6.7 - 7.2 (multiplets)115 - 130The protons on the phenol ring will appear as doublets, with the ortho protons being more shielded than the meta protons.
Benzyl -CH₂-~4.0 (singlet)~40The methylene protons are adjacent to two aromatic rings, resulting in a downfield shift.
Halogenated Ring Protons7.1 - 7.5 (multiplets)120 - 135The electron-withdrawing effects of the bromine and chlorine atoms will deshield the protons on this ring, causing them to appear further downfield.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and gaining further structural insights through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight[3]. The presence of bromine and chlorine atoms with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) provides a definitive signature for the presence of these halogens in the molecule.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₁₃H₁₀BrClO) is 297.58 g/mol . The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion peak due to the presence of bromine and chlorine.

Key Predicted Fragments:

  • m/z 296/298/300: Molecular ion [M]⁺•

  • m/z 217/219: Loss of Br•

  • m/z 261/263: Loss of Cl•

  • m/z 189/191: Benzylic cleavage, forming the bromochlorobenzyl cation.

  • m/z 107: Phenolic fragment.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation: Inject the sample onto a C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is typically used.

  • MS Detection: Analyze the eluent using an ESI-MS detector in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

III. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and quantifying impurities. A well-developed HPLC method can separate this compound from its starting materials, by-products, and degradation products.

Causality Behind Experimental Choices

A reversed-phase C18 column is the stationary phase of choice due to the non-polar nature of the analyte. A mobile phase consisting of a mixture of acetonitrile and water provides good separation. UV detection is suitable as the aromatic rings in the molecule absorb UV light. A wavelength of 220-230 nm is a good starting point for detection.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

IV. Elemental Analysis and FTIR Spectroscopy: Confirmatory Techniques

While NMR, MS, and HPLC provide the bulk of the structural and purity information, elemental analysis and FTIR spectroscopy serve as valuable confirmatory techniques.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound, which can be compared to the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition for C₁₃H₁₀BrClO:

  • Carbon (C): 52.48%

  • Hydrogen (H): 3.39%

  • Bromine (Br): 26.85%

  • Chlorine (Cl): 11.92%

  • Oxygen (O): 5.39%

FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Expected FTIR Peaks for this compound:

  • ~3200-3500 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

  • ~1600 and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1230 cm⁻¹: C-O stretch of the phenol.

  • ~820 cm⁻¹: Out-of-plane C-H bending, indicative of para-substitution on the phenol ring.

  • ~500-800 cm⁻¹: C-Br and C-Cl stretching vibrations.

Comparison with Alternative Structures

A critical aspect of identity confirmation is to ensure that the analytical data unequivocally corresponds to the target molecule and not a structurally similar isomer or related compound.

Compound Key Differentiating Features
4-(2-Bromo-5-chlorobenzyl)phenol Different substitution pattern on the halogenated ring, leading to distinct NMR and MS fragmentation patterns.
4-(5-Bromo-2-methylbenzyl)phenol Presence of a methyl group instead of chlorine, resulting in a different molecular weight and a characteristic methyl signal in the ¹H NMR spectrum.
2-(5-Bromo-2-chlorobenzyl)phenol Positional isomer with different connectivity, leading to a significantly different NMR spectrum.

Recommended Analytical Workflow

A logical and efficient workflow is essential for the comprehensive analysis of this compound. The following diagram illustrates a recommended approach.

Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Definitive Identification cluster_2 Quantitative Analysis & Final Confirmation Start Sample of This compound FTIR FTIR Spectroscopy Start->FTIR Functional Group ID HPLC_Screen HPLC Purity Screen Start->HPLC_Screen Preliminary Purity NMR ¹H and ¹³C NMR HPLC_Screen->NMR If Purity >95% MS Mass Spectrometry NMR->MS Confirm MW HPLC_Quant Quantitative HPLC MS->HPLC_Quant Purity & Impurity Profile EA Elemental Analysis HPLC_Quant->EA Confirm Empirical Formula Final_Report Certificate of Analysis EA->Final_Report

Sources

A Researcher's Guide to 4-(5-Bromo-2-chlorobenzyl)phenol: A Comparative Analysis of Synthesis Methodologies and Its Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-(5-Bromo-2-chlorobenzyl)phenol, a critical chemical intermediate in modern pharmacology. Recognizing the paramount importance of reproducibility in the drug development pipeline, this document moves beyond a simple recitation of facts. Instead, it offers a comparative analysis of reported synthesis methodologies, provides a validated, step-by-step experimental protocol, and contextualizes the compound's significance within its primary application: the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

While direct biological studies and their independent replications on this specific intermediate are not prevalent in public literature, its identity is fundamentally linked to the efficacy and purity of the final Active Pharmaceutical Ingredients (APIs) it helps create.[1] Therefore, the focus of this guide is on the reproducibility and validation of its synthesis—the foundational step upon which its downstream applications are built.

Comparative Analysis of Synthesis Protocols

The most common and well-documented route to synthesize this compound involves the cleavage of an ether-protected precursor. Typically, this precursor is a 4-alkoxybenzyl derivative, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene or the corresponding methoxy-analogue. The core of the synthesis is the dealkylation reaction to reveal the phenol functional group.

The choice of dealkylation agent is a critical experimental parameter. Strong Lewis acids are employed for this transformation, with boron trihalides being the reagents of choice due to their efficacy in cleaving aryl ethers. Below is a comparison of protocols derived from public chemical databases and patent literature.

Table 1: Comparison of Reported Synthesis Methodologies

ParameterMethod AMethod B
Starting Material 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene[2]4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene[3]
Dealkylation Reagent Boron Tribromide (BBr₃) in CH₂Cl₂[2][4]Boron Tribromide (BBr₃) in CH₂Cl₂[3]
Reagent Stoichiometry ~1.5 equivalents~1.7 equivalents
Initial Temperature -78 °C[2][4]Ice bath (approx. 0 °C)[3]
Reaction Time 1.5 hours[2][4]2 hours[3]
Quenching Agent Saturated aq. NaHCO₃[2][4]Saturated aq. K₂CO₃[3]
Purification Silica gel column chromatography[2][4]Not explicitly detailed (downstream use)[3]
Reported Yield 89%[2][5]Not explicitly reported

Expert Analysis of Methodologies : The use of Boron Tribromide (BBr₃) is a classic and robust method for aryl ether cleavage. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the alkyl group. Starting the reaction at very low temperatures (-78 °C) as in Method A is crucial for controlling the highly exothermic initial complexation, thereby minimizing potential side reactions. While Method B's use of an ice bath is also effective, the lower temperature of Method A offers superior control. The choice between sodium bicarbonate and potassium carbonate for quenching is less critical, as both serve to neutralize the acidic reaction mixture.

Validated Synthesis Protocol and Workflow

The following protocol represents a validated and reliable method for the synthesis of this compound, synthesized from the most rigorous procedures reported.[2][4] This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve starting material (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) in Dichloromethane (DCM) B Cool solution to -78 °C (Dry Ice/Acetone Bath) A->B Inert Atmosphere (N₂ or Ar) C Slow, dropwise addition of Boron Tribromide (BBr₃) in DCM B->C D Stir at -78 °C for 30 min C->D E Warm to Room Temperature and stir for 1 hour D->E F Quench with saturated aqueous NaHCO₃ E->F G Extract with Ethyl Acetate (3x) F->G H Combine organic layers, wash with brine, dry (Na₂SO₄) G->H I Concentrate under reduced pressure H->I J Purify by Silica Gel Column Chromatography I->J K Obtain pure product as a white to off-white solid J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Vessel Preparation : Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with the starting material, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq).

  • Dissolution : Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. A typical concentration is around 0.1 M.

  • Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature during the addition of the reagent.

  • Reagent Addition : Slowly add a solution of Boron Tribromide (BBr₃) in DCM (approx. 1.5 eq) dropwise via the dropping funnel over 30 minutes. A rapid addition can lead to an uncontrolled exotherm and reduced yield.

  • Reaction Monitoring : After the addition is complete, maintain the reaction at -78 °C for an additional 30 minutes. Subsequently, allow the mixture to slowly warm to room temperature and stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C (ice bath). This will neutralize excess BBr₃ and should be done with caution due to gas evolution.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying : Combine the organic extracts and wash once with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or heptane (e.g., 10:1 petroleum ether/ethyl acetate), to yield this compound as a white to off-white solid.[2][5][6]

  • Characterization : Confirm product identity and purity using standard analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR. The expected mass-to-charge ratio in LC-MS (ESI) would be m/z = 297/299, corresponding to the bromine and chlorine isotope pattern.[2][4][5]

Physicochemical and Characterization Data

Accurate characterization is essential for validating the successful synthesis of the target compound.

Table 2: Key Properties of this compound

PropertyValueSource(s)
CAS Number 864070-18-8[5][6]
Molecular Formula C₁₃H₁₀BrClO[5][6]
Molecular Weight 297.57 g/mol [5][6]
Appearance White to off-white solid/powder[6]
Purity (Typical) ≥97%
Storage Conditions Inert atmosphere, Room Temperature[4]

Biological Context and Downstream Application

While this compound is not marketed as a bioactive agent itself, it is a crucial structural component for a major class of antidiabetic drugs: the SGLT2 inhibitors, such as Empagliflozin and Dapagliflozin.[1][7]

The SGLT2 transporter is located in the proximal tubules of the kidney and is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[7] By inhibiting SGLT2, these drugs block glucose reabsorption, leading to the excretion of excess glucose in the urine and thereby lowering blood glucose levels in patients with type 2 diabetes.[7] The this compound moiety serves as the aglycone core to which a glucose (or C-glucoside) unit is attached to form the final drug molecule.[3]

SGLT2 Mechanism of Action

cluster_kidney Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Tubular Lumen (Urine) SGLT2 SGLT2 Transporter Glucose & Na⁺ Entry Blood Glucose reabsorbed into circulation SGLT2:f0->Blood Reabsorption Urine Glucose in filtrate Urine->SGLT2:f1 Co-transport Inhibitor SGLT2 Inhibitor (e.g., Empagliflozin) Inhibitor->SGLT2:f0 Blocks

Caption: Mechanism of SGLT2 inhibition in the kidney.

Potential for Broader Biological Activity

The chemical structure of this compound belongs to the class of halogenated phenols and substituted benzyl derivatives. While this specific molecule is understudied, related structural motifs have been investigated for various biological activities. For instance, various O-benzyl derivatives and other substituted phenols have been explored for antimicrobial properties against both Gram-positive and Gram-negative bacteria.[8][9] Studies on benzyl phenyl sulfide derivatives have also shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

These findings suggest that while its primary value is as a synthetic intermediate, the core structure of this compound could potentially serve as a scaffold for developing new agents in other therapeutic areas, representing an unexplored avenue for future research.

References

  • Google Patents. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
  • Apicule. 4-((5-Bromo-2-chlorophenyl)methyl)phenol CAS 864070-18-8. Available from: [Link]

  • MDPI. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. Most relevant antimicrobial activity of O-benzyl derivatives expressed.... Available from: [Link]

  • Apicule. 4-((5-Bromo-2-chlorophenyl)methyl)phenol (CAS No: 864070-18-8) API Intermediate Manufacturers. Available from: [Link]

  • Sokhraneva, V.V. et al. Obtaining substituted phenol derivatives with potential antimicrobial activity. Available from: [Link]

  • PubMed. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Available from: [Link]

  • PubMed. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Disposal Protocol for 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper disposal of 4-(5-bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8), a halogenated phenolic compound often utilized as a pharmaceutical intermediate and in chemical synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The protocols outlined below are grounded in established principles of hazardous waste management and are designed for researchers, chemists, and laboratory personnel.

Hazard Profile and Chemical Properties

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a halogenated organic compound, a class of chemicals requiring special disposal considerations due to its potential for environmental persistence and the generation of toxic byproducts if not managed correctly.

The presence of both chlorine and bromine atoms significantly influences its chemical reactivity and toxicological profile. Safety Data Sheets (SDS) classify this compound as a hazardous substance.[2]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
CAS Number 864070-18-8[3][4][5]
Molecular Formula C₁₃H₁₀BrClO[3]
Appearance White to off-white solid/powder[3][6]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Storage Inert atmosphere, room temperature, in a dry, cool, well-ventilated place.[1][7][1][7]
Incompatibilities Strong oxidizing agents, strong acids.[2]
Hazardous Decomposition Emits toxic fumes upon combustion, including carbon oxides and hydrogen halides (HCl, HBr).[2][8][2][8]

The causality behind these hazards lies in its structure. The phenolic group can be corrosive, while the halogenated benzyl portion contributes to its irritant properties and potential for long-term environmental impact. Improper incineration at low temperatures, for instance, could theoretically lead to the formation of polyhalogenated dibenzodioxins or dibenzofurans. Therefore, disposal via high-temperature incineration in a licensed facility is the only acceptable terminal solution.[9][10]

Core Principles of Disposal & Waste Classification

Primary Directive: All waste containing this compound, regardless of concentration or form, must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or poured down the sewer system.[8][10][11][12]

Waste Classification: This compound falls under the category of Halogenated Organic Waste .[13][14] This classification is critical because it dictates the specific waste stream into which it must be segregated. Mixing halogenated and non-halogenated waste is generally discouraged as it can complicate the disposal process and increase costs.[14]

Procedural Steps for Disposal

The following protocols provide a step-by-step methodology for managing different forms of waste generated from the use of this compound.

Experimental Protocol 3.1: Disposal of Unused/Expired Solid Compound
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[2]

  • Container Selection: Obtain a dedicated hazardous waste container that is clearly labeled "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Waste Transfer: Carefully transfer the solid this compound into the designated waste container. Avoid creating dust.[2][7] If the original container is intact and can be securely sealed, it may be placed directly into a larger, suitable container for disposal.

  • Labeling: Ensure the waste container is accurately labeled with the full chemical name: "this compound" and an approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizers.[2][14]

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocol 3.2: Disposal of Contaminated Materials
  • Segregation: All disposable items that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Contaminated gloves, weigh boats, and paper towels.

    • Used silica gel from chromatography.

    • Spill cleanup materials.

  • Containment: Place all these solid contaminated materials into the same "Halogenated Organic Solid Waste" container as described in Protocol 3.1. Do not mix them with non-hazardous or other types of chemical waste.

  • Labeling and Storage: Follow steps 4 and 5 from Protocol 3.1.

Experimental Protocol 3.3: Disposal of Liquid Solutions
  • Classification: Any solvent or aqueous solution containing this compound is classified as Halogenated Organic Liquid Waste .

  • Container Selection: Use a dedicated, shatter-proof, and leak-proof container (e.g., a plastic-coated glass bottle or an HDPE container) labeled "Halogenated Organic Liquid Waste."

  • Content Declaration: On the waste label, list all constituents of the solution, including the solvents (e.g., Dichloromethane, Ethyl Acetate) and "this compound," with estimated percentages.

  • pH Neutralization: If the solution is highly acidic or basic, it should be neutralized before being added to the waste container, provided this can be done safely without causing a reaction. However, it is often safer to dispose of acidic or basic halogenated waste in a separate, appropriately labeled container. Consult your EHS office for specific guidance.

  • Storage and Pickup: Keep the container sealed when not in use. Store in secondary containment in a well-ventilated area and arrange for EHS pickup.

Emergency Spill Procedures

In the event of a spill of the solid compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.

  • Contain and Absorb: Do not use water. Gently sweep up the solid material or absorb it with an inert material like vermiculite or dry sand.[9] Avoid creating dust.

  • Collect Waste: Place all cleanup materials and contaminated soil into a sealed, labeled container for disposal as "Halogenated Organic Solid Waste."

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste containing this compound.

G cluster_form Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Containing This compound waste_form Solid, Liquid, or Debris? start->waste_form solid_waste Neat Compound or Contaminated Debris (Gloves, Silica, etc.) waste_form->solid_waste Solid / Debris liquid_waste Aqueous or Solvent Solutions waste_form->liquid_waste Liquid solid_container Collect in Labeled 'Halogenated Organic SOLID Waste' Container solid_waste->solid_container final_disposal Store in Secondary Containment & Arrange EHS Pickup for High-Temperature Incineration solid_container->final_disposal liquid_container Collect in Labeled 'Halogenated Organic LIQUID Waste' Container liquid_waste->liquid_container liquid_container->final_disposal

Caption: Decision workflow for segregating this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core tenets are unambiguous: classify all related materials as halogenated hazardous waste, segregate them meticulously at the point of generation, use correctly labeled and compatible containers, and entrust the final disposal to a licensed facility capable of high-temperature incineration. By integrating these protocols into standard operating procedures, research professionals can mitigate risks and uphold the highest standards of scientific integrity.

References

  • Phenol Disposal Discussion. ResearchGate. [Link]

  • This compound Product Information. Pharmaffiliates. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Halogenated Waste Guidelines. University of Alabama at Birmingham. [Link]

  • This compound Product Information. Alfa Omega Pharma. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • This compound Product Page. Sjzchem-pharm. [Link]

  • Safe Disposal of Phenol. Chemistry For Everyone (YouTube). [Link]

Sources

Personal protective equipment for handling 4-(5-Bromo-2-chlorobenzyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 4-(5-Bromo-2-chlorobenzyl)phenol

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 864070-18-8). As a halogenated phenolic compound, it warrants significant caution. The following procedures are rooted in established safety principles for hazardous chemicals, particularly drawing from the well-documented risks associated with phenol and its derivatives to ensure the highest level of safety for all laboratory personnel.

Core Hazard Assessment: Understanding the Risk

This compound is classified with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1] The primary risks stem from its corrosive and irritant nature, with potential for systemic toxicity if absorbed through the skin, inhaled, or ingested. Phenolic compounds, as a class, are known to be rapidly absorbed and can have anesthetic properties that may delay the sensation of a chemical burn.[2] Therefore, all contact must be rigorously avoided through the stringent application of engineering controls and personal protective equipment.

The foundation of this guide is the Hierarchy of Controls , a systematic approach to mitigating risk. Where possible, engineering and administrative controls should be prioritized as the primary means of protection, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Mandatory Engineering Controls: Your Primary Defense

Engineering controls are designed to isolate you from the chemical hazard. Their proper use is non-negotiable.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[2][3][4] This is the most critical control to prevent the inhalation of dust or aerosols.[2][5]

  • Emergency Infrastructure: An operational and easily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[6] Ensure all personnel are aware of their location and have been trained in their use.

Personal Protective Equipment (PPE): A Self-Validating System

The correct selection and use of PPE is your last and most personal line of defense. The following specifications are based on the significant hazards of phenolic compounds.

Eye and Face Protection

Direct contact with phenolic compounds can cause severe eye damage and potentially blindness.[7]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[2][8]

  • Splash Hazard Protocol: When handling larger quantities (>1g) or performing operations with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][5]

Hand Protection: A Critical Barrier

Phenol and its derivatives can readily penetrate common laboratory gloves, making glove selection paramount.[5] A double-gloving technique is mandated to provide robust protection.

Task Type Inner Glove Outer Glove Rationale & Protocol
Incidental Contact (e.g., handling sealed containers)NitrileThicker Nitrile (≥8 mil)Provides basic protection for brief, low-risk tasks. Gloves must be changed immediately upon any suspected contact.[3]
Prolonged or Direct Contact (e.g., weighing, solution prep)NitrileButyl Rubber or NeoprenePhenol readily penetrates nitrile.[5] Butyl rubber and neoprene offer superior resistance for extended handling.[3][6] Change outer gloves frequently.
Body and Foot Protection
  • A fully buttoned, long-sleeved lab coat must be worn at all times.[3][5]

  • For procedures with a significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene is required over the lab coat.[3][6]

  • Full-length pants or equivalent attire are mandatory to cover all exposed skin on the legs and ankles.[3]

  • Closed-toe, solid-top shoes must be worn. Perforated shoes or sandals are strictly prohibited.[3][9]

Respiratory Protection

When all work is performed within a properly functioning chemical fume hood, respiratory protection is generally not required.[2] In the rare event of a fume hood failure or a major spill, a full-face respirator with organic vapor cartridges should be used by trained emergency response personnel.[5][10]

Operational Plan: From Storage to Use

A systematic workflow minimizes the risk of exposure.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[11]

  • Keep the container tightly closed and store below eye level.[2][4]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[2][12]

  • The storage area should be clearly marked with appropriate hazard signage.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all required PPE is available.

  • Donning PPE: Put on PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations deep within the fume hood sash. Use dedicated spatulas and glassware.

  • Cleaning: After use, decontaminate spatulas and glassware. Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[9][13]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Neoprene/Butyl) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Diagram: Recommended PPE Donning and Doffing Workflow.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is critical.

Spill Management

Only personnel trained in the hazards of this material should clean up spills.[8]

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a compatible absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like paper towels for large spills.[10]

    • Collect all contaminated materials into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[8]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and notify your institution's Environmental Health & Safety (EHS) department and emergency services.[4]

    • Prevent entry to the contaminated area.

Spill_Response Start Spill Occurs Assess Assess Severity Start->Assess Minor Minor Spill (in hood) Assess->Minor Contained Major Major Spill Assess->Major Uncontained / Large Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Lab Major->Evacuate DonPPE Don Full PPE Alert->DonPPE Absorb Absorb with Spill Kit DonPPE->Absorb Collect Collect Waste Absorb->Collect Decon Decontaminate Surface Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Notify Notify EHS & Emergency Services Evacuate->Notify Secure Secure Area Notify->Secure

Diagram: Workflow for Handling a Chemical Spill.
First Aid and Exposure

Rapid decontamination is essential to minimize absorption and injury.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[6]

    • The preferred method for phenol exposure is to swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400 until the odor of phenol is gone.[6]

    • If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes.[2][8]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][3]

    • Do not interrupt flushing. Remove contact lenses if it can be done easily.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[8]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.[8]

Waste Disposal Plan

As a halogenated organic compound, all materials contaminated with this compound must be disposed of as hazardous chemical waste.[3][14][15]

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty chemical containers, must be collected in a clearly labeled, sealed hazardous waste container.[5][8]

  • Liquid Waste: Unused solutions must be collected in a compatible, sealed, and labeled hazardous waste container designated for halogenated organic waste.

  • Segregation: Do not mix this waste with other waste streams. Follow your institution's specific guidelines for hazardous waste disposal.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Yale University. Retrieved from [Link]

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Phenol SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Irritant Chemicals. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • CAS No : 864070-18-8 | Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]

  • This compound | 864070-18-8. (n.d.). Alfa Omega Pharma. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound CAS 864070-18-8. (n.d.). Hangzhou All-Good Chemical Co., Ltd. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Standard Operating Procedure - Phenol. (n.d.). University of New Mexico. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Bromo-2-chlorobenzyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-2-chlorobenzyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.